molecular formula C4H5N3O2 B052793 3-Methyl-4-nitro-1H-pyrazole CAS No. 5334-39-4

3-Methyl-4-nitro-1H-pyrazole

Cat. No.: B052793
CAS No.: 5334-39-4
M. Wt: 127.1 g/mol
InChI Key: WTZYTQJELOHMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-nitro-1H-pyrazole is a high-purity, nitro-functionalized heterocyclic building block of significant interest in advanced chemical research and development. Its primary value lies in its application as a versatile synthetic intermediate, particularly in the fields of medicinal chemistry and agrochemical science. The nitro group at the 4-position of the pyrazole ring is a key functional handle, enabling a range of transformations, most notably reduction to the corresponding amino derivative (3-Methyl-4-amino-1H-pyrazole), which serves as a critical precursor for the synthesis of more complex molecules. The methyl group at the 3-position influences the electronics and steric profile of the ring system, fine-tuning its reactivity and physicochemical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-4-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-3-4(7(8)9)2-5-6-3/h2H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZYTQJELOHMMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201490
Record name 1H-Pyrazole, 3-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5334-39-4
Record name 3-Methyl-4-nitro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5334-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 3-methyl-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5334-39-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1410
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrazole, 3-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-4-nitro-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 5334-39-4

This technical guide provides a comprehensive overview of 3-Methyl-4-nitro-1H-pyrazole, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, spectroscopic data, synthesis and purification protocols, and its significant role in the development of therapeutic agents, particularly as a precursor to Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors.

Physicochemical and Spectroscopic Properties

This compound is a stable, crystalline solid at room temperature. Its core structure consists of a five-membered pyrazole ring substituted with a methyl group at the 3-position and a nitro group at the 4-position.

Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 5334-39-4[1]
Molecular Formula C₄H₅N₃O₂[1]
Molecular Weight 127.10 g/mol [1]
Appearance White to pale cream or yellow crystals/powder[2]
Melting Point 129-139 °C[2]
Solubility Slightly soluble in water[3]
Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Key spectral data are summarized below.

¹H NMR (DMSO-d₆): A proton NMR spectrum in deuterated dimethyl sulfoxide is available.[4]

¹³C NMR: Detailed ¹³C NMR data for C-nitropyrazoles can be found in the literature, providing a reference for the characterization of this compound.

Mass Spectrometry: The fragmentation patterns of pyrazole derivatives in mass spectrometry are well-documented. Typically, fragmentation involves the loss of N₂ and HCN from the molecular ion. The presence of a nitro group significantly influences the fragmentation pathway.[5][6]

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

G reactant 3-Methylpyrazole product This compound reactant->product Nitration reagent HNO₃ / H₂SO₄

Figure 1: General reaction scheme for the synthesis of this compound.

Materials:

  • 3-Methylpyrazole

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Water

  • Sodium Bicarbonate (NaHCO₃) or other suitable base

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Cooling: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Addition of Pyrazole: Slowly add 3-methylpyrazole to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the solution of 3-methylpyrazole in sulfuric acid, ensuring the reaction temperature does not exceed 10-15 °C. The reaction is highly exothermic and requires careful control.

  • Reaction Time: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is approximately 7.

  • Extraction: Extract the aqueous solution with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.[9] Column chromatography using silica gel may also be employed for higher purity.[1]

Role in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. Its most notable application is as a key building block for the synthesis of potent and selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2).[2][10] Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, making LRRK2 an important drug target.

The synthesis of LRRK2 inhibitors often involves the reduction of the nitro group of this compound to an amino group, which is then further functionalized.

G A This compound B Reduction of Nitro Group (e.g., H₂, Pd/C) A->B C 3-Methyl-1H-pyrazol-4-amine B->C D Coupling with Pyrrolopyrimidine Core C->D E LRRK2 Inhibitor D->E

References

Physical and chemical properties of 3-Methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound with significant applications in medicinal chemistry and materials science. Its structural motif is a key building block in the synthesis of various biologically active molecules, most notably as a precursor to potent and selective Leucine-rich repeat kinase 2 (LRRK2) inhibitors, which are under investigation for the treatment of Parkinson's disease.[1][2] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and its role in relevant biological pathways.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as white to pale yellow crystals or powder.[1] It is slightly soluble in water but shows better solubility in organic solvents.[3]

Physical Properties

A summary of the key physical and structural properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 5334-39-4[1]
Molecular Formula C₄H₅N₃O₂[1]
Molecular Weight 127.10 g/mol
Appearance White to pale cream/yellow crystals or powder[1]
Melting Point 129.0-139.0 °C[1]
Boiling Point 325 °C
Solubility Slightly soluble in water[3]
Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the pyrazole ring and the electron-withdrawing nitro group. The pyrazole ring is aromatic, and the nitro group at the 4-position deactivates the ring towards electrophilic substitution. The compound serves as a crucial intermediate in the synthesis of more complex molecules.

One of the most significant applications of this compound is as a reactant in the preparation of aminopyrazole derivatives, which are precursors to potent, selective, and brain-penetrant Leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors.[1][2] Additionally, nitrated pyrazoles are known to be used as energetic materials or as intermediates in their synthesis.[4] The compound can also undergo reactions such as ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) with certain nucleophiles.[5]

Spectral Data

The structural characterization of this compound is primarily achieved through spectroscopic methods. Key spectral data are summarized in Table 2.

Spectrum TypeKey FeaturesReference(s)
¹H NMR (DMSO-d₆, 300.135 MHz): Signals corresponding to the methyl and pyrazole ring protons.[6]
¹³C NMR Chemical shifts are influenced by the methyl and nitro substituents on the pyrazole ring.[7]
IR Spectroscopy Characteristic peaks for N-H, C-H, C=C, and N-O (nitro group) stretching and bending vibrations.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 127, corresponding to the molecular weight.[8]

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of 4-nitropyrazoles involves the nitration of the corresponding pyrazole precursor. The following is a generalized experimental protocol based on established methods for the nitration of pyrazole derivatives.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start Start: 3-Methyl-1H-pyrazole reagents Nitrating Agent (e.g., HNO₃/H₂SO₄) reaction Nitration Reaction (Controlled Temperature) start->reaction reagents->reaction quench Quenching (e.g., Ice-water) reaction->quench extraction Extraction (e.g., Ethyl Acetate) quench->extraction purification Purification (e.g., Recrystallization) extraction->purification product Product: This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir mp Melting Point Analysis ir->mp

Caption: Workflow for the synthesis and characterization of this compound.

Methodology:

  • Nitration: To a cooled (0-5 °C) solution of 3-methyl-1H-pyrazole in concentrated sulfuric acid, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining the low temperature. The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.

  • Work-up: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

  • Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: The identity and purity of the synthesized this compound are confirmed using various analytical techniques:

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the molecular structure. The sample is typically dissolved in a deuterated solvent such as DMSO-d₆.[6]

    • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight, which should show a prominent molecular ion peak at m/z 127.[8]

    • IR Spectroscopy: The presence of characteristic functional groups (N-H, C-H, NO₂) is confirmed by IR spectroscopy.

    • Melting Point: The melting point of the purified product is measured and compared with the literature values.

Role in Drug Development: LRRK2 Inhibition

Mutations in the Leucine-rich repeat kinase 2 (LRRK2) gene are a significant genetic cause of Parkinson's disease.[9] The kinase activity of the LRRK2 protein is a key target for therapeutic intervention. This compound serves as a critical starting material for the synthesis of potent LRRK2 inhibitors.[1][2] The typical synthetic route involves the reduction of the nitro group to an amine, followed by further elaboration to construct the final inhibitor molecule.

LRRK2 Signaling Pathway

The LRRK2 protein is a complex, multi-domain enzyme that includes both a kinase and a GTPase domain.[10] It is involved in various cellular processes, including autophagy and the regulation of synaptic vesicle circulation.[9] Pathogenic mutations, such as the common G2019S mutation, lead to hyperactivation of its kinase function, which is believed to contribute to neurodegeneration. LRRK2 inhibitors aim to normalize this overactivity.

LRRK2_Pathway Upstream Upstream Signals (e.g., Vesicular Stress, Phosphoregulation) LRRK2_inactive LRRK2 (Inactive) Upstream->LRRK2_inactive Activation LRRK2_active LRRK2 (Active) (Kinase Hyperactivation) LRRK2_inactive->LRRK2_active G2019S Mutation Enhances Rab_GTPases Substrates (e.g., Rab GTPases) LRRK2_active->Rab_GTPases Phosphorylation Rab_P Phosphorylated Substrates Downstream Downstream Effects (Altered Vesicular Trafficking, Cytoskeletal Dynamics, Autophagy) Rab_P->Downstream Neurodegeneration Neurodegeneration Downstream->Neurodegeneration Inhibitor LRRK2 Inhibitor (Derived from This compound) Inhibitor->LRRK2_active Inhibition

Caption: A simplified representation of the LRRK2 signaling pathway and the point of intervention for inhibitors.

Conclusion

This compound is a valuable compound for the scientific community, particularly for those involved in the development of novel therapeutics for neurodegenerative diseases. Its well-defined physical and chemical properties, along with established (though adaptable) synthetic routes, make it an accessible and important building block. Further research into its derivatives and their biological activities will likely continue to expand its utility in drug discovery and other areas of chemical science.

References

An In-depth Technical Guide to 3-Methyl-4-nitro-1H-pyrazole: Molecular Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-4-nitro-1H-pyrazole is a pivotal heterocyclic compound, distinguished by its unique molecular architecture and versatile reactivity. This technical guide provides a comprehensive overview of its IUPAC nomenclature, tautomeric nature, and detailed physicochemical properties. Furthermore, it outlines key experimental protocols for its synthesis and its crucial role as a precursor in the development of potent kinase inhibitors, particularly for Leucine-rich repeat kinase 2 (LRRK2), a significant target in Parkinson's disease research. This document serves as an essential resource for researchers engaged in medicinal chemistry and drug discovery, offering a consolidated repository of technical data and synthetic methodologies.

Molecular Structure and IUPAC Nomenclature

The molecular structure of this compound is characterized by a five-membered aromatic pyrazole ring substituted with a methyl group and a nitro group. A critical aspect of its structure is the phenomenon of annular prototropic tautomerism. The proton on the nitrogen atom of the pyrazole ring can migrate between the two nitrogen atoms, leading to a dynamic equilibrium between two tautomeric forms: This compound and 5-methyl-4-nitro-1H-pyrazole .

The IUPAC nomenclature reflects this tautomerism. While "this compound" is a valid name, the alternative tautomer can be named "5-methyl-4-nitro-1H-pyrazole". The position of the proton is designated by the "1H" locant. The preferred tautomer can be influenced by factors such as the physical state (solid or solution) and the nature of the solvent. For clarity in this guide, we will primarily refer to the compound as this compound, while acknowledging its tautomeric nature.

Caption: Annular prototropic tautomerism of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design. The following table summarizes key quantitative data.

PropertyValueSource
Molecular Formula C₄H₅N₃O₂--INVALID-LINK--
Molecular Weight 127.10 g/mol --INVALID-LINK--
Melting Point 133 °CStenutz
Appearance White to pale cream crystals or powderThermo Fisher Scientific
Solubility Slightly soluble in waterFisher Scientific
Predicted logP 0.7PubChem
Predicted pKa (acidic) 9.5 ± 0.3ChemAxon
Predicted pKa (basic) -2.4 ± 0.4ChemAxon

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 3-methyl-1H-pyrazole. A common method involves the use of a nitrating agent such as nitric acid in the presence of a strong acid catalyst like sulfuric acid or via the formation of acetyl nitrate.

Protocol: Nitration of 3-Methyl-1H-pyrazole

  • Reagents and Materials:

    • 3-Methyl-1H-pyrazole

    • Fuming Nitric Acid (90%)

    • Fuming Sulfuric Acid (20% oleum)

    • Ice bath

    • Stirring apparatus

    • Standard glassware for organic synthesis

  • Procedure: a. In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, cautiously add 3-methyl-1H-pyrazole to fuming sulfuric acid. b. While maintaining the temperature below 10 °C, slowly add fuming nitric acid dropwise to the stirred solution. c. After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC). d. Carefully pour the reaction mixture onto crushed ice. e. Neutralize the resulting solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms. f. Collect the solid precipitate by vacuum filtration. g. Wash the solid with cold water and dry under vacuum to yield this compound. h. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Role in the Synthesis of LRRK2 Inhibitors

This compound is a key intermediate in the synthesis of aminopyrazole-based Leucine-rich repeat kinase 2 (LRRK2) inhibitors.[1] LRRK2 is a prominent drug target for the treatment of Parkinson's disease. The synthetic utility of this compound lies in the facile reduction of its nitro group to an amine, which can then undergo coupling reactions.

Protocol: Synthesis of a 4-Aminopyrazole Intermediate

  • Reagents and Materials:

    • This compound

    • Palladium on carbon (Pd/C, 10%)

    • Hydrogen gas source (e.g., hydrogen balloon or hydrogenation apparatus)

    • Methanol or Ethanol

    • Inert atmosphere (e.g., Nitrogen or Argon)

    • Stirring apparatus

    • Filtration apparatus (e.g., Celite pad)

  • Procedure: a. To a solution of this compound in methanol or ethanol, add a catalytic amount of 10% Pd/C under an inert atmosphere. b. Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). c. Stir the reaction mixture vigorously at room temperature for several hours until the reduction is complete (monitored by TLC or LC-MS). d. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. e. Concentrate the filtrate under reduced pressure to obtain the crude 3-methyl-1H-pyrazol-4-amine. This intermediate is often used directly in the subsequent coupling step without further purification.

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of a generic aminopyrazole-based LRRK2 inhibitor, highlighting the central role of this compound.

LRRK2_inhibitor_synthesis start This compound intermediate 3-Methyl-1H-pyrazol-4-amine start->intermediate Reduction of Nitro Group (e.g., H2, Pd/C) product Aminopyrazole-based LRRK2 Inhibitor intermediate->product Coupling Reaction (e.g., Buchwald-Hartwig or SNAr) reactant Substituted Pyrimidine Derivative (e.g., 2-chloro-4-substituted-pyrimidine) reactant->product

Caption: Synthetic workflow for LRRK2 inhibitors from this compound.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, primarily due to its utility as a versatile building block. Its tautomeric nature is a key structural feature that influences its reactivity. The straightforward protocols for its synthesis and subsequent transformation into aminopyrazole intermediates make it an invaluable precursor for the development of targeted therapeutics, most notably LRRK2 inhibitors for Parkinson's disease. The data and methodologies presented in this guide are intended to support and facilitate further research and development in this promising area.

References

An In-depth Technical Guide on the Safety and Hazards of 3-Methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard information for 3-Methyl-4-nitro-1H-pyrazole (CAS No: 5334-39-4). The information is compiled from various sources to assist researchers, scientists, and drug development professionals in handling this compound safely.

Physicochemical and Hazard Summary

This compound is a solid crystalline substance, appearing as a white to yellow powder.[1] It is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2][3]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC4H5N3O2[1]
Molecular Weight127.10 g/mol [4]
Melting Point131 - 134 °C[4]
Boiling Point325 °C[4]
SolubilitySlightly soluble in water.[5]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Toxicological Profile

The mechanism of toxicity for many nitroaromatic compounds involves their metabolic activation to reactive intermediates that can cause cellular damage.[2][7] This process can lead to oxidative stress, DNA damage, and other toxic effects.[2][8][9] Some pyrazole derivatives have been shown to induce the formation of reactive oxygen species (ROS) in vitro, which can trigger apoptosis.

Genotoxicity and Mutagenicity

While specific studies on the genotoxicity of this compound were not found, nitroaromatic compounds as a class are often associated with mutagenicity and genotoxicity.[6][10][11] The addition of a nitro group to aromatic molecules can convert them into direct mutagens.[12] Some nitropyrazole-derived compounds have been shown to have cytotoxic and genotoxic effects in various cell lines, with these effects being linked to the production of reactive oxygen and nitrogen species (ROS/RNS) and subsequent DNA damage.[13]

Reactivity and Stability

This compound is stable under normal conditions.[4] It is incompatible with strong oxidizing agents.[4] Hazardous decomposition products are not expected under normal use conditions, but thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

The thermal decomposition of nitropyrazoles can be complex. Studies on related compounds suggest that decomposition may be initiated by the homolytic elimination of the nitro group or nitro-nitrite rearrangement.[14] For some nitropyrazole derivatives, the decomposition process starts shortly after melting with a major exothermic peak.

Experimental Protocols

General Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature. However, a general method can be adapted from the nitration of 3-methylpyrazole. The following is a representative, not compound-specific, protocol based on the synthesis of related nitropyrazoles.[15][16]

Materials:

  • 3-Methylpyrazole

  • Concentrated Nitric Acid (e.g., 70%)

  • Concentrated Sulfuric Acid (e.g., 98%)

  • Ice

  • Water

  • Sodium Bicarbonate or other suitable base for neutralization

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a flask equipped with a stirrer and thermometer, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 3-methylpyrazole to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 3-methylpyrazole in sulfuric acid, ensuring the temperature does not exceed 10-15 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC or other suitable analytical method is recommended).

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is neutral.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent.

G General Workflow for Synthesis of this compound A Dissolve 3-Methylpyrazole in Sulfuric Acid C Add Nitrating Mixture to Pyrazole Solution A->C B Prepare Nitrating Mixture (HNO3 + H2SO4) B->C D Reaction Stirring C->D E Quench with Ice D->E F Neutralization E->F G Product Isolation (Filtration or Extraction) F->G H Purification (Recrystallization) G->H

Caption: General workflow for the synthesis of this compound.

General Analytical Method for Nitroaromatic Compounds

A specific analytical method for the determination of this compound in biological matrices was not found. However, general methods for the analysis of nitroaromatic compounds often involve chromatographic techniques coupled with mass spectrometry.[17] The following is a general protocol that could be adapted.

Principle: Extraction of the analyte from the biological matrix followed by analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

  • Biological matrix (e.g., plasma, urine)

  • Organic solvent for extraction (e.g., ethyl acetate, acetonitrile)

  • Solid-Phase Extraction (SPE) cartridges (if necessary for cleanup)

  • HPLC system with a suitable column (e.g., C18)

  • Tandem mass spectrometer

Procedure:

  • Sample Preparation:

    • To a known volume of the biological sample, add an internal standard.

    • Perform a liquid-liquid extraction by adding a water-immiscible organic solvent (e.g., ethyl acetate), vortexing, and separating the organic layer.

    • Alternatively, for cleaner samples, a solid-phase extraction (SPE) protocol may be employed.

  • Evaporation and Reconstitution:

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for HPLC injection.

  • HPLC-MS/MS Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • Separate the analyte from other components on a suitable analytical column using an appropriate mobile phase gradient.

    • Detect and quantify the analyte using a tandem mass spectrometer operating in a selected reaction monitoring (SRM) mode.

G General Analytical Workflow for Nitroaromatic Compounds A Biological Sample Collection B Sample Preparation (Extraction/Cleanup) A->B C Evaporation and Reconstitution B->C D HPLC Separation C->D E MS/MS Detection and Quantification D->E

Caption: General analytical workflow for nitroaromatic compounds in biological matrices.

Potential Mechanism of Toxicity (General for Nitroaromatic Compounds)

As specific signaling pathways for this compound are not documented, a generalized pathway for the toxicity of nitroaromatic compounds is presented. The toxicity of many nitroaromatic compounds is initiated by the enzymatic reduction of the nitro group to form reactive intermediates.[6][7]

G Generalized Toxicity Pathway of Nitroaromatic Compounds cluster_cell Cell Nitroaromatic Nitroaromatic Compound Nitroreductase Nitroreductase (e.g., Cytochrome P450 reductase) Nitroaromatic->Nitroreductase Reduction Nitroso Nitroso Intermediate Nitroreductase->Nitroso ROS Reactive Oxygen Species (ROS) Nitroreductase->ROS Redox Cycling Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Further Reduction DNA_Adducts DNA Adducts Hydroxylamine->DNA_Adducts Protein_Adducts Protein Adducts Hydroxylamine->Protein_Adducts Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage DNA_Adducts->DNA_Damage Cell_Damage Cellular Damage and Toxicity Protein_Adducts->Cell_Damage Oxidative_Stress->Cell_Damage DNA_Damage->Cell_Damage

Caption: Generalized metabolic activation and toxicity pathway for nitroaromatic compounds.

This diagram illustrates that nitroreductases can convert the nitro group into reactive nitroso and hydroxylamine intermediates. These intermediates can form adducts with cellular macromolecules like DNA and proteins, leading to cellular damage. The reduction process can also lead to the generation of reactive oxygen species (ROS), causing oxidative stress.

Handling and Storage

Handling:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Use in a well-ventilated area or under a chemical fume hood.[4]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

  • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

  • If Swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.[2]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

  • If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[2]

Environmental Hazards

Specific data on the environmental fate and ecotoxicity of this compound were not found. However, nitroaromatic compounds can be persistent in the environment and may pose a threat to aquatic and terrestrial organisms.[4][8][9] Proper disposal in accordance with local regulations is essential to prevent environmental contamination.

References

GHS Classification of 3-Methyl-4-nitro-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) classification for the chemical compound 3-Methyl-4-nitro-1H-pyrazole. The information is compiled from various safety data sheets and chemical databases to assist researchers, scientists, and drug development professionals in understanding its potential hazards and handling it safely.

GHS Hazard Classification

This compound is classified as a hazardous chemical under the GHS. However, there are some variations in the classification across different suppliers. A consolidated summary of the GHS classification is presented below.

Signal Word: Danger or Warning [1][2][3][4]

Pictograms:

PictogramGHS Hazard Class
alt text
Acute Toxicity (dermal)
alt text
Serious Eye Damage
alt text
Specific Target Organ Toxicity (repeated exposure)
alt text
Acute Toxicity (oral), Skin Irritation, Eye Irritation, Respiratory Irritation

Hazard Statements:

A comprehensive list of hazard statements associated with this compound is provided in the table below. It is important to note that the specific hazard statements may vary slightly between suppliers.

CodeHazard StatementSource(s)
H302Harmful if swallowed.[1][2][3]Merck, Sigma-Aldrich, Fisher Scientific
H311Toxic in contact with skin.[1][2]Merck, Sigma-Aldrich
H315Causes skin irritation.[1][2][3]Merck, Sigma-Aldrich, Fisher Scientific
H318Causes serious eye damage.[1][2]Merck, Sigma-Aldrich
H319Causes serious eye irritation.[3]Fisher Scientific
H332Harmful if inhaled.[4]Apollo Scientific
H335May cause respiratory irritation.[3][4]Fisher Scientific, Apollo Scientific
H372Causes damage to organs (spleen, Thyroid) through prolonged or repeated exposure.[1][2]Merck, Sigma-Aldrich
H412Harmful to aquatic life with long lasting effects.[1][2]Merck, Sigma-Aldrich

Precautionary Statements:

A selection of key precautionary statements is listed below. For a complete list, refer to the safety data sheet from the specific supplier.

  • Prevention: P260, P264, P270, P273, P280[2]

  • Response: P301 + P312, P302 + P352 + P312, P305 + P351 + P338 + P310, P314[2]

  • Storage: P405[2]

  • Disposal: P501[2]

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C4H5N3O2[5]
Molecular Weight 127.10 g/mol [6]
Appearance Yellow, Solid Crystalline[7]
Melting Point 131 - 134 °C[7]
Boiling Point 325 °C[7]

Toxicological Data

Detailed quantitative toxicological data such as LD50 or LC50 values for this compound are not consistently provided in publicly available sources. The GHS classifications are based on a combination of available data, computational models, and comparison with structurally similar compounds.

Experimental Protocols

While specific experimental reports for the GHS classification of this compound are not publicly available, this section outlines the general methodologies used to determine the cited GHS hazard classifications. These protocols are typically based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity (H302: Harmful if swallowed)

The assessment of acute oral toxicity is generally conducted using methods like the OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[8] These studies involve the administration of the substance to animals, typically rats, at various dose levels to determine the LD50 (the dose that is lethal to 50% of the test population).[8] The classification is then based on the LD50 value.[8]

Acute Dermal Toxicity (H311: Toxic in contact with skin)

Similar to oral toxicity, dermal toxicity is assessed by applying the substance to the skin of animals (often rabbits or rats) under controlled conditions (e.g., OECD Test Guideline 402). The dermal LD50 is determined, and the substance is classified accordingly.

Skin Irritation (H315: Causes skin irritation)

Skin irritation potential is evaluated by applying the test substance to the skin of an animal (typically a rabbit) and observing the resulting skin reactions over a period of time (e.g., OECD Test Guideline 404).[7] The degree of erythema (redness) and edema (swelling) is scored to determine the irritation level.[6] In vitro methods using reconstructed human epidermis models are also increasingly used (e.g., OECD Test Guideline 439).[4][9]

Serious Eye Damage/Eye Irritation (H318/H319)

This is assessed by instilling the substance into the eye of an animal (historically the Draize test in rabbits, OECD Test Guideline 405) and observing the effects on the cornea, iris, and conjunctiva.[10] The severity and reversibility of the effects determine whether the substance is classified as causing serious eye damage or eye irritation.[10] A variety of in vitro and ex vivo test methods are now available and preferred to reduce animal testing, such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD 437) and tests using reconstructed human cornea-like epithelium (OECD 492).[2]

Specific Target Organ Toxicity - Repeated Exposure (H372)

This hazard is determined through repeated dose toxicity studies (e.g., 28-day or 90-day studies) in animals, as outlined in OECD Test Guidelines 407 and 408.[11] Animals are administered the substance daily for the study duration, and various endpoints are evaluated, including clinical observations, body weight, hematology, clinical biochemistry, and histopathology of target organs.[12] The classification is based on the dose at which significant toxic effects are observed in specific organs.[12]

Hazard to the Aquatic Environment - Long-term (Chronic) (H412)

The long-term aquatic hazard is assessed by evaluating the substance's chronic toxicity to aquatic organisms (fish, crustaceans, algae), as well as its persistence (degradability) and bioaccumulation potential.[13] Standardized tests, such as the fish early-life stage toxicity test (OECD 210) and the daphnia reproduction test (OECD 211), are used to determine the No-Observed-Effect Concentration (NOEC).[5][14]

Visualizations

The following diagram illustrates the logical workflow for the GHS hazard classification of a chemical substance, using this compound as an example.

GHS_Classification_Workflow cluster_data Data Collection cluster_evaluation Hazard Evaluation cluster_classification Hazard Classification cluster_communication Hazard Communication phys_chem Physicochemical Properties health_haz Health Hazards phys_chem->health_haz phys_haz Physical Hazards phys_chem->phys_haz tox_data Toxicological Data (in vivo, in vitro, in silico) tox_data->health_haz env_haz Environmental Hazards tox_data->env_haz human_data Human Data (case reports, epidemiology) human_data->health_haz acute_tox Acute Toxicity (H302, H311, H332) health_haz->acute_tox skin_corr Skin Irritation (H315) health_haz->skin_corr eye_dam Serious Eye Damage (H318) health_haz->eye_dam stot_re STOT-RE (H372) health_haz->stot_re aqua_chronic Aquatic Chronic (H412) env_haz->aqua_chronic labeling Labeling (Pictograms, Signal Word) acute_tox->labeling skin_corr->labeling eye_dam->labeling stot_re->labeling aqua_chronic->labeling sds Safety Data Sheet (SDS) labeling->sds

GHS Classification Workflow for a Chemical Substance.

References

Commercial suppliers of 3-Methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Methyl-4-nitro-1H-pyrazole for Researchers and Drug Development Professionals

Introduction

This compound (CAS No. 5334-39-4) is a heterocyclic organic compound that serves as a critical building block in medicinal chemistry and drug discovery. Its pyrazole core, functionalized with both a methyl and a nitro group, makes it a versatile intermediate for the synthesis of more complex molecules. Notably, it is a key reactant in the preparation of aminopyrazole derivatives which are utilized as potent and selective small molecule inhibitors for Leucine-rich repeat kinase 2 (LRRK2)[1]. Mutations in the LRRK2 gene are a significant cause of Parkinson's disease, making LRRK2 inhibitors a major focus of neurodegenerative disease research. This guide provides a comprehensive overview of commercial suppliers, physicochemical properties, and key experimental applications of this compound.

Commercial Suppliers and Physicochemical Properties

Several chemical suppliers offer this compound for research and development purposes. The product is typically available in quantities ranging from grams to kilograms.

Key Commercial Suppliers Include:

  • Thermo Scientific Chemicals[1]

  • TCI Chemicals

  • Fisher Scientific

  • Dayang Chem (Hangzhou) Co., Ltd.[2]

  • Finetech Industry Limited[2]

  • Accela Chembio Inc.[2]

The quality and specifications of the compound can vary between suppliers. Researchers should consult the specific certificate of analysis for lot-specific data. A summary of typical physical and chemical properties is provided below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5334-39-4[1][2][3]
Molecular Formula C₄H₅N₃O₂[1][3]
Molecular Weight 127.10 g/mol [3]
Appearance White to yellow crystalline solid/powder[1][2]
Melting Point 129 - 139 °C[1]
Boiling Point 325 °C
Purity (GC) ≥96.0% - >98.0%[1]
Solubility Sparingly soluble in water, soluble in methanol.[2]

Applications in Drug Discovery: LRRK2 Inhibition

The primary application of this compound in drug development is as a precursor for synthesizing kinase inhibitors. The nitro group at the 4-position can be readily reduced to an amine, yielding 3-methyl-1H-pyrazol-4-amine. This aminopyrazole derivative is a crucial pharmacophore that can be further elaborated to create potent inhibitors targeting various kinases.

A significant focus has been on its use for developing inhibitors of LRRK2, a protein implicated in both familial and sporadic Parkinson's disease[4]. The kinase activity of LRRK2 is a key target for therapeutic intervention. The synthesis of these inhibitors often involves the reduction of the nitro group on this compound, followed by coupling with other heterocyclic systems to build the final inhibitor scaffold.

Experimental Protocols & Workflows

The conversion of this compound to its corresponding amine is a fundamental step for its use in drug discovery. The following is a representative protocol for the reduction of the nitro group.

Experimental Protocol: Reduction of this compound to 3-Methyl-1H-pyrazol-4-amine

This procedure is a standard catalytic hydrogenation reaction.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (or Ethanol/Ethyl Acetate)

  • Hydrogen gas (H₂) source

  • Reaction flask (e.g., Parr shaker bottle or round-bottom flask)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Preparation: In a suitable reaction flask, dissolve this compound (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the system with hydrogen gas. Pressurize the vessel with hydrogen (typically 40-50 psi) and begin vigorous stirring or shaking.

  • Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 3-Methyl-1H-pyrazol-4-amine can be used directly in the next step or purified further by crystallization or column chromatography if necessary.

Visualizations: Workflow and Biological Pathway

To better illustrate the context of this compound's use, the following diagrams depict a typical experimental workflow and the biological pathway in which its derivatives act.

G cluster_0 Synthesis of 3-Methyl-1H-pyrazol-4-amine start This compound (Starting Material) step1 Dissolve in Methanol start->step1 step2 Add 10% Pd/C Catalyst step1->step2 step3 Hydrogenation (H2, 50 psi) in Parr Shaker step2->step3 step4 Filter through Celite to remove Pd/C step3->step4 step5 Concentrate via Rotary Evaporation step4->step5 end 3-Methyl-1H-pyrazol-4-amine (Product) step5->end

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

G cluster_1 LRRK2 Signaling Pathway in Parkinson's Disease PD_Mutation Parkinson's Disease Mutations LRRK2 LRRK2 Kinase (Leucine-rich repeat kinase 2) PD_Mutation->LRRK2 Phosphorylation Increased Phosphorylation LRRK2->Phosphorylation Rab_GTPases Rab GTPases (Substrate) Rab_GTPases->LRRK2 Cellular_Dysfunction Cellular Dysfunction (e.g., Vesicle Trafficking, Lysosomal Function) Phosphorylation->Cellular_Dysfunction Neurodegeneration Neurodegeneration Cellular_Dysfunction->Neurodegeneration Inhibitor LRRK2 Inhibitor (Derived from Aminopyrazole) Inhibitor->LRRK2  Inhibits

Caption: Simplified LRRK2 signaling pathway and the inhibitory action of its targeted drugs.

Safety Information

This compound is a chemical that must be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Precautionary Measures: Users should wash hands and any exposed skin thoroughly after handling. It is essential to wear protective gloves, clothing, and eye/face protection. The compound should be stored in a well-ventilated, cool, and dry place with the container tightly closed. In case of contact with eyes, rinse cautiously with water for several minutes.

References

Authored by Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of Nitropyrazole Derivatives

Abstract

Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, with pyrazole derivatives being particularly prominent due to their wide range of pharmacological activities.[1][2] The introduction of a nitro group onto the pyrazole core significantly modulates the molecule's electronic properties, often enhancing its biological efficacy and leading to the discovery of potent therapeutic agents.[3][4] This guide provides a comprehensive technical overview of the biological activities of nitropyrazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis strategies, key biological activities including antimicrobial and anticancer effects, mechanisms of action, and relevant experimental protocols. The narrative emphasizes the structure-activity relationships (SAR) and the rationale behind experimental designs, providing a robust framework for future research and development in this promising area.

Introduction: The Pyrazole Scaffold and the Influence of Nitration

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a privileged structure in drug discovery.[1][5] Its unique chemical architecture allows for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[6][7] The pyrazole ring is a key component in several FDA-approved drugs, highlighting its therapeutic importance.[6]

The addition of one or more nitro groups (–NO₂) to the pyrazole ring creates nitropyrazole derivatives. This functional group is a strong electron-withdrawing group, which profoundly impacts the molecule's properties:

  • Enhanced Biological Activity: The nitro group can participate in hydrogen bonding and other non-covalent interactions, improving binding affinity to biological targets.[3][8]

  • Modulated Physicochemical Properties: Nitration increases the polarity and can affect the solubility and metabolic stability of the compound.[3]

  • Unique Mechanisms of Action: In some contexts, particularly in antimicrobial applications against anaerobic organisms, the nitro group can be bioreduced to cytotoxic radicals, forming the basis of the compound's activity.

These compounds are not only crucial in medicine and pharmacology but also have applications as energetic materials, a field that has driven significant research into their synthesis and properties.[3][9][10]

Synthesis of Nitropyrazole Derivatives: A Methodological Overview

The synthesis of nitropyrazole derivatives is a critical aspect of their development, with the chosen route impacting yield, purity, and the potential for isomer formation. The primary methods involve the direct nitration of a pyrazole core or the synthesis of the ring from already nitrated precursors.

Direct Nitration of the Pyrazole Ring

The most common approach is the electrophilic nitration of a pre-existing pyrazole. The conditions for this reaction must be carefully controlled to manage regioselectivity.

  • N-Nitration and Thermal Rearrangement: A two-step process is often employed where the pyrazole is first nitrated at the nitrogen atom (N-nitration) using agents like nitric acid in acetic anhydride (HNO₃/Ac₂O).[3] The resulting N-nitropyrazole is then thermally rearranged to yield C-nitropyrazoles, typically 3(5)-nitropyrazole.[11][12] This method avoids harsh acidic conditions that can degrade sensitive substrates.

  • Direct C-Nitration: Direct nitration at a carbon atom can be achieved using stronger nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid (HNO₃/H₂SO₄).[3][10] This method can produce various isomers, including 4-nitropyrazole, and reaction conditions like temperature and time must be optimized to maximize the yield of the desired product.[10] For example, an optimized one-pot, two-step method using fuming nitric acid and fuming sulfuric acid has been shown to produce 4-nitropyrazole with a yield of up to 85%.[10]

The following diagram illustrates a generalized workflow for the synthesis and initial screening of nitropyrazole derivatives.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Pyrazole Pyrazole Starting Material Nitration Nitration Reaction (e.g., HNO₃/H₂SO₄) Pyrazole->Nitration Step 1 Purification Purification (Crystallization, Chromatography) Nitration->Purification Step 2 InVitro In Vitro Assays (Antimicrobial, Cytotoxicity) Purification->InVitro Characterized Compound SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Hit Hit Compound Identification SAR->Hit caption General workflow for synthesis and screening.

Caption: General workflow for synthesis and screening.

Experimental Protocol: Synthesis of 4-Nitropyrazole[10]

This protocol describes a one-pot, two-step method for synthesizing 4-nitropyrazole from pyrazole.

Materials:

  • Pyrazole

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (90%)

  • Fuming sulfuric acid (20% SO₃)

  • Ice bath

  • Reaction flask with magnetic stirrer

  • Dropping funnel

Procedure:

  • Preparation of Pyrazole Sulfate: Cool the concentrated sulfuric acid in the reaction flask using an ice bath. Slowly add pyrazole to the cooled acid while stirring to form pyrazole sulfate. Maintain the temperature below 10°C.

  • Preparation of Nitrating Agent: In a separate beaker, carefully prepare the nitrating mixture by combining fuming nitric acid and fuming sulfuric acid. The optimal molar ratio is n(fuming nitric acid):n(fuming sulfuric acid):n(concentrated sulfuric acid):n(pyrazole) = 1.5:3:2.1:1.[10]

  • Nitration Reaction: Slowly add the prepared nitrating agent to the pyrazole sulfate solution via a dropping funnel. Control the addition rate to maintain the reaction temperature at 50°C.

  • Reaction Completion: Once the addition is complete, continue stirring the mixture at 50°C for 1.5 hours to ensure the reaction goes to completion.[10]

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The 4-nitropyrazole product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water).

  • Characterization: Confirm the structure and purity of the synthesized 4-nitropyrazole using techniques such as IR, NMR, and Mass Spectrometry.[11]

Causality: The use of fuming sulfuric acid in the nitrating mixture increases the concentration of the nitronium ion (NO₂⁺), the active electrophile, leading to a more efficient reaction at a lower temperature and in a shorter time compared to methods using only nitric and sulfuric acids.[10]

Anticancer Activity of Nitropyrazole Derivatives

The search for novel anticancer agents with high efficacy and low toxicity is a major goal in medicinal chemistry.[13][14] Pyrazole derivatives have been extensively investigated for this purpose, and nitropyrazoles have emerged as a particularly promising subclass.[5][15]

Mechanisms of Action

Nitropyrazole derivatives exert their anticancer effects through various mechanisms, often by inhibiting key enzymes involved in cell proliferation and survival.

  • Enzyme Inhibition: Many pyrazole derivatives act as inhibitors of protein kinases, such as Cyclin-Dependent Kinases (CDKs) and PI3 Kinase, which are crucial regulators of the cell cycle.[13] By blocking these enzymes, the compounds can halt cell cycle progression and induce apoptosis (programmed cell death) in cancer cells. For instance, certain indole-pyrazole hybrids have shown potent inhibitory activity against CDK2.

  • Platinum(II) Complexes: Nitropyrazoles can act as ligands in platinum(II) complexes.[16] These complexes function similarly to cisplatin, a widely used chemotherapy drug, by binding to DNA and inducing damage that triggers cell death. Studies have shown that complexes like trans-[PtCl₂(1-methyl-4-nitropyrazole)₂] exhibit significant cytotoxicity against various cancer cell lines, in some cases exceeding the activity of cisplatin.[16]

  • Induction of Oxidative Stress: Some derivatives can increase the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress, damage to cellular components, and ultimately, apoptosis.[17]

The diagram below illustrates the inhibition of a cell cycle kinase by a nitropyrazole derivative.

G cluster_pathway Cancer Cell Proliferation Pathway G1 G1 Phase S S Phase G1->S Progression CDK2 CDK2/Cyclin E Complex G1->CDK2 G2 G2 Phase S->G2 M M Phase G2->M Proliferation Cell Proliferation M->Proliferation CDK2->S Phosphorylates Rb protein Apoptosis Apoptosis CDK2->Apoptosis Inhibition leads to Nitropyrazole Nitropyrazole Inhibitor Nitropyrazole->CDK2 Inhibition caption Mechanism of anticancer action via CDK2 inhibition.

Caption: Mechanism of anticancer action via CDK2 inhibition.

Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing the anticancer potency of nitropyrazole derivatives.[15] Key findings indicate:

  • The position of the nitro group on the pyrazole ring significantly influences activity.

  • Substitutions at other positions of the pyrazole ring can enhance cytotoxicity and selectivity for cancer cells over normal cells.[13] For example, linking the pyrazole moiety to other heterocyclic systems like indole or thiazolidinone can produce hybrid compounds with potent anticancer effects.[14]

Quantitative Data on Cytotoxicity

The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.

Compound Class/ExampleCancer Cell LineIC₅₀ (µM)Reference
Pyrazole Carbaldehyde Derivative (Comp. 43)MCF-7 (Breast)0.25[13]
Doxorubicin (Standard Drug)MCF-7 (Breast)0.95[13]
Indole-Pyrazole Hybrid (Comp. 33)HCT116 (Colon)< 23.7[13]
Indole-Pyrazole Hybrid (Comp. 34)HCT116 (Colon)< 23.7[13]
trans-[PtCl₂(1-methyl-4-nitropyrazole)₂]VariousMicromolar concentrations[16]

Antimicrobial and Antifungal Activity

The rise of antibiotic-resistant pathogens poses a significant global health threat, necessitating the development of new antimicrobial agents.[18] Nitropyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[6][19][20]

Mechanism of Action

The antimicrobial action of nitropyrazoles is often linked to the nitro group. In anaerobic bacteria and some fungi, the nitro group can be reduced by microbial enzymes (e.g., nitroreductases) to form highly reactive nitroso and hydroxylamine radicals. These radicals can cause widespread damage to cellular macromolecules, including DNA and proteins, leading to cell death. The presence of other functional groups, such as alkenyl and imino fragments, can also significantly impact the biological activity.[19]

Spectrum of Activity

Studies have shown that nitropyrazole derivatives are effective against both Gram-positive and Gram-negative bacteria, as well as fungal species.[19]

  • Gram-positive bacteria: Strains like Staphylococcus aureus and Bacillus subtilis have shown susceptibility.[6][18][19]

  • Gram-negative bacteria: Activity has been observed against strains such as Escherichia coli.[18][19]

  • Fungi: Derivatives have shown efficacy against fungi of the genus Candida, including Candida albicans.[6][19]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Agar Well-Diffusion Method)[22]

This protocol provides a standardized method for assessing the antimicrobial activity of synthesized compounds.

Materials:

  • Synthesized nitropyrazole derivatives

  • Standard antibiotic (e.g., Chloramphenicol, Gentamycin)[18]

  • Standard antifungal (e.g., Clotrimazole, Fluconazole)[6][18]

  • Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)[19]

  • Fungal strain (e.g., C. albicans ATCC 885-653)[19]

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile cork borer (6 mm diameter)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Incubator

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Seeding the Plates: Evenly spread the microbial inoculum over the surface of the solidified agar plates using a sterile cotton swab.

  • Well Creation: Use a sterile cork borer to punch uniform wells (6 mm diameter) into the agar.

  • Compound Loading: Prepare solutions of the test compounds and standard drugs in DMSO at a known concentration. Carefully pipette a fixed volume (e.g., 100 µL) of each solution into separate wells. Use a well with DMSO alone as a negative control.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28-30°C for 48-72 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

  • MIC Determination (Self-Validation): For compounds showing significant activity, determine the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.[6][18] This involves preparing serial dilutions of the compound in liquid growth medium, inoculating with the test microbe, and identifying the lowest concentration that prevents visible growth. This quantifies the potency and validates the initial screening results.

Other Biological Activities: Enzyme Inhibition

Beyond direct cytotoxicity, nitropyrazole derivatives are known to inhibit various enzymes, which underlies their therapeutic potential for a range of diseases.

  • Nitric Oxide Synthase (NOS) Inhibition: Certain pyrazole derivatives, particularly those with an amidine function, are potent inhibitors of nitric oxide synthase (NOS) isoforms.[21] Since overproduction of nitric oxide is implicated in inflammatory conditions, NOS inhibitors have therapeutic potential. 1H-Pyrazole-1-carboxamidine (PCA) has been shown to inhibit inducible (iNOS), endothelial (eNOS), and neuronal (nNOS) isoforms with IC₅₀ values in the sub-micromolar range.[21]

  • Monoamine Oxidase (MAO) Inhibition: Triphenyl-dihydropyrazole derivatives have been identified as reversible and selective inhibitors of monoamine oxidases (MAOs).[22] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.

  • Other Enzymes: Pyrazole-based compounds have been developed as inhibitors for a wide array of other enzymes, including meprins (metalloproteases involved in inflammation and cancer) and various cholinesterases (targets for Alzheimer's disease therapy).[23][24][25]

Conclusion and Future Directions

Nitropyrazole derivatives represent a versatile and highly valuable class of heterocyclic compounds with a broad spectrum of biological activities. Their synthetic accessibility allows for extensive structural modification, enabling the optimization of their potency and selectivity against various therapeutic targets. The strong electron-withdrawing nature of the nitro group is key to their enhanced activity in anticancer and antimicrobial applications.

Future research should focus on:

  • Mechanism Elucidation: Deeper investigation into the specific molecular targets and signaling pathways affected by these compounds.

  • SAR Expansion: Synthesizing novel derivatives and hybrid molecules to improve therapeutic indices and overcome drug resistance.[15]

  • In Vivo Studies: Moving promising lead compounds from in vitro assays to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.[26]

  • Computational Modeling: Utilizing in silico tools for rational drug design, predicting the binding affinity of new derivatives to their targets and optimizing their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[26]

The continued exploration of nitropyrazole chemistry holds significant promise for the discovery of next-generation therapeutics to address critical unmet needs in oncology, infectious diseases, and beyond.

References

The Pyrazole Scaffold: A Versatile Core for Modern Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have led to the development of a diverse array of therapeutic agents across multiple disease areas. This technical guide provides an in-depth overview of the significant therapeutic applications of pyrazole-containing compounds, focusing on their mechanisms of action, supported by quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows. Pyrazole and its derivatives are recognized for a wide spectrum of pharmacological activities, making them a cornerstone in the discovery of new drugs.[1][2][3][4][5][6][7]

Anti-inflammatory and Analgesic Applications

Pyrazole derivatives are prominently featured in the management of pain and inflammation, largely through the inhibition of cyclooxygenase (COX) enzymes.[8][9][10][11] The selective inhibition of COX-2 over COX-1 is a key strategy to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[10][12]

Mechanism of Action: COX-2 Inhibition

The anti-inflammatory effects of many pyrazole compounds are attributed to their ability to selectively inhibit the COX-2 enzyme.[8][9][10] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[9][12][13]

Signaling Pathway for Celecoxib (A COX-2 Inhibitor)

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Inhibits

Caption: Mechanism of action of Celecoxib, a pyrazole-based selective COX-2 inhibitor.

Quantitative Data: Anti-inflammatory Activity of Pyrazole Derivatives

The following table summarizes the in-vivo anti-inflammatory activity of selected pyrazole derivatives.

CompoundTest ModelDose% Inhibition of EdemaReference
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4)Histamine-induced paw edema in ratsBetter than standard (Diclofenac sodium)[14]
5-(substituted) aryl-3-(3-coumarinyl)-1-phenyl-2-pyrazolines (79)Carrageenan-induced rat paw edemaSignificant activity[15]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the anti-inflammatory activity of novel compounds.

  • Animal Model: Albino rats of either sex are typically used.

  • Grouping: Animals are divided into control, standard (e.g., Diclofenac sodium), and test groups.

  • Induction of Inflammation: A sub-plantar injection of a phlogistic agent, such as 1% carrageenan solution, is administered into the hind paw of the rats.

  • Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally, usually 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Measurement: The volume of the paw is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Experimental Workflow: Anti-inflammatory Screening

Anti_Inflammatory_Workflow Start Start: Synthesized Pyrazole Compounds Animal_Grouping Animal Grouping (Control, Standard, Test) Start->Animal_Grouping Compound_Admin Compound/Vehicle Administration Animal_Grouping->Compound_Admin Inflammation_Induction Induction of Paw Edema (e.g., Carrageenan) Compound_Admin->Inflammation_Induction Paw_Volume_Measurement Measure Paw Volume at Time Intervals Inflammation_Induction->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis End End: Identify Potent Anti-inflammatory Agents Data_Analysis->End

Caption: General workflow for in-vivo screening of anti-inflammatory pyrazole compounds.

Anticancer Applications

The pyrazole scaffold is integral to the development of numerous anticancer agents that target various signaling pathways involved in tumor growth and proliferation.[3][4][16] These compounds often function as inhibitors of protein kinases, which are crucial regulators of cell signaling.[17]

Mechanism of Action: Kinase Inhibition

Many pyrazole-based anticancer drugs, such as Ruxolitinib and Axitinib, function by inhibiting specific tyrosine kinases, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[2] For example, some derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[18]

Signaling Pathway for a Generic Pyrazole-Based Kinase Inhibitor

Kinase_Inhibition Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Growth_Factor->Receptor_Kinase Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Kinase->Downstream_Signaling Cell_Proliferation Cell Proliferation, Angiogenesis, Survival Downstream_Signaling->Cell_Proliferation Pyrazole_Inhibitor Pyrazole-Based Kinase Inhibitor Pyrazole_Inhibitor->Receptor_Kinase Inhibits

Caption: Generalized mechanism of action for pyrazole-based tyrosine kinase inhibitors in cancer therapy.

Quantitative Data: Anticancer Activity of Pyrazole Derivatives

The following table presents the in-vitro anticancer activity of selected pyrazole derivatives against various cancer cell lines.

CompoundTarget/Cell LineIC50 (µM)Reference
Compound 42 WM 266.40.12[4]
Compound 42 MCF-70.16[4]
Compound 49 EGFR tyrosine kinase0.26[4]
Compound 49 HER-2 tyrosine kinase0.20[4]
Compound 3 EGFR0.06[18]
Compound 9 VEGFR-20.22[18]
Compound 21 HCT1160.39 ± 0.06[19]
Compound 21 MCF-70.46 ± 0.04[19]
Compound 21 Aurora-A kinase0.16 ± 0.03[19]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

  • Cell Culture: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazole compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Applications

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties.[1][20][21][22][23][24] They represent a promising class of compounds in the fight against drug-resistant pathogens.[23]

Mechanism of Action

The antimicrobial mechanisms of pyrazole compounds are diverse and can involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, or disruption of the microbial cell membrane.[23]

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values for selected pyrazole derivatives against various microbial strains.

Compound(s)MicroorganismMIC (µg/mL)Reference
158, 159, 160, 161 S. aureus, B. subtilis, E. coli, P. aeruginosaExcellent activity compared to ceftriaxone
Thiazolo-pyrazole derivatives (e.g., 17 )Methicillin-resistant S. aureus (MRSA)As low as 4[23]
Imidazo-pyridine substituted pyrazole (18 )E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium<1 (MBC)[23]
Hydrazone 21a Various bacteria62.5–125[25]
Hydrazone 21a Various fungi2.9–7.8[25]
Compound 3 E. coli0.25[14]
Compound 4 S. epidermidis0.25[14]
Compound 2 A. niger1[14]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The pyrazole compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Other Notable Therapeutic Applications

The versatility of the pyrazole scaffold extends to other therapeutic areas, including neurodegenerative diseases, erectile dysfunction, and metabolic disorders.

Neurodegenerative Diseases

Pyrazole derivatives are being investigated for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[26][27][28] Their therapeutic potential in this area is linked to their ability to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), as well as to reduce amyloid-beta plaque formation and oxidative stress.[29][30]

Erectile Dysfunction: PDE5 Inhibition

Sildenafil, a well-known drug for erectile dysfunction, contains a pyrazole core.[20][31] It acts as a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[31][32][33] Inhibition of PDE5 leads to increased cGMP levels, resulting in smooth muscle relaxation, vasodilation, and penile erection.[31][34][35]

Signaling Pathway for Sildenafil (A PDE5 Inhibitor)

PDE5_Inhibition NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates GTP GTP cGMP cGMP GTP->cGMP GC PDE5 PDE5 Enzyme cGMP->PDE5 Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation Inactive_GMP 5'-GMP PDE5->Inactive_GMP Sildenafil Sildenafil (Pyrazole Derivative) Sildenafil->PDE5 Inhibits

Caption: Mechanism of action of Sildenafil, a pyrazole-based PDE5 inhibitor.

Metabolic Disorders: CB1 Receptor Antagonism

Rimonabant, a pyrazole derivative, was developed as an anti-obesity agent.[20] It functions as a selective antagonist or inverse agonist of the cannabinoid receptor type 1 (CB1).[36][37][38][39] Blockade of CB1 receptors in the central nervous system and peripheral tissues can lead to decreased appetite and improved metabolic parameters.[36][37] However, Rimonabant was withdrawn from the market due to serious psychiatric side effects.[36][39]

Logical Relationship for Rimonabant's Action

CB1_Antagonism Rimonabant Rimonabant (Pyrazole Derivative) CB1_Receptor Cannabinoid Receptor 1 (CB1) Rimonabant->CB1_Receptor Blocks/ Inverse Agonist Adverse_Effects Adverse Psychiatric Effects Rimonabant->Adverse_Effects Appetite_Regulation Appetite Regulation (CNS) CB1_Receptor->Appetite_Regulation Metabolic_Processes Peripheral Metabolic Processes (Adipose tissue, Liver) CB1_Receptor->Metabolic_Processes Decreased_Appetite Decreased Appetite Appetite_Regulation->Decreased_Appetite Improved_Metabolism Improved Glucose and Lipid Metabolism Metabolic_Processes->Improved_Metabolism

Caption: The mechanism and outcomes of CB1 receptor antagonism by Rimonabant.

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives is well-established, with several versatile methods available to medicinal chemists.[1][20][40]

General Synthesis Workflow

A common and classical approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[26] This method allows for the introduction of a wide variety of substituents on the pyrazole ring.

Workflow for a General Pyrazole Synthesis

Pyrazole_Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Condensation Cyclocondensation Reaction Dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Pyrazole_Core Substituted Pyrazole Core Condensation->Pyrazole_Core Further_Mod Further Functionalization Pyrazole_Core->Further_Mod Final_Compound Final Bioactive Compound Further_Mod->Final_Compound

Caption: A generalized workflow for the synthesis of bioactive pyrazole derivatives.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and ability to interact with a wide range of biological targets have solidified its importance in medicinal chemistry. The diverse therapeutic applications, from anti-inflammatory and anticancer to antimicrobial and beyond, underscore the remarkable versatility of this heterocyclic core. Future research will undoubtedly continue to uncover novel pyrazole-based compounds with enhanced potency, selectivity, and safety profiles, further expanding their role in modern medicine.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methyl-4-nitro-1H-pyrazole

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial building block for the synthesis of various biologically active molecules, most notably as an intermediate in the development of potent kinase inhibitors. This document details its chemical properties, synthesis, spectral data, and biological applications, presenting quantitative data in structured tables and outlining key experimental protocols.

Nomenclature and Chemical Identity

The nomenclature of N-unsubstituted pyrazoles like this compound is complicated by the phenomenon of annular tautomerism.[1][2][3][4] The proton on the nitrogen atom can dynamically shift between the two nitrogen atoms of the pyrazole ring. This results in two tautomeric forms: this compound and 5-methyl-4-nitro-1H-pyrazole. For unsymmetrically substituted pyrazoles, both forms can exist in equilibrium, though one may be more stable depending on the substituents and the medium (solvent or solid state).[1][3] Consequently, different names and CAS numbers may be used in literature and commercial listings to refer to the same chemical entity.

For the purpose of this guide, "this compound" will be used as the primary identifier, with the understanding that it exists in equilibrium with its tautomer.

Annular Tautomerism of this compound

Caption: Annular tautomerism showing the equilibrium between the 3-methyl and 5-methyl forms.

Table 1: Chemical Identifiers

IdentifierValue
Primary Name This compound
Synonyms 5-methyl-4-nitro-1H-pyrazole[5], 3-Methyl-4-nitropyrazole[6], 4-Nitro-3-methylpyrazole[7]
CAS Registry Number 5334-39-4 (primarily for 3/5-methyl tautomer)[5][8][9], 38858-90-1 (for 4-methyl-3-nitro tautomer)[10]
Molecular Formula C₄H₅N₃O₂[5][8]
Molecular Weight 127.10 g/mol [5][8]
InChI Key WTZYTQJELOHMMJ-UHFFFAOYSA-N[11]
Canonical SMILES CC1=C(C=NN1)--INVALID-LINK--[O-][8]

Physicochemical Properties

This compound is typically a solid at room temperature, with solubility characteristics common for small polar organic molecules.

Table 2: Physicochemical Data

PropertyValueSource(s)
Appearance White to pale cream or yellow crystals/powder[8]
Melting Point 129.0-139.0 °C[8]
135-136 °C[9]
Solubility Sparingly/Slightly soluble in water[6][12]
Purity (Typical) ≥96.0% (GC) to ≥98%[5][8]

Synthesis of this compound

The synthesis of nitropyrazoles can be achieved through various methods, most commonly involving the nitration of a pyrazole precursor.[13] While a direct, single-step synthesis protocol for this compound is not extensively detailed in readily available literature, a plausible and common route involves the nitration of 3-methylpyrazole.

General Synthesis Pathway

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis via Nitration (Representative)

This protocol is based on general methods for the nitration of pyrazoles.[13]

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Addition of Pyrazole: Slowly add 3-methylpyrazole to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio). Add this mixture dropwise to the pyrazole solution, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization & Precipitation: Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide solution) until a precipitate forms.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the crude product with cold water and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Spectral Data

Spectroscopic data is essential for the structural confirmation of this compound.

Table 3: Spectral Data Summary

Technique Data Source(s)
¹H NMR Solvent: DMSO-d₆. Peaks are expected for the pyrazole C-H proton, the N-H proton, and the methyl group protons. A representative spectrum shows a signal for the C5-H proton.[11][14]
IR Spectroscopy Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), C=C and C=N ring stretching, and strong asymmetric/symmetric stretching of the NO₂ group are expected.[15]
Mass Spectrometry (GC-MS) Molecular Ion (M⁺): m/z = 127. Fragmentation patterns typically involve the loss of the nitro group (-NO₂) and subsequent ring fragmentation.[10][16]

Biological Activities and Applications

While this compound itself is not typically used as a therapeutic agent, it is a highly valuable intermediate in the synthesis of pharmacologically active compounds.[17] The pyrazole scaffold is present in numerous drugs with a wide range of activities, including anti-inflammatory, analgesic, and anticancer properties.[18][19][20][21]

Role as an Intermediate for LRRK2 Inhibitors

The most prominent application of this compound is as a reactant in the preparation of aminopyrazole derivatives which are potent, selective, and brain-penetrant inhibitors of Leucine-rich repeat kinase 2 (LRRK2).[8] Mutations in the LRRK2 gene, particularly the G2019S mutation, are a common genetic cause of Parkinson's disease.[22][23] LRRK2 inhibitors are therefore a major focus of drug development for this neurodegenerative disorder. The synthesis of these complex inhibitors often involves the reduction of the nitro group on the pyrazole ring to an amine, which is then further functionalized.

Table 4: Biological Activity of LRRK2 Inhibitors Derived from Pyrazole Scaffolds

Compound Target Activity (IC₅₀ / cKᵢ) Reference
Pyrrolo[2,3-d]pyrimidine Derivative (18)LRRK2 G2019ScKᵢ = 0.7 nM[24][25]
Pyrrolo[2,3-d]pyrimidine Derivative (32)LRRK2 G2019S-[25]
Biaryl-1H-pyrazole SulfonamidesGS-LRRK2Potent Inhibition[22][23]
Aminopyrazole DerivativesLRRK2-[26]

Note: The data in this table refers to complex derivatives synthesized using pyrazole intermediates, not this compound itself. It illustrates the utility of the core scaffold in developing highly potent molecules.

Experimental Protocols: Kinase Inhibition Assay

Given its importance in synthesizing kinase inhibitors, a representative protocol for evaluating the biological activity of a derived compound is provided below.

LRRK2 Kinase Inhibition Assay Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare assay buffer, recombinant LRRK2 enzyme, and peptide substrate C Add enzyme, substrate, and test compound to microplate wells A->C B Serially dilute test compound (derived from this compound) B->C D Initiate reaction by adding ATP C->D E Incubate at a controlled temperature (e.g., 30°C) D->E F Stop reaction E->F G Add detection reagent (e.g., ADP-Glo™) F->G H Measure signal (luminescence) using a plate reader G->H I Calculate percent inhibition relative to controls H->I J Plot dose-response curve and determine IC₅₀ value I->J

Caption: Workflow for a typical in vitro LRRK2 kinase inhibition assay.

Detailed Methodology: LRRK2 Kinase Inhibition Assay
  • Reagent Preparation: Prepare an assay buffer containing Tris-HCl, MgCl₂, and DTT. Reconstitute recombinant human LRRK2 (G2019S mutant) and a suitable peptide substrate in the assay buffer.

  • Compound Dilution: Prepare a stock solution of the test inhibitor in DMSO. Perform serial dilutions to create a range of concentrations for testing.

  • Assay Plate Setup: In a 384-well microplate, add the test compound dilutions, a positive control (known LRRK2 inhibitor), and a negative control (DMSO vehicle).

  • Enzyme Addition: Add the LRRK2 enzyme solution to all wells except for the negative control.

  • Reaction Initiation: Start the kinase reaction by adding a solution of ATP and the peptide substrate to all wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate (or ADP produced). This is often done using a luminescence-based kit like ADP-Glo™, which quantifies ADP production.

  • Data Analysis: Read the luminescence on a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software.[19]

References

The Genesis and Advancement of Substituted Nitropyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted nitropyrazoles represent a versatile and highly significant class of heterocyclic compounds that have garnered considerable attention across diverse scientific disciplines. Their unique chemical architecture, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms and one or more nitro group substituents, imparts a range of valuable properties. This has led to their extensive investigation and application as energetic materials, pharmaceuticals, and agrochemicals. This in-depth technical guide explores the discovery and history of substituted nitropyrazoles, providing a comprehensive overview of their synthesis, key experimental protocols, and applications, with a focus on quantitative data and the underlying mechanisms of action.

Discovery and Historical Milestones

The history of pyrazole chemistry dates back to 1883, with the first synthesis of a pyrazolin-5-one derivative by Ludwig Knorr. However, the journey into the nitration of this heterocyclic core began much later. A pivotal moment in the history of substituted nitropyrazoles was the first reported synthesis of 3-nitropyrazole in 1970 by Habraken and co-authors.[1] This was achieved through the thermal rearrangement of N-nitropyrazole in anisole.[1] This discovery opened the door for the exploration of a new class of compounds with a wide array of potential applications.

Early research into nitropyrazoles was significantly driven by the field of energetic materials. The introduction of nitro groups onto the pyrazole ring enhances the molecule's density, oxygen balance, and heat of formation, all of which are critical parameters for explosives and propellants.[1][2] Over the decades, this has led to the synthesis of a variety of mono- and polynitrated pyrazoles, including highly energetic compounds like 1-methyl-3,4,5-trinitropyrazole (MTNP) and 3,4,5-trinitropyrazole (TNP).[3][4]

In parallel, the medicinal chemistry applications of pyrazole derivatives, a field that had been active since the discovery of the antipyretic properties of antipyrine in the late 19th century, also began to intersect with nitropyrazole chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs. While the nitro group itself can sometimes be associated with toxicity, its electron-withdrawing nature and ability to participate in hydrogen bonding have been strategically utilized in drug design to modulate the pharmacokinetic and pharmacodynamic properties of molecules. This has led to the investigation of substituted nitropyrazoles as potential anticancer, anti-inflammatory, and antimicrobial agents.

Synthesis of Substituted Nitropyrazoles: Key Methodologies

The synthesis of substituted nitropyrazoles primarily involves two main strategies: the direct nitration of a pre-existing pyrazole ring or the construction of the nitropyrazole ring from acyclic precursors.

Direct Nitration of Pyrazoles

Direct nitration is a common method for introducing nitro groups onto the pyrazole ring. The regioselectivity of the nitration is influenced by the reaction conditions and the nature of the substituents already present on the pyrazole core.

A widely used method for the synthesis of 4-nitropyrazole involves the use of a mixture of fuming nitric acid and fuming sulfuric acid.[5] N-nitration followed by thermal or acid-catalyzed rearrangement is another important route to C-nitropyrazoles. For instance, the synthesis of 3-nitropyrazole can be achieved by the rearrangement of N-nitropyrazole.[1][6]

Cyclocondensation Reactions

Cyclocondensation reactions offer a versatile approach to constructing the pyrazole ring with the desired substitution pattern already in place. A general and efficient method for the regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates involves the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with various monosubstituted hydrazines.[7]

Experimental Protocols

Synthesis of 4-Nitropyrazole[6]

Materials:

  • Pyrazole (6.8 g, 0.1 mol)

  • Concentrated sulfuric acid (11 mL, 0.21 mol)

  • Fuming nitrosulfuric acid (a mixture of 6.3 mL of 98% fuming nitric acid and 19.3 mL of 20% fuming sulfuric acid)

  • Ice

Procedure:

  • To a 100 mL four-necked flask equipped with a stirrer and a thermometer, add concentrated sulfuric acid and then pyrazole at room temperature.

  • Stir the mixture at room temperature for 30 minutes to form pyrazole sulfate.

  • Cool the flask in an ice-water bath and slowly add the fuming nitrosulfuric acid dropwise, maintaining the temperature between 0 and 10°C.

  • After the addition is complete, raise the temperature to 50°C and continue the reaction for 1.5 hours.

  • Pour the reaction mixture into 200 mL of ice water to precipitate the product.

  • Collect the white solid by filtration, wash with cold water, and dry to obtain 4-nitropyrazole.

  • The reported yield under optimized conditions is 85%.

Synthesis of 1-Methyl-3,4,5-trinitropyrazole (MTNP)[4][9]

Materials:

  • 1-Methylpyrazole

  • Fuming sulfuric acid (oleum)

  • Potassium nitrate

  • Ice

  • Diethyl ether

  • Acetone

  • Water

Procedure:

  • Add fuming sulfuric acid to a reaction vessel and cool it in an ice-water bath.

  • Add potassium nitrate to the vessel with continuous stirring.

  • Slowly add 1-methylpyrazole dropwise to the reaction mixture.

  • Heat the mixture and maintain it at a temperature between 100-190°C for 1-6 hours with stirring.

  • After the reaction is complete, cool the solution to room temperature and pour it into a container with ice water, which will cause a white solid to precipitate.

  • Filter the crude product (Crude I).

  • Extract the filtrate with diethyl ether and evaporate the solvent to obtain a second crop of crude product (Crude II).

  • Dissolve both crude products in acetone and add an equal volume of water while stirring to precipitate the purified product.

  • Collect the white solid by filtration to yield 1-methyl-3,4,5-trinitropyrazole.

Synthesis of 3,5-Diamino-4-nitropyrazole Derivatives[1]

Materials:

  • 3,5-diamino-4-nitropyrazole

  • Sodium hydride

  • Cyanogen azide

  • Nitrogen-rich bases (e.g., hydroxylamine, hydrazine)

  • Water

  • Methanol

Procedure for the synthesis of 3,5-diamino-4-nitro-1-(1H-tetrazol-5-yl)pyrazole:

  • Prepare the sodium salt of 3,5-diamino-4-nitropyrazole by reacting it with a suitable base like sodium hydride.

  • React the sodium salt with cyanogen azide to yield 3,5-diamino-4-nitro-1-(1H-tetrazol-5-yl)pyrazole.

Procedure for the synthesis of energetic salts:

  • Suspend the tetrazole derivative in a mixture of water and methanol.

  • Add the desired nitrogen-rich base (e.g., hydroxylamine, hydrazine).

  • Heat the suspension at 60°C for 2 hours.

  • Remove the solvents under reduced pressure to obtain the energetic salt.

  • Purify the salt by recrystallization from hot water.

Quantitative Data

Physicochemical and Energetic Properties of Selected Nitropyrazoles
CompoundAbbreviationMelting Point (°C)Density (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)Reference(s)
4-Nitropyrazole4-NP163-1651.526.6818.81[1]
1-Methyl-3,4,5-trinitropyrazoleMTNP91.5-8.6533.7[1]
3,4,5-TrinitropyrazoleTNP-1.8679.037.09[1][4]
Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole--1.888.93135.9[8]
Dihydroxylammonium salt of 5,5′-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-nitro-1H-1,2,4-triazole)-238.2 (decomp.)-9.07733.6[9]
In Vitro Anticancer Activity of Substituted Pyrazole Derivatives
Compound IDCell LineIC₅₀ (µM)Reference(s)
Compound 29MCF710.05[10]
Compound 29HepG217.12[10]
Compound 29A54929.95[10]
Compound 30CDK2/cyclin A2 (inhibition %)60% at 10 µM[10]
Compound 43MCF70.25[10]
Compound 11Multiple cell lines0.01 - 0.65[10]
Compound 5 (pyrazole-3,5-diamine derivative)HepG213.14[11]
Compound 5 (pyrazole-3,5-diamine derivative)MCF-78.03[11]
Pyrazole-based Chk2 inhibitor 16 Chk20.0484[12]
Pyrazole-based Chk2 inhibitor 17 Chk20.0179[12]
Pyrazole-based Aurora A kinase inhibitor 6 HCT1160.39[12]
Pyrazole-based Aurora A kinase inhibitor 6 MCF70.46[12]
Pyrazole-based Aurora A kinase inhibitor 6 Aurora kinase0.16[12]
Antimicrobial Activity of Substituted Pyrazole Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference(s)
Compound 3Escherichia coli0.25[13]
Compound 4Streptococcus epidermidis0.25[13]
Compound 2Aspergillus niger1[13]
Indazole 2, 3Enterococcus faecalis~128[14]
Indazole 5Staphylococcus epidermidis, Staphylococcus aureus64-128[14]
Pyrazoline 9Gram-positive isolates4[14]

Signaling Pathways and Mechanisms of Action

Substituted nitropyrazoles exert their biological effects through various mechanisms, often by interacting with key enzymes in cellular signaling pathways.

Inhibition of Cyclooxygenase-2 (COX-2)

The pyrazole scaffold is famously present in celecoxib, a selective COX-2 inhibitor used as an anti-inflammatory drug.[15] COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[13][16] The selectivity of celecoxib for COX-2 over the constitutively expressed COX-1 isoform is attributed to the larger and more flexible binding pocket of COX-2, which can accommodate the bulky side groups of the drug.[15] By inhibiting COX-2, celecoxib reduces the production of pro-inflammatory prostaglandins.[16]

COX2_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib (Substituted Pyrazole) Celecoxib->COX2 Inhibition

Celecoxib's inhibition of the COX-2 pathway.
Inhibition of Protein Kinases

Many substituted pyrazole derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[12][17]

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[3] Certain N-pyrazole, N'-aryl ureas have been identified as potent inhibitors of p38 MAP kinase.[3] These inhibitors bind to a domain that is distinct from the ATP-binding site, stabilizing an inactive conformation of the kinase.

p38_MAPK_Pathway Stress_Stimuli Stress Stimuli (e.g., LPS, Cytokines) Upstream_Kinases Upstream Kinases (MKK3/6) Stress_Stimuli->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Phosphorylation Downstream_Substrates Downstream Substrates (e.g., MAPKAPK2) p38_MAPK->Downstream_Substrates Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β) Downstream_Substrates->Cytokine_Production Pyrazole_Urea_Inhibitor Pyrazole-Urea Inhibitor Pyrazole_Urea_Inhibitor->p38_MAPK Allosteric Inhibition

Inhibition of the p38 MAPK signaling pathway.

Substituted pyrazoles have shown inhibitory activity against a range of other kinases, including:

  • Aurora Kinases: Important for cell cycle regulation, and their inhibition can lead to apoptosis in cancer cells.[12]

  • Checkpoint Kinase 2 (Chk2): Involved in the DNA damage response pathway.[12]

  • c-Jun N-terminal Kinase 3 (JNK3): A key player in stress-induced neuronal apoptosis.[18]

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[10][12]

The structure-activity relationship (SAR) studies of these inhibitors have revealed key structural features necessary for potent and selective inhibition. For example, in a series of Aurora A kinase inhibitors, a nitro group on the pyrazole ring was found to be optimal for activity.[12] For JNK3 inhibitors, the planar nature of the aminopyrazole core contributes to selectivity over the closely related p38 kinase.[18]

Logical Relationships and Classifications

General Synthetic Workflow for Substituted Nitropyrazoles

The synthesis of functionalized nitropyrazoles often follows a multi-step process, starting from either pyrazole itself or acyclic precursors.

Synthetic_Workflow Start Starting Materials (Pyrazole or Acyclic Precursors) Nitration Nitration Start->Nitration Cyclocondensation Cyclocondensation Start->Cyclocondensation Substituted_Nitropyrazole Substituted Nitropyrazole Core Nitration->Substituted_Nitropyrazole Cyclocondensation->Substituted_Nitropyrazole Functionalization Further Functionalization (e.g., amination, alkylation, salt formation) Substituted_Nitropyrazole->Functionalization Final_Product Target Compound (Energetic Material, Pharmaceutical, etc.) Functionalization->Final_Product

A generalized workflow for synthesizing nitropyrazoles.
Classification of Nitropyrazole-Based Energetic Materials

Nitropyrazole-based energetic materials can be broadly classified based on their structural features and performance characteristics.

Classification of nitropyrazole energetic materials.

Conclusion

The field of substituted nitropyrazoles has evolved significantly from its inception with the synthesis of 3-nitropyrazole. The relentless pursuit of novel molecules with enhanced properties has led to a rich and diverse chemistry. In the realm of energetic materials, nitropyrazoles offer a compelling combination of high performance and, in some cases, remarkable insensitivity, making them attractive candidates for next-generation explosives and propellants. In medicinal chemistry, the strategic incorporation of the nitropyrazole scaffold has yielded potent inhibitors of key biological targets, with promising applications in the treatment of cancer and inflammatory diseases. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers, facilitating further exploration and innovation in this exciting and impactful area of chemical science. The continued investigation of substituted nitropyrazoles is poised to deliver new materials and therapeutics with significant societal benefits.

References

A Technical Guide to the Computational Chemistry of 3-Methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and drug development professionals, understanding the molecular properties of heterocyclic compounds is paramount for designing novel therapeutics. 3-Methyl-4-nitro-1H-pyrazole is a member of the pharmacologically significant pyrazole family, which is found in numerous established drugs.[1] Computational chemistry provides a powerful lens to investigate the structural, electronic, and spectroscopic properties of such molecules, offering insights that complement and guide experimental work.

This technical guide outlines a comprehensive computational workflow for studying this compound, grounded in established theoretical methods. It details the steps from molecular modeling to the analysis of key quantum chemical descriptors.

Synthesis and Experimental Characterization

The synthesis of this compound derivatives can be approached through various synthetic routes. One notable method involves the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines.[2] The starting dinitro compound is synthesized by the nitration of 3-methylpyrazole.[2] While various methods exist for the synthesis of nitropyrazoles, a common approach involves the nitration of a pyrazole precursor followed by rearrangement.[3]

Experimental characterization provides the benchmark against which computational results are validated. Key experimental data for this compound are summarized below.

Table 1: Experimental Data for this compound

PropertyValueSource
Molecular FormulaC₄H₅N₃O₂[4]
Molecular Weight127.1 g/mol [4]
Melting Point129.0-139.0 °C[5]
¹H NMR (DMSO-d₆, 300.135 MHz)
δ (ppm)SignalReference
~2.5(s, 3H, CH₃)[4][6]
~8.6(s, 1H, CH)[4][6]
~14.0(br s, 1H, NH)[4][6]

Core Computational Methodology

The following protocols describe a robust computational study of this compound using Density Functional Theory (DFT), a widely applied method for its balance of accuracy and computational cost.

Experimental Protocol 1: Molecular Geometry Optimization and Vibrational Analysis
  • Initial Structure Creation: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Computational Software: Employ a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

  • Theoretical Model Selection: The B3LYP hybrid functional is a well-regarded choice for such systems.[7][8][9] A Pople-style basis set, such as 6-311+G(d,p), is recommended to provide a good description of the electronic structure.

  • Geometry Optimization: Perform a full geometry optimization to locate the minimum energy structure on the potential energy surface. This is typically done in the gas phase or with an implicit solvent model (e.g., PCM).

  • Vibrational Frequency Calculation: Following optimization, perform a vibrational frequency analysis at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These calculations also yield thermodynamic data and predicted IR and Raman spectra.

Experimental Protocol 2: Electronic Structure and Property Calculation
  • Wavefunction Analysis: Using the optimized geometry, perform a single-point energy calculation to generate a detailed wavefunction file.

  • Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (E_gap = E_LUMO - E_HOMO) is a critical indicator of the molecule's chemical reactivity and kinetic stability.[10]

  • Molecular Electrostatic Potential (MEP): Generate an MEP surface to visualize the charge distribution. This map is invaluable for identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions of the molecule, predicting sites for intermolecular interactions.

  • Mulliken Population Analysis: Calculate the partial charges on each atom to quantify the charge distribution within the molecule.

  • NMR Chemical Shift Prediction: To validate the structure against experimental data, calculate the NMR shielding tensors using the Gauge-Invariant Atomic Orbital (GIAO) method at a level such as B3LYP/6-311++G(d,p).[11] The calculated absolute shieldings can then be converted to chemical shifts (δ) relative to a standard (e.g., Tetramethylsilane, TMS).

Data Presentation: Templates for Computational Results

The following tables serve as templates for organizing the quantitative data generated from the computational protocols.

Table 2: Calculated Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C3-C4(Fill in)
C4-N(nitro)(Fill in)
C3-N2(Fill in)
N1-N2(Fill in)
...(Fill in)
Bond Angles N2-C3-C4(Fill in)
C3-C4-C5(Fill in)
...(Fill in)
Dihedral Angles N1-N2-C3-C4(Fill in)
...(Fill in)

Table 3: Calculated Vibrational Frequencies

ModeAssignmentCalculated Frequency (cm⁻¹)Experimental IR (cm⁻¹)
ν₁N-H stretch(Fill in)(If available)
ν₂C-H stretch (ring)(Fill in)(If available)
ν₃C-H stretch (methyl)(Fill in)(If available)
ν₄NO₂ asymmetric stretch(Fill in)(If available)
ν₅NO₂ symmetric stretch(Fill in)(If available)
......(Fill in)(If available)

Table 4: Calculated Electronic Properties

PropertyCalculated Value
Energy of HOMO (eV)(Fill in)
Energy of LUMO (eV)(Fill in)
HOMO-LUMO Energy Gap (eV)(Fill in)
Dipole Moment (Debye)(Fill in)

Mandatory Visualizations

Diagrams illustrating workflows are essential for conveying complex processes. The following are generated using the DOT language for Graphviz.

G cluster_0 Synthesis & Procurement cluster_1 Experimental Analysis cluster_2 Computational Study Synthesis Chemical Synthesis Purification Purification & Characterization Synthesis->Purification NMR NMR Spectroscopy Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR Optimization Geometry Optimization Freq Frequency Analysis Optimization->Freq Electronic Electronic Properties Optimization->Electronic Freq->FTIR Compare Spectra Electronic->NMR Compare Shifts

Overall research workflow for this compound.

G Start Build Initial 3D Structure Opt DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Start->Opt Freq Vibrational Frequency Calculation Opt->Freq Check Check for Imaginary Frequencies Freq->Check Stop Refine Structure (Transition State) Check->Stop Yes Proceed Minimum Energy Structure Confirmed Check->Proceed No Properties Calculate Electronic Properties (HOMO, LUMO, MEP, Charges) Proceed->Properties NMR_Calc Calculate NMR Shielding (GIAO Method) Proceed->NMR_Calc Analysis Analyze & Compare with Experimental Data Properties->Analysis NMR_Calc->Analysis

References

Theoretical Properties of Pyrazole Energetic Materials: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of energetic materials is continuously driven by the pursuit of compounds that offer a superior balance of high performance and low sensitivity. Pyrazole-based energetic materials have emerged as a promising class of compounds due to their inherent nitrogen-rich structures, high heats of formation, and thermal stability.[1][2][3] This technical guide provides an in-depth overview of the theoretical properties of pyrazole energetic materials, focusing on computational methodologies, structure-property relationships, and key performance indicators.

Core Theoretical Properties and Computational Methodologies

The theoretical investigation of pyrazole energetic materials predominantly relies on quantum chemical methods, particularly Density Functional Theory (DFT).[4][5] These computational approaches allow for the prediction of various physicochemical and energetic properties before their synthesis, enabling a more targeted and efficient discovery process.[6]

Key Performance Parameters

The primary theoretical descriptors for an energetic material include its density (ρ), heat of formation (HOF), detonation velocity (D), and detonation pressure (P). A higher density and a more positive heat of formation generally lead to superior detonation performance.[7] The sensitivity of an energetic material to external stimuli such as impact, friction, and electrostatic discharge is another critical parameter that is often evaluated computationally.

Computational Protocols

The prediction of these properties typically involves the following computational workflow:

  • Geometry Optimization: The molecular geometry of the pyrazole derivative is optimized to find its lowest energy conformation. This is commonly performed using DFT methods such as B3LYP or B3P86 with a basis set like 6-31G(d,p).[4]

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These frequencies are also used to calculate thermodynamic properties.

  • Heat of Formation Calculation: The solid-phase heat of formation is a crucial parameter for predicting detonation performance. It is often calculated using isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, leading to better error cancellation.[4]

  • Density Prediction: The crystal density is a critical factor influencing detonation performance. While experimental determination via X-ray crystallography is the most accurate method, computational approaches can provide valuable estimates.[8][9] Machine learning models trained on known energetic materials are also being explored for density prediction.[6]

  • Detonation Performance Calculation: The detonation velocity and pressure are typically estimated using empirical equations, such as the Kamlet-Jacobs equations, which utilize the calculated density and heat of formation.[4] The EXPLO5 program is also a widely used tool for these calculations.[10]

  • Sensitivity Analysis: The sensitivity of an energetic material is often related to its electronic structure. Parameters like the bond dissociation energy (BDE) of the trigger linkage (e.g., C-NO2 or N-NO2 bond) and the electrostatic potential on the molecular surface are analyzed to predict sensitivity.[4]

Structure-Property Relationships

The energetic properties of pyrazole-based compounds can be systematically tuned by modifying their molecular structure. The introduction of specific functional groups and the arrangement of the pyrazole rings significantly impact their performance and sensitivity.

Role of Functional Groups
  • Nitro Groups (-NO2): Increasing the number of nitro groups is a common strategy to enhance the energy content and density of pyrazole compounds.[2] The position of the nitro group on the pyrazole ring also influences the molecule's stability and energetic performance.

  • Amino Groups (-NH2): The presence of amino groups can increase the heat of formation and introduce hydrogen bonding, which often leads to decreased sensitivity and improved thermal stability.[11]

  • Azido Groups (-N3): Azido groups are known to significantly increase the heat of formation, contributing to higher detonation performance.[12]

  • N-oxides: The introduction of N-oxide functionalities can improve the oxygen balance and density of the energetic material.[8][13]

Influence of Molecular Architecture
  • Bispyrazoles and Fused Rings: Linking multiple pyrazole rings or fusing them with other heterocyclic structures, such as triazines or furoxans, can lead to compounds with higher densities and improved thermal stability.[14][15] For instance, some fully nitro-substituted bispyrazole compounds have been predicted to outperform well-known explosives like HMX.[4]

  • π-π Stacking: The arrangement of pyrazole rings in the crystal lattice, particularly through π-π stacking, can be tailored by the choice of functional groups to influence the density and sensitivity of the material.[8][13]

Quantitative Data Summary

The following tables summarize the calculated theoretical properties of several representative pyrazole-based energetic materials from the literature. These values are primarily derived from DFT calculations.

Compound NameMolecular FormulaDensity (ρ) (g/cm³)Heat of Formation (HOF) (kJ/mol)Detonation Velocity (D) (km/s)Detonation Pressure (P) (GPa)Reference
3-Nitropyrazole (3-NP)C₃H₃N₃O₂1.52-6.6818.81[7]
4-Nitropyrazole (4-NP)C₃H₃N₃O₂1.52-6.6818.81[7]
4-Amino-3,5-dinitropyrazole (LLM-116)C₃H₃N₅O₄1.90221.18.5031.89[11]
Hydroxylammonium salt 7b*C₃H₆N₄O₇--8.70-[16][17]
LLM-226 (LLM-116 trimer)C₉H₃N₁₅O₁₂1.83686.638.2228.0[11]

Note: Specific molecular formula and HOF for this salt were not detailed in the provided search results.

Diagrams

Computational_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculations (DFT) cluster_property_prediction Property Prediction cluster_output Output start Pyrazole Derivative Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->geom_opt freq_analysis Frequency Analysis geom_opt->freq_analysis density_pred Density Prediction (Computational/ML) geom_opt->density_pred sensitivity_analysis Sensitivity Analysis (BDE, Electrostatic Potential) geom_opt->sensitivity_analysis hof_calc Heat of Formation Calculation (Isodesmic Reactions) freq_analysis->hof_calc detonation_calc Detonation Performance Calculation (Kamlet-Jacobs, EXPLO5) hof_calc->detonation_calc density_pred->detonation_calc properties Theoretical Energetic Properties (ρ, HOF, D, P, Sensitivity) detonation_calc->properties sensitivity_analysis->properties

Caption: Computational workflow for determining the theoretical properties of pyrazole energetic materials.

Structure_Property_Relationship cluster_structure Structural Modifications pyrazole_core Pyrazole Core add_nitro Increase -NO₂ groups pyrazole_core->add_nitro add_amino Add -NH₂ groups pyrazole_core->add_amino add_azido Add -N₃ groups pyrazole_core->add_azido fused_rings Create Fused/Bis-pyrazoles pyrazole_core->fused_rings inc_performance Increased Detonation Performance (D, P) add_nitro->inc_performance + inc_density Increased Density (ρ) add_nitro->inc_density + inc_hof Increased Heat of Formation (HOF) add_amino->inc_hof + dec_sensitivity Decreased Sensitivity add_amino->dec_sensitivity + add_azido->inc_performance + add_azido->inc_hof + fused_rings->inc_density + fused_rings->dec_sensitivity o

Caption: Structure-property relationships in pyrazole energetic materials.

References

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile chemical nature and ability to interact with a wide array of biological targets have cemented its importance in the development of novel therapeutics across various disease areas. This technical guide provides a comprehensive overview of pyrazole chemistry, its strategic application in drug discovery, and detailed methodologies for the synthesis and evaluation of pyrazole-based compounds.

Introduction to Pyrazole Chemistry

First described by Ludwig Knorr in 1883, pyrazole is a weakly basic heterocycle with a pKa of 2.5, significantly less basic than its isomer, imidazole (pKa 7.1).[1] This difference in basicity is attributed to the inductive effect of the adjacent nitrogen atom. The pyrazole ring is aromatic and planar, and it can act as both a hydrogen bond donor (at N-1) and acceptor (at N-2).[2] These properties, along with its metabolic stability, make it an attractive moiety for drug design.[3]

Electrophilic substitution reactions on the pyrazole ring preferentially occur at the C-4 position, while nucleophilic attacks are favored at the C-3 and C-5 positions.[4] The ability to readily functionalize the pyrazole core at multiple positions allows for the fine-tuning of physicochemical properties and pharmacological activity.

Bioisosterism: A key strategy in leveraging pyrazole chemistry is its use as a bioisostere for other aromatic systems like benzene or other heterocycles.[1][5] This substitution can lead to improved potency, selectivity, and pharmacokinetic profiles, including enhanced solubility and metabolic stability.[1][2]

Pyrazole-Containing Drugs: Mechanisms and Applications

The versatility of the pyrazole scaffold is evident in the diverse range of approved drugs that incorporate this motif. These drugs target a variety of enzymes and receptors, demonstrating the broad therapeutic potential of pyrazole derivatives.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[6] COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins.[6] By selectively targeting COX-2 over the constitutively expressed COX-1, celecoxib reduces inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[6]

Signaling Pathway:

Celecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2

Figure 1: Celecoxib's Mechanism of Action.
Sildenafil: A PDE5 Inhibitor for Erectile Dysfunction

Sildenafil (Viagra®) is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[7][8] PDE5 is the primary enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. By inhibiting PDE5, sildenafil enhances the effect of nitric oxide (NO), leading to increased cGMP levels, smooth muscle relaxation, and increased blood flow, resulting in an erection.[9]

Signaling Pathway:

Sildenafil_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 degradation Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP GMP PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5

Figure 2: Sildenafil's Mechanism of Action.
Rimonabant: A CB1 Receptor Inverse Agonist

Rimonabant (Acomplia®) is a selective inverse agonist for the cannabinoid receptor type 1 (CB1).[1] The CB1 receptor is a G-protein coupled receptor primarily expressed in the brain and is involved in regulating appetite and energy balance.[4][10] By blocking the CB1 receptor, rimonabant was developed to treat obesity and related metabolic disorders. However, it was later withdrawn from the market due to severe psychiatric side effects.[1]

Signaling Pathway:

Rimonabant_Pathway Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1R CB1 Receptor Endocannabinoids->CB1R Gi_o Gi/o Protein CB1R->Gi_o AC Adenylyl Cyclase Gi_o->AC cAMP ↓ cAMP AC->cAMP Appetite ↑ Appetite cAMP->Appetite Rimonabant Rimonabant Rimonabant->CB1R

Figure 3: Rimonabant's Mechanism of Action.

Quantitative Data of Pyrazole-Containing Drugs

The following table summarizes key quantitative data for the aforementioned pyrazole-containing drugs, providing a basis for comparison of their potency and selectivity.

DrugTargetIC50 / KiSelectivity
Celecoxib COX-2IC50: 40 nM[11][12]~30-fold for COX-2 over COX-1[13]
COX-1IC50: 15 µM[12]
Sildenafil PDE5IC50: 3.5 nM[8]>1000-fold for PDE5 over PDE1, 2, 3, 4[8]
PDE6IC50: 35 nM[8]~10-fold for PDE5 over PDE6[8]
Rimonabant CB1 ReceptorKi: 6.9 nM[14]High selectivity for CB1 over CB2 receptors

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. This section provides representative methodologies for the synthesis of celecoxib, sildenafil, and rimonabant.

Synthesis of Celecoxib

A common and fundamental approach for the synthesis of celecoxib involves the condensation of a trifluoromethyl β-dicarbonyl compound with a substituted hydrazine.[2]

Reaction: Condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[2]

Materials:

  • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid

  • Sodium bicarbonate

Procedure:

  • A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.[2]

  • 4-Sulfamoylphenylhydrazine hydrochloride is added to the solution.[2]

  • A catalytic amount of hydrochloric acid is added, and the mixture is heated to reflux for several hours.[2]

  • The reaction progress is monitored by thin-layer chromatography (TLC).[2]

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.[2]

  • The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine.[2]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.[2]

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure celecoxib.[2]

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.[2]

Synthesis of Sildenafil

The commercial synthesis of sildenafil has been optimized for efficiency and safety. A key step involves the cyclization to form the pyrazolopyrimidinone core.

Reaction: Cyclization of 4-(2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl) benzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.

Materials:

  • 4-(2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl) benzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

  • Potassium t-butoxide

  • t-Butanol

Procedure:

  • The starting pyrazole carboxamide is suspended in t-butanol.

  • Potassium t-butoxide is added to the suspension.

  • The reaction mixture is heated to reflux to effect cyclization.

  • After the reaction is complete (monitored by HPLC), the mixture is cooled.

  • The product is isolated by filtration and washed to afford sildenafil base.

Salt Formation:

  • Dissolve 50 g of sildenafil base in 850 ml of acetone at 55°C.[7]

  • Slowly add a solution of 20 g of citric acid in 100 ml of acetone over 45 minutes.[7]

  • Maintain the reaction mixture for about 30 minutes.[7]

  • Cool the mixture, filter the precipitate, and dry to obtain sildenafil citrate.[7]

Synthesis of Rimonabant

The synthesis of rimonabant can be achieved through a multi-step process culminating in the amidation of a pyrazole carboxylic acid derivative.

Reaction: Amidation of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbonyl chloride with N-aminopiperidine.

Materials:

  • 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

  • Thionyl chloride or Oxalyl chloride

  • N-aminopiperidine

  • Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • The pyrazole carboxylic acid is converted to the corresponding acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like DCM.

  • In a separate flask, N-aminopiperidine and triethylamine are dissolved in DCM.

  • The solution of the acid chloride is added dropwise to the N-aminopiperidine solution at 0°C.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction mixture is washed with water and brine.

  • The organic layer is dried over sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography or recrystallization to yield rimonabant.

Conclusion

The pyrazole scaffold continues to be a highly valuable and versatile platform in drug discovery. Its unique physicochemical properties and synthetic tractability have enabled the development of a wide range of successful therapeutic agents. A thorough understanding of pyrazole chemistry, coupled with modern drug design strategies, will undoubtedly lead to the discovery of new and improved pyrazole-based drugs to address unmet medical needs. The data and protocols presented in this guide serve as a foundational resource for researchers dedicated to advancing this important area of medicinal chemistry.

References

Methodological & Application

Synthesis Protocol for 3-Methyl-4-nitro-1H-pyrazole: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the synthesis of 3-Methyl-4-nitro-1H-pyrazole, a valuable building block in medicinal chemistry and materials science. The compound is a reactant in the preparation of various derivatives, including potent inhibitors for kinases like LRRK2[1]. This protocol is designed to be clear, concise, and reproducible for researchers in relevant fields.

Chemical and Physical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for compound identification, handling, and quality control.

PropertyValueReference
Molecular Formula C₄H₅N₃O₂[1][2]
Molecular Weight 127.10 g/mol [2]
Appearance White to pale cream or yellow crystals/powder[1]
Melting Point 129.0-139.0 °C[1]
CAS Number 5334-39-4[1][2]
IUPAC Name This compound[1]
Solvent for NMR DMSO-d6[3]

Experimental Protocol: Synthesis of this compound

This protocol details the nitration of 3-methyl-1H-pyrazole. The procedure should be performed by trained personnel in a well-ventilated fume hood, adhering to all safety precautions.

Materials and Reagents:

  • 3-Methyl-1H-pyrazole

  • Fuming Nitric Acid (90%)

  • Sulfuric Acid (98%)

  • Ice

  • Distilled Water

  • Sodium Bicarbonate (saturated solution)

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-methyl-1H-pyrazole.

  • Cooling: Place the flask in an ice bath and allow it to cool to 0-5 °C.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the cooled 3-methyl-1H-pyrazole with continuous stirring. Maintain the temperature below 10 °C during the addition.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of 3-methyl-1H-pyrazole in sulfuric acid using a dropping funnel. The temperature of the reaction mixture should be strictly maintained between 0 and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the product from the aqueous layer using a suitable organic solvent such as dichloromethane or ethyl acetate. Repeat the extraction process three times to ensure complete recovery.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Safety Information

This compound and the reagents used in its synthesis are hazardous. Adherence to safety protocols is mandatory.

HazardPrecautionary StatementReference
Harmful if swallowed. Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[4]
Toxic in contact with skin. Wear protective gloves/protective clothing. IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[4]
Causes skin irritation. Wash skin thoroughly after handling. Wear protective gloves. If skin irritation occurs: Get medical advice/attention.[4][5]
Causes serious eye damage/irritation. Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[4][5]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Start Start Reagents Measure Reagents: 3-Methyl-1H-pyrazole, H₂SO₄, HNO₃ Start->Reagents Cooling Cool 3-Methyl-1H-pyrazole in Ice Bath (0-5 °C) Reagents->Cooling Nitration Slowly Add Nitrating Mixture (0-5 °C) Cooling->Nitration Stirring Stir at 0-5 °C (1-2 hours) Nitration->Stirring Quench Quench on Ice Stirring->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry with MgSO₄/Na₂SO₄ Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Recrystallize Evaporate->Purify Product This compound Purify->Product

References

One-Pot Synthesis of Substituted Pyrazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3][4][5] The development of efficient and atom-economical synthetic methods is crucial for the exploration of new pyrazole-based therapeutic agents. One-pot multicomponent reactions have emerged as a powerful strategy for the rapid and diverse synthesis of substituted pyrazoles, offering advantages such as reduced reaction times, lower costs, and environmental friendliness.[6][7][8] This document provides detailed application notes and experimental protocols for the one-pot synthesis of various substituted pyrazole derivatives, summarizing key quantitative data and visualizing reaction pathways.

Introduction

The pyrazole nucleus is a privileged scaffold in drug discovery, present in several commercially available drugs.[2][3][4] Traditional methods for pyrazole synthesis often involve multi-step procedures with the isolation of intermediates, leading to lower overall yields and increased waste.[8][9] One-pot syntheses, where reactants are subjected to successive chemical transformations in a single reactor, address these limitations by streamlining the synthetic process.[7][10] This approach allows for the construction of complex molecular architectures from simple starting materials in a single operation, significantly accelerating the drug discovery process.

Recent advancements in one-pot methodologies for pyrazole synthesis include the use of various catalysts such as p-toluenesulfonic acid (p-TsOH), iodine, and enzymes, as well as microwave-assisted protocols that further enhance reaction efficiency.[6][9][11][12] These methods often involve the condensation of key building blocks like 1,3-dicarbonyl compounds, hydrazines, and aldehydes or ketones.[8][9]

Applications in Drug Development

The versatility of the pyrazole scaffold allows for its incorporation into a diverse range of therapeutic agents. The strategic substitution on the pyrazole ring can significantly modulate the pharmacological profile of the resulting compounds.[2]

  • Anti-inflammatory Agents: Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a trisubstituted pyrazole core and functions as a selective COX-2 inhibitor.[3][4]

  • Anticancer Agents: Numerous pyrazole derivatives have been investigated as potent anticancer agents, targeting various kinases and cellular pathways involved in tumor progression.[2][3]

  • Antimicrobial Agents: The pyrazole moiety is found in compounds exhibiting broad-spectrum antibacterial and antifungal activities.[5]

  • Other Therapeutic Areas: Pyrazole derivatives have also shown promise as antidiabetic, antidepressant, and antiviral agents.[4][5]

One-Pot Synthesis Methodologies: A Comparative Overview

Several one-pot strategies have been developed for the synthesis of substituted pyrazoles. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Below is a summary of representative methods with key quantitative data.

MethodReactantsCatalyst/ConditionsReaction TimeYield (%)Reference
Three-Component p-TsOH Catalysis Cyclic β-diketones, Arylglyoxals, Arylhydrazonesp-TsOH, DMF, 70 °CNot SpecifiedHigh[6]
Three-Component Iodine-Mediated α,β-Unsaturated aldehydes/ketones, Hydrazine saltsI2, Metal-freeNot SpecifiedGood[7]
Three-Component Enzyme Catalysis Benzaldehydes, Phenyl hydrazine hydrochloride, β-NitrostyreneImmobilized Thermomyces lanuginosus lipase (TLL)8 h49-90[11]
Microwave-Assisted Synthesis β-Ketoesters, Substituted hydrazines, AldehydesSolvent-free, Microwave (420 W)5-15 min51-98[12]
Three-Component from Simple Ketones Methyl ketones, Araldehydes, Hydrazine hydrochlorideReflux in rectified spirit, then KBrO3-KBr30 min refluxGood[8]
Two-Component from Hydrazones Hydrazones of aryl aldehydes, Substituted acetophenonesDMSO/cat. I2/cat. HCl, Ethanol30 min refluxGood-Exc.[13]

Experimental Protocols

Protocol 1: Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles via Enzyme Catalysis

This protocol is based on the method described by Gazolla et al. using an immobilized lipase catalyst.[11]

Materials:

  • Substituted benzaldehyde (1 mmol)

  • Phenyl hydrazine hydrochloride (1 mmol)

  • β-Nitrostyrene (1 mmol)

  • Immobilized Thermomyces lanuginosus lipase on a metal-organic framework (TLL@MMI) (10 mg)

  • Ethanol

Procedure:

  • To a reaction vessel, add the substituted benzaldehyde (1 mmol), phenyl hydrazine hydrochloride (1 mmol), β-nitrostyrene (1 mmol), and 10 mg of the TLL@MMI catalyst.

  • Add ethanol as the solvent.

  • Stir the reaction mixture at 45 °C for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the catalyst from the reaction mixture.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,3,5-trisubstituted pyrazole.

Protocol 2: Microwave-Assisted One-Pot Synthesis of 4-Arylidenepyrazolone Derivatives

This protocol is adapted from the solvent-free, microwave-assisted method.[12]

Materials:

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Substituted hydrazine (e.g., phenylhydrazine)

  • Substituted aldehyde

Procedure:

  • In a microwave-safe reaction vessel, mix the β-ketoester, substituted hydrazine, and substituted aldehyde in equimolar amounts.

  • Place the vessel in a microwave reactor.

  • Irradiate the mixture at a power of 420 W for a period of 5 to 15 minutes.

  • Monitor the reaction by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizing Reaction Pathways

General Workflow for One-Pot Pyrazole Synthesis

G cluster_0 One-Pot Reaction Vessel cluster_1 Reaction Steps cluster_2 Work-up & Purification Reactants Reactant A (e.g., 1,3-Diketone) Step1 Intermediate Formation (e.g., Condensation) Reactants->Step1 Mixing & Heating Catalyst Catalyst (e.g., p-TsOH) Solvent Solvent (e.g., DMF) Step2 Cyclization Step1->Step2 Step3 Dehydration/Aromatization Step2->Step3 Workup Aqueous Work-up Step3->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Substituted Pyrazole Derivative Purification->Product

Caption: A generalized workflow for a typical one-pot synthesis of pyrazole derivatives.

Plausible Mechanism for the Three-Component Synthesis of Pyrazoles

The following diagram illustrates a plausible reaction mechanism for the one-pot synthesis of pyrazoles from a β-diketone, an aldehyde, and a hydrazine, which often proceeds through a Knoevenagel condensation followed by a Michael addition and cyclization.

G A Aldehyde R1-CHO I1 Hydrazone R1-CH=N-NH-R2 A:f1->I1:f0 Condensation B Hydrazine R2-NHNH2 B:f1->I1:f0 C β-Diketone R3-CO-CH2-CO-R4 I2 Michael Adduct C:f1->I2:f0 Michael Addition I1:f1->I2:f0 I3 Cyclized Intermediate I2:f0->I3:f0 Intramolecular Cyclization P { Substituted Pyrazole} I3:f0->P:f0 Dehydration

References

Application Note: Structural Characterization of 3-Methyl-4-nitro-1H-pyrazole using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-4-nitro-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyrazole, it serves as a versatile building block for the synthesis of various biologically active molecules and energetic materials. The presence of the nitro group and the methyl group on the pyrazole ring influences its electronic properties and reactivity, making a thorough structural characterization essential for its application in drug design and synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms. This application note outlines the protocols for the characterization of this compound using ¹H and ¹³C NMR spectroscopy.

Data Presentation

Due to the limited availability of a complete, publicly accessible dataset for this compound, the following tables summarize the expected and observed chemical shifts (δ) based on spectral data from closely related compounds and spectral databases. The primary reference for the pyrazole ring proton and carbon assignments is derived from studies on N-substituted 3-methyl-4-nitro-1H-pyrazoles. The exact chemical shifts for the N-H proton can vary significantly with solvent and concentration. The ¹H NMR spectrum of this compound has been recorded in DMSO-d₆.[1]

Table 1: ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H~13-14Broad Singlet-
H-5~8.5-9.0Singlet-
CH₃~2.5Singlet-

Table 2: ¹³C NMR Spectral Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-3~145-150
C-4~125-130
C-5~130-135
CH₃~12-15

Experimental Protocols

A general protocol for the acquisition of NMR spectra for pyrazole derivatives is provided below. These protocols can be adapted for the specific instrumentation and software used in any analytical laboratory.[2][3]

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for pyrazole derivatives due to its ability to dissolve a wide range of compounds and its high boiling point.[1] Other common solvents include chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD).

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0 ppm. If the deuterated solvent does not already contain TMS, a small amount may be added.

Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra
  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 16 ppm).

    • Use a standard pulse-acquire sequence.

    • Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (D1) to an appropriate value (e.g., 1-5 seconds).

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the appropriate spectral width (e.g., 0 to 200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Set an appropriate relaxation delay (e.g., 2 seconds).

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

    • Phase correct the resulting spectra.

    • Perform baseline correction.

    • Integrate the signals in the ¹H spectrum.

    • Reference the spectra using the solvent peak or TMS.

    • Pick and label the peaks.

Visualization of Experimental Workflow and Data Interpretation

The following diagrams illustrate the general workflow for NMR characterization and the logical process of interpreting the spectral data to confirm the structure of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Shim, Tune) transfer->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Referencing & Peak Picking phase_baseline->reference interpretation Spectral Interpretation reference->interpretation final_structure Confirmed Structure: This compound interpretation->final_structure Structure Confirmation

NMR Experimental Workflow

data_interpretation cluster_h1 ¹H NMR Data cluster_c13 ¹³C NMR Data cluster_deduction Structural Deduction h1_signals Number of Signals (3) deduction1 3 distinct proton environments h1_signals->deduction1 h1_shifts Chemical Shifts (δ) deduction2 Presence of N-H, aromatic C-H, and CH₃ h1_shifts->deduction2 h1_integration Integration (1:1:3 ratio) h1_integration->deduction2 h1_multiplicity Multiplicity (Singlets) deduction3 No adjacent protons (all singlets) h1_multiplicity->deduction3 c13_signals Number of Signals (4) deduction4 4 distinct carbon environments c13_signals->deduction4 c13_shifts Chemical Shifts (δ) deduction5 Aromatic and aliphatic carbons c13_shifts->deduction5 confirmed_structure Structure of This compound deduction1->confirmed_structure deduction2->confirmed_structure deduction3->confirmed_structure deduction4->confirmed_structure deduction5->confirmed_structure

NMR Data Interpretation Logic

References

Application Note: Synthesis and NMR Spectroscopic Analysis of 3-Methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 3-Methyl-4-nitro-1H-pyrazole, a key heterocyclic building block in medicinal chemistry. Furthermore, it presents a comprehensive analysis of its structural characterization using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Predicted NMR spectral data, based on analogous compounds, is provided in a structured format to aid in the identification and quality control of this compound. This application note is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that are of significant interest in the field of drug discovery due to their diverse pharmacological activities. The introduction of a nitro group onto the pyrazole scaffold can significantly modulate its electronic properties and biological activity, making nitropyrazoles valuable intermediates for the synthesis of more complex molecules. This compound, in particular, serves as a versatile precursor for the development of novel therapeutic agents. Accurate and reliable methods for its synthesis and characterization are therefore essential. This application note details a robust synthetic protocol and provides a thorough NMR spectroscopic analysis to facilitate its use in a research and development setting.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established nitration procedures for pyrazole derivatives.

Materials and Reagents:

  • 3-Methyl-1H-pyrazole

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Water (deionized)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methyl-1H-pyrazole (1.0 eq) in concentrated sulfuric acid (5 mL) at 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (2 mL) dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (50 g) with constant stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.

NMR Spectroscopic Analysis

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • For ¹H NMR, typical acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • For ¹³C NMR, typical acquisition parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 512-1024 scans.

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, or referenced to the residual solvent peak.

Data Presentation

Disclaimer: The following NMR data is predicted based on the known chemical shifts of 3-methyl-1H-pyrazole and the expected substituent effects of a nitro group at the C4 position on the pyrazole ring. Experimental values may vary.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H5~8.5s
CH₃~2.4s
NH~13.5br s

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C3~145
C4~125
C5~135
CH₃~12

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start 3-Methyl-1H-pyrazole reagents Fuming HNO₃ Conc. H₂SO₄ reaction Nitration Reaction (0-5 °C, 2h) start->reaction reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Recrystallization workup->purification product This compound purification->product sample_prep NMR Sample Preparation product->sample_prep nmr_acq ¹H & ¹³C NMR Acquisition sample_prep->nmr_acq data_analysis Spectral Analysis nmr_acq->data_analysis

Caption: Experimental workflow for the synthesis and NMR analysis.

Caption: Structure of this compound with atom numbering.

Application Note: FT-IR Spectroscopic Analysis of 3-Methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 3-Methyl-4-nitro-1H-pyrazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. The protocol outlines the sample preparation, instrumental parameters, and spectral interpretation for the characterization of this compound. The provided data includes a comprehensive table of vibrational frequencies and their assignments, crucial for quality control and structural elucidation in research and drug development settings.

Introduction

This compound is a substituted pyrazole derivative of significant interest in the synthesis of various biologically active molecules. The presence of the nitro group and the pyrazole ring system imparts unique electronic and structural features, making it a versatile building block. FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for the identification and characterization of such compounds. By measuring the absorption of infrared radiation, FT-IR provides a molecular fingerprint, revealing the presence of specific functional groups and structural information. This application note provides a standardized protocol for the FT-IR analysis of this compound, ensuring reliable and reproducible results.

Experimental Protocol

This protocol describes the analysis of a solid sample of this compound using the Potassium Bromide (KBr) pellet method.

Materials and Equipment:

  • This compound (solid powder)

  • FT-IR grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer (e.g., Thermo Scientific Nicolet iS5 or equivalent)

  • Spatula

  • Analytical balance

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Weigh approximately 1-2 mg of the finely ground this compound sample.

    • In an agate mortar, add approximately 100-200 mg of dry FT-IR grade KBr.

    • Thoroughly grind the sample and KBr together until a fine, homogeneous powder is obtained.[1]

    • Transfer the mixture to a pellet die.

    • Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.

  • Instrumental Parameters:

    • Spectrometer: FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

    • Apodization: Happ-Genzel

    • Background: A background spectrum of a pure KBr pellet should be collected under the same conditions.

  • Data Acquisition:

    • Place the KBr pellet containing the sample in the sample holder of the FT-IR spectrometer.

    • Acquire the FT-IR spectrum.

    • Process the spectrum (e.g., baseline correction, smoothing) as required using the spectrometer's software.

Data Presentation

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups. The quantitative data is summarized in the table below.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3150MediumN-H stretching of the pyrazole ring
~2950WeakC-H stretching of the methyl group
~1560StrongAsymmetric NO₂ stretching
~1520MediumC=N stretching of the pyrazole ring
~1450MediumC-H bending of the methyl group
~1357Very StrongSymmetric NO₂ stretching
~1155MediumPyrazole ring breathing
~850MediumC-N stretching
~780MediumOut-of-plane N-H bending

Note: The exact peak positions and intensities may vary slightly depending on the sample purity and the specific instrument used.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the FT-IR spectroscopic analysis of this compound.

FT_IR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_data Data Processing & Interpretation weigh Weigh Sample (1-2 mg) & KBr (100-200 mg) grind Grind Sample and KBr in Agate Mortar weigh->grind press Press into a Transparent Pellet grind->press background Acquire Background Spectrum (KBr) sample_spec Acquire Sample Spectrum background->sample_spec process Process Spectrum (Baseline Correction, etc.) sample_spec->process interpret Interpret Spectrum & Assign Vibrational Bands process->interpret

FT-IR Analysis Workflow

Discussion

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its molecular structure. The strong absorption bands at approximately 1560 cm⁻¹ and 1357 cm⁻¹ are indicative of the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively.[1] The presence of the pyrazole ring is confirmed by the N-H stretching vibration around 3150 cm⁻¹, the C=N stretching at about 1520 cm⁻¹, and ring breathing modes around 1155 cm⁻¹.[1] The weak band at approximately 2950 cm⁻¹ corresponds to the C-H stretching of the methyl group, while its bending vibration is observed near 1450 cm⁻¹. The out-of-plane N-H bending and C-N stretching vibrations are also observed in the fingerprint region.

Conclusion

This application note provides a detailed protocol and data interpretation for the FT-IR spectroscopic analysis of this compound. The presented methodology and data are valuable for the routine characterization and quality assessment of this compound in various research and development applications, particularly in the fields of medicinal chemistry and drug discovery. The distinct vibrational frequencies of the nitro and pyrazole functionalities serve as reliable markers for structural confirmation.

References

Application Notes and Protocols: Mass Spectrometry Fragmentation of 3-Methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 3-Methyl-4-nitro-1H-pyrazole for Research and Drug Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its fragmentation behavior under mass spectrometry (MS) is crucial for its identification, characterization, and for metabolic studies. This document provides a detailed overview of the predicted mass spectrometry fragmentation pattern of this compound, along with protocols for its analysis. The molecular weight of this compound is 127.10 g/mol , with an exact mass of approximately 127.038 Da.[1][2][3]

Predicted Fragmentation Pathway

The proposed electron ionization (EI) mass spectrometry fragmentation pathway for this compound is initiated by the formation of the molecular ion (M⁺˙) at m/z 127. Subsequent fragmentation is expected to proceed through several key pathways:

  • Loss of a Nitro Radical: The most prominent initial fragmentation is anticipated to be the cleavage of the C-N bond, leading to the loss of a nitro radical (•NO₂) to form a stable cation at m/z 81.

  • Loss of Nitric Oxide: A common rearrangement and fragmentation pathway for aromatic nitro compounds involves the loss of nitric oxide (NO) to yield an ion at m/z 97.

  • Loss of an Oxygen Atom: The molecular ion may also lose an oxygen atom to produce a fragment at m/z 111.

  • Ring Cleavage: Subsequent fragmentation of the pyrazole ring from the initial fragment ions is expected. For instance, the ion at m/z 81 may lose a molecule of nitrogen (N₂) to form a fragment at m/z 53, or it could lose hydrogen cyanide (HCN) to produce an ion at m/z 54.

  • Methyl Group Fragmentation: Fragmentation involving the methyl group is also possible, though likely less favorable than the initial loss of the nitro group.

This predicted fragmentation cascade provides a valuable tool for the structural confirmation of this compound and its analogues in various experimental settings.

Data Presentation

The following table summarizes the predicted key fragment ions, their mass-to-charge ratio (m/z), and the corresponding neutral loss from the molecular ion of this compound.

m/z Proposed Fragment Ion Neutral Loss Notes
127[C₄H₅N₃O₂]⁺˙-Molecular Ion (M⁺˙)
111[C₄H₅N₃O]⁺˙OLoss of an oxygen atom
97[C₄H₅N₃]⁺˙NOLoss of nitric oxide
81[C₄H₅N₂]⁺NO₂Loss of a nitro radical
54[C₃H₄N]⁺NO₂, HCNSubsequent loss of HCN from m/z 81
53[C₄H₅]⁺NO₂, N₂Subsequent loss of N₂ from m/z 81

Experimental Protocols

Objective: To acquire and interpret the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Materials and Reagents:

  • This compound standard (≥97% purity)

  • Methanol or other suitable volatile solvent (HPLC grade)

  • GC-MS system equipped with an EI source and a quadrupole or time-of-flight (TOF) mass analyzer

  • A suitable capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Helium (carrier gas, 99.999% purity)

  • Standard laboratory glassware and consumables

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • From the stock solution, prepare a working solution of 10 µg/mL by serial dilution in methanol.

  • GC-MS Instrument Setup:

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Injection Mode: Splitless (or split, depending on concentration)

      • Injection Volume: 1 µL

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

      • Oven Temperature Program:

        • Initial temperature: 70 °C, hold for 2 minutes

        • Ramp: 10 °C/min to 280 °C

        • Hold: 5 minutes at 280 °C

    • MS Conditions:

      • Ion Source: Electron Ionization (EI)

      • Ionization Energy: 70 eV

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Mass Range: m/z 40-200

      • Scan Speed: 1000 amu/s

  • Data Acquisition:

    • Inject a solvent blank (methanol) to ensure system cleanliness.

    • Inject the 10 µg/mL sample solution of this compound.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the analyte.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺˙) at m/z 127.

    • Identify and record the m/z values of the major fragment ions.

    • Propose fragmentation pathways by calculating the neutral losses from the molecular ion and major fragments.

    • Compare the obtained spectrum with the predicted fragmentation pattern and any available library spectra.

Visualizations

The following diagrams illustrate the logical workflow for the analysis and the proposed fragmentation pathway of this compound.

Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis prep1 Prepare 1 mg/mL Stock Solution prep2 Prepare 10 µg/mL Working Solution prep1->prep2 gcms1 Inject Sample into GC-MS prep2->gcms1 gcms2 Acquire Total Ion Chromatogram (TIC) gcms1->gcms2 gcms3 Obtain Mass Spectrum of Analyte Peak gcms2->gcms3 analysis1 Identify Molecular Ion (m/z 127) gcms3->analysis1 analysis2 Identify Fragment Ions analysis1->analysis2 analysis3 Propose Fragmentation Pathways analysis2->analysis3 analysis4 Compare with Predicted Pattern analysis3->analysis4 Proposed Fragmentation Pathway of this compound M [M]⁺˙ m/z = 127 F1 [M-O]⁺˙ m/z = 111 M->F1 - O F2 [M-NO]⁺ m/z = 97 M->F2 - NO F3 [M-NO₂]⁺ m/z = 81 M->F3 - NO₂ F4 [M-NO₂-N₂]⁺ m/z = 53 F3->F4 - N₂ F5 [M-NO₂-HCN]⁺ m/z = 54 F3->F5 - HCN

References

Application Notes and Protocols: 3-Methyl-4-nitro-1H-pyrazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-nitro-1H-pyrazole is a versatile heterocyclic building block in organic synthesis, primarily utilized in the construction of more complex molecular architectures. Its strategic functionalization, particularly the transformation of the nitro group and substitution at the pyrazole nitrogen, opens avenues for the synthesis of a wide array of derivatives, including biologically active compounds. The pyrazole nucleus is a common scaffold in medicinal chemistry, and derivatives of this compound are key intermediates in the synthesis of pharmaceuticals, such as phosphodiesterase 5 (PDE5) inhibitors.

This document provides detailed application notes and experimental protocols for two key transformations of this compound: the reduction of the nitro group to form 4-amino-3-methyl-1H-pyrazole and the N-alkylation of the pyrazole ring. These reactions are fundamental to harnessing the synthetic potential of this valuable building block.

Application 1: Reduction of the Nitro Group to Synthesize 4-Amino-3-methyl-1H-pyrazole

The reduction of the nitro group on the pyrazole ring is a critical step to introduce an amino functionality, which can then be used for various coupling reactions and the formation of fused heterocyclic systems. The resulting 4-amino-3-methyl-1H-pyrazole is a key precursor for the synthesis of pyrazolo[4,3-d]pyrimidines, a class of compounds with significant biological activities.

Experimental Protocol: Catalytic Hydrogenation

This protocol details the reduction of a 4-nitro-1-methyl-3-alkyl-1H-pyrazole-5-carboxamide to its corresponding 4-amino derivative using palladium on carbon (Pd/C) as a catalyst and hydrogen gas. This method is widely applicable to other substituted 3-methyl-4-nitropyrazoles.

Materials and Reagents:

  • 4-Nitro-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

  • 10% Palladium on Carbon (Pd/C)

  • Ethyl Acetate

  • Hydrogen Gas (H₂)

  • Nitrogen Gas (N₂)

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve the 4-nitro-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in ethyl acetate.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere of nitrogen.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10 bar) and maintain vigorous stirring.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by a suitable method (e.g., TLC, LC-MS) until the starting material is consumed.[1]

  • Upon completion, cool the reaction mixture to room temperature and carefully release the hydrogen pressure, purging the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of celite or a suitable filter to remove the Pd/C catalyst.

  • Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate) to yield the pure product.[2]

Quantitative Data
Starting MaterialProductCatalystSolventYieldReference
3-Ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide3-Ethyl-1-methyl-4-amino-1H-pyrazole-5-carboxamidePd/CNot specified84%[2]
3-Butyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide3-Butyl-1-methyl-4-amino-1H-pyrazole-5-carboxamidePd/CNot specified82%[2]
3-Isopropyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide3-Isopropyl-1-methyl-4-amino-1H-pyrazole-5-carboxamidePd/CNot specified81%[2]
4-Nitro-1-methyl-3-n-propylpyrazole-5-carboxamide4-Amino-1-methyl-3-n-propylpyrazole-5-carboxamideZinc[bmim][BF4]/H₂O89%[3]

Experimental Workflow: Reduction of this compound

experimental_workflow_reduction start Start dissolve Dissolve this compound in Ethyl Acetate start->dissolve add_catalyst Add Pd/C Catalyst (under N₂) dissolve->add_catalyst hydrogenation Hydrogenate (H₂, Pressure, Heat) add_catalyst->hydrogenation monitor Monitor Reaction (TLC/LC-MS) hydrogenation->monitor workup Work-up: Filter, Concentrate monitor->workup Reaction Complete purify Purify (Crystallization) workup->purify product 4-Amino-3-methyl-1H-pyrazole purify->product

Caption: Workflow for the catalytic hydrogenation of this compound.

Application 2: N-Alkylation of the Pyrazole Ring

N-alkylation of the pyrazole ring is a common strategy to introduce diversity and modulate the physicochemical properties of the resulting molecules. The reaction can proceed at either of the two nitrogen atoms, and the regioselectivity is often influenced by the nature of the substituent at the C3 and C5 positions, as well as the reaction conditions.

Experimental Protocol: Base-Mediated N-Alkylation

This protocol provides a general procedure for the N-alkylation of a pyrazole using a base and an alkylating agent.

Materials and Reagents:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))

  • Alkylating Agent (e.g., Methyl Iodide, Benzyl Bromide)

  • Ethyl Acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in anhydrous DMF or MeCN, add the base (e.g., 1.2 equivalents of K₂CO₃).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-alkylated pyrazole derivative(s).

Quantitative Data for N-Alkylation of Pyrazoles
Pyrazole SubstrateAlkylating AgentBaseSolventProduct(s)YieldReference
3-Methyl-4-(1H-pyrazol-3(5)-yl)furazan nitro derivativesBromoacetoneK₂CO₃AcetoneN-acetonylated regioisomersNot specified
4-ChloropyrazolePhenethyl trichloroacetimidateCSADCE1-Phenethyl-4-chloropyrazoleGood yields
Pyrazoleα-HalomethylsilanesK₂CO₃MeCNN1-methyl pyrazoleGood yields[4]

Experimental Workflow: N-Alkylation of this compound

experimental_workflow_alkylation start Start dissolve Dissolve this compound in Anhydrous Solvent start->dissolve add_base Add Base (e.g., K₂CO₃) dissolve->add_base add_alkylating_agent Add Alkylating Agent add_base->add_alkylating_agent react Stir and Monitor (TLC/LC-MS) add_alkylating_agent->react workup Work-up: Quench, Extract react->workup Reaction Complete purify Purify (Column Chromatography) workup->purify product N-Alkyl-3-methyl-4-nitropyrazole purify->product

Caption: Workflow for the N-alkylation of this compound.

Application in the Synthesis of Sildenafil (Viagra™)

A prominent application of derivatives of this compound is in the synthesis of Sildenafil, a widely used medication for erectile dysfunction. The synthesis involves the reduction of a 4-nitro-pyrazole derivative to the corresponding 4-amino-pyrazole, which is a crucial intermediate that undergoes cyclization to form the pyrazolo[4,3-d]pyrimidine core of the Sildenafil molecule.

Synthetic Pathway Overview

sildenafil_synthesis start This compound (or derivative) reduction Reduction of Nitro Group start->reduction amino_pyrazole 4-Amino-3-methyl-1H-pyrazole (or derivative) reduction->amino_pyrazole cyclization Cyclization amino_pyrazole->cyclization pyrazolo_pyrimidine Pyrazolo[4,3-d]pyrimidine Core cyclization->pyrazolo_pyrimidine functionalization Further Functionalization pyrazolo_pyrimidine->functionalization sildenafil Sildenafil functionalization->sildenafil

Caption: Simplified synthetic pathway to Sildenafil utilizing a 4-aminopyrazole intermediate.

References

Application Notes: 3-Methyl-4-nitro-1H-pyrazole in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1] The versatile pyrazole scaffold allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to enhance efficacy and selectivity against various cancer targets.[1][2] This document focuses on the application of 3-methyl-4-nitro-1H-pyrazole as a key starting material for the synthesis of novel anticancer agents. While direct, detailed protocols starting from this compound are not extensively reported in the reviewed literature, the functional groups of this molecule—a reactive pyrazole ring, a methyl group, and a nitro group—offer multiple avenues for synthetic modification to generate a diverse library of potential anticancer compounds. The nitro group, in particular, can be a versatile handle for further chemical transformations.

Mechanism of Action of Pyrazole-Based Anticancer Agents

Pyrazole derivatives have been shown to exert their anticancer effects through various mechanisms of action, primarily by targeting key proteins and signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][3]

Inhibition of Protein Kinases: A major mode of action for many pyrazole-based anticancer agents is the inhibition of protein kinases that are often dysregulated in cancer.[4]

  • Epidermal Growth Factor Receptor (EGFR): Several pyrazole derivatives have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of cancer cells.[2][5] By blocking the EGFR signaling pathway, these compounds can halt cell cycle progression and induce apoptosis.

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Pyrazole-containing compounds have been developed as CDK inhibitors, leading to cell cycle arrest, particularly at the G2/M phase, and subsequent apoptosis.[5][6]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Pyrazole derivatives have been shown to inhibit VEGFR, a key mediator of angiogenesis, thereby cutting off the tumor's blood supply.

Induction of Apoptosis: Many pyrazole derivatives have been demonstrated to induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of pro-apoptotic and anti-apoptotic proteins, such as increasing the levels of Bax and decreasing the levels of Bcl-2.[6][7]

Tubulin Polymerization Inhibition: The microtubule network is crucial for cell division, and its disruption can lead to mitotic arrest and cell death. Some pyrazole-based compounds have been found to inhibit tubulin polymerization, similar to established anticancer drugs like vinca alkaloids and taxanes.[8]

Experimental Protocols

General Synthesis of Pyrazole Derivatives

A common method for synthesizing substituted pyrazoles involves the condensation of a β-diketone with a hydrazine derivative.[9] For derivatization of a pre-existing pyrazole ring like this compound, functionalization would likely involve reactions targeting the N-H of the pyrazole ring or modification of the nitro group. A representative synthetic scheme for a pyrazole derivative is the synthesis of pyrazole-thiadiazole compounds.[10]

Synthesis of 5-(4-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole (Intermediate 2) [10]

  • Dissolve 3-(4-nitrophenyl)-1-phenylprop-2-en-1-one (1.265 g, 0.005 mol) in 30 mL of ethanol.

  • Add hydrazine hydrate (0.501 g, 0.010 mol) to the solution.

  • Reflux the mixture for 8 hours.

  • After cooling, the precipitate is filtered, washed with cold ethanol, and dried to yield the product.

Synthesis of 2-Chloro-1-(5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-yl)ethan-1-one (Intermediate 3) [10]

  • Dissolve 5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole (0.534 g, 0.002 mol) in 100 mL of tetrahydrofuran (THF).

  • Add triethylamine (TEA) to the solution.

  • Cool the solution in an ice bath.

  • Add chloroacetyl chloride dissolved in 10 mL of THF dropwise to the cooled solution to obtain the product.

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Quantitative Data

The following tables summarize the in vitro anticancer activity of various pyrazole derivatives against different human cancer cell lines, as reported in the literature.

Table 1: Anticancer Activity of Pyrazole Derivatives against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneMCF-71.31[9]
1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneMCF-70.97[9]
3,5-diphenyl-1H-pyrazole (L2)CFPAC-161.7 ± 4.9[9]
3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3)MCF-781.48 ± 0.89[9]
Pyrazole Benzamide DerivativeHCT-1167.74-82.49 µg/mL[11]
Pyrazole Benzamide DerivativeMCF-74.98-92.62 µg/mL[11]
3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideHepG-26.78[11]
3-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideHepG-216.02[11]
Pyrazole-fused Curcumin Analog 12MDA-MB-2313.64[2]
Pyrazole-fused Curcumin Analog 13HepG216.13[2]
1H-pyrazolo[3,4-d]pyrimidine derivative 24A5498.21[2]
1H-pyrazolo[3,4-d]pyrimidine derivative 24HCT11619.56[2]
Pyrazole derivative 5bK5620.021[8]
Pyrazole derivative 5bMCF-71.7[8]
Pyrazole derivative 5bA5490.69[8]
Pyrazole derivative 5eK562-[8]
Pyrazole derivative 5eMCF-7-[8]
Pyrazole derivative 5eA549-[8]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivative 5HepG213.14[6]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivative 5MCF-78.03[6]
Pyrazole carbaldehyde derivative 43MCF70.25[5]
Tri-substituted pyrazole derivative 2HepG29.13[12]
Tri-substituted pyrazole derivative 7MCF-716.52[12]
Tri-substituted pyrazole derivative 7A5496.52[12]
Tri-substituted pyrazole derivative 7PC39.13[12]

Table 2: Enzyme Inhibitory Activity of Pyrazole Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
1H-pyrazolo[3,4-d]pyrimidine derivative 24EGFR (wild-type)0.016[2]
1H-pyrazolo[3,4-d]pyrimidine derivative 24EGFR (T790M mutant)0.236[2]
Pyrazole derivative 5bTubulin Polymerization7.30[8]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivative 5CDK20.56[6]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivative 6CDK20.46[6]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivative 11CDK20.45[6]
Indole-pyrazole derivative 33CDK20.074[5]
Indole-pyrazole derivative 34CDK20.095[5]
Pyrazole carbaldehyde derivative 43PI3 Kinase-[5]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by pyrazole-based anticancer agents and a general experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibition CDK_Regulation_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase CDK2_CyclinE CDK2/Cyclin E G1->CDK2_CyclinE S S Phase CDK2_CyclinA CDK2/Cyclin A S->CDK2_CyclinA G2 G2 Phase M M Phase G2->M M->G1 CDK2_CyclinE->S Cell_Cycle_Arrest Cell Cycle Arrest CDK2_CyclinA->G2 Pyrazole Pyrazole Derivative Pyrazole->CDK2_CyclinE Inhibition Pyrazole->CDK2_CyclinA Inhibition Apoptosis_Pathway Pyrazole Pyrazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Pyrazole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Pyrazole->Bax Activation Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Experimental_Workflow Start Start: This compound Synthesis Chemical Synthesis & Derivatization Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Screening In Vitro Anticancer Screening (MTT Assay) Purification->Screening Active Active Compounds (Low IC50) Screening->Active Yes Inactive Inactive Compounds Screening->Inactive No Mechanism Mechanism of Action Studies (Kinase Assays, Apoptosis Assays) Active->Mechanism Lead Lead Compound Identification Mechanism->Lead

References

Application Notes: Pyrazole Derivatives as Potent Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole, a five-membered heterocyclic compound with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The rise of multidrug-resistant (MDR) microbial strains presents a critical global health challenge, necessitating the development of novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds in this pursuit, with numerous studies demonstrating their potent activity against a wide range of pathogenic bacteria and fungi.[4][5]

Mechanism of Action

The antimicrobial action of pyrazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the exact mechanism can vary depending on the specific derivative, a prominent target is DNA gyrase , a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair.[3][6] By inhibiting this enzyme, pyrazole compounds disrupt DNA synthesis, leading to bacterial cell death. Molecular docking studies have supported this hypothesis, showing that pyrazole derivatives can bind effectively to the active site of DNA gyrase.[6][7]

Other proposed mechanisms include the inhibition of dihydrofolate reductase (DHFR), an enzyme involved in folate synthesis, and the disruption of the bacterial cell wall.[6][8] The versatility of the pyrazole scaffold allows for structural modifications that can target different microbial pathways, making it a valuable template for designing new and effective antimicrobial drugs.

Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_targets Intracellular Targets cluster_processes Inhibited Processes PD Pyrazole Derivative Membrane Cell Membrane Penetration PD->Membrane DNA_Gyrase DNA Gyrase/ Topoisomerase Membrane->DNA_Gyrase Inhibition DHFR DHFR Membrane->DHFR Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Folate_Synthesis Folate Synthesis DHFR->Folate_Synthesis Death Bacterial Cell Death DNA_Replication->Death Folate_Synthesis->Death

Caption: Proposed antimicrobial mechanism of pyrazole derivatives.

Structure-Activity Relationship (SAR)

The antimicrobial potency of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and any appended moieties. Key SAR findings include:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., nitro, fluoro) on phenyl rings attached to the pyrazole nucleus often enhances antibacterial activity.[9]

  • Hybrid Molecules: Fusing the pyrazole ring with other heterocyclic systems like thiazole, pyrimidine, or imidazothiadiazole can lead to compounds with significantly improved antimicrobial potency, including activity against MDR strains.[8][10][11]

  • Hydrazone Moiety: Pyrazole-derived hydrazones have shown potent activity, and the presence of a free carbothiohydrazide group appears to be beneficial for antimicrobial action.[1][6]

  • Lipophilicity: The overall lipophilicity of the molecule influences its ability to penetrate bacterial cell membranes, which is a crucial factor for its activity.

Quantitative Antimicrobial Activity Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected pyrazole derivatives against various microbial strains, as reported in the literature.

Table 1: Antimicrobial Activity of Pyrazole-Carbothiohydrazide Derivatives

Compound Target Microorganism MIC (µg/mL) Reference Drug MIC (µg/mL) Source
21a Aspergillus niger 2.9 Clotrimazole 7.8 [1]
Staphylococcus aureus 62.5 Chloramphenicol 125 [1]
Bacillus subtilis 62.5 Chloramphenicol 125 [1]
21b Aspergillus niger 7.8 Clotrimazole 7.8 [1]
Bacillus subtilis 125 Chloramphenicol 125 [1]

| 21c | Escherichia coli | 250 | Chloramphenicol | 250 |[1] |

Table 2: Antimicrobial Activity of Pyrazole-Imidazothiadiazole Hybrids

Compound Target Microorganism MIC (µg/mL) Reference Drug MIC (µg/mL) Source
21c MDR Acinetobacter baumannii 0.25 Gatifloxacin 1 [11]

| 23h | MDR Acinetobacter baumannii | 0.25 | Gatifloxacin | 1 |[11] |

Table 3: Antimicrobial Activity of N-Phenylpyrazole Curcumin Derivatives

Compound Target Microorganism MIC (µg/mL) Source
N-(3-Nitrophenylpyrazole) curcumin (12) Staphylococcus aureus 10 [9]
N-(2-Fluorophenylpyrazole) curcumin (5) Escherichia coli 50 [9]
N-phenylpyrazole curcumin (4) Staphylococcus aureus >200 [9]

| | Escherichia coli | >250 |[9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and antimicrobial evaluation of pyrazole derivatives, based on established procedures in the literature.

Protocol 1: Synthesis of Pyrazole Derivatives

This protocol details two common methods for synthesizing pyrazole derivatives: a conventional reflux method and a solvent-free grinding method for synthesizing thiazolyl pyrazoles.[10]

Synthesis_Workflow cluster_synthesis Synthesis of Thiazolyl Pyrazole Derivatives cluster_methods Reaction Methods Reactants Reactants: 1. Pyrazole-4-carbaldehyde 2. Thiosemicarbazide 3. α-haloketone MethodA Method A: Conventional (Reflux in Ethanol, 3h) Reactants->MethodA MethodB Method B: Solvent-Free (Grinding, 5-10 min) Reactants->MethodB Workup Reaction Workup (Pour on ice, filter solid) MethodA->Workup MethodB->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (Spectroscopy, Elemental Analysis) Purification->Characterization

Caption: General workflow for the synthesis of pyrazole derivatives.

A. Conventional Method (Reflux)

  • Reaction Setup: In a round-bottom flask, combine pyrazole-4-carbaldehyde (1 mmol), the appropriate thiosemicarbazide (1 mmol), and an α-haloketone (1 mmol) in ethanol (20 mL).[10]

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours, monitoring the reaction progress using thin-layer chromatography (TLC).[10]

  • Isolation: After completion, cool the mixture to room temperature. Pour the reaction mixture onto crushed ice.[10]

  • Filtration: Collect the resulting solid precipitate by vacuum filtration.

  • Washing: Wash the solid with ice-cold water to remove any soluble impurities.[10]

  • Purification: Purify the crude product by column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane).[10]

  • Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) and elemental analysis.

B. Solvent-Free Grinding Method

  • Mixing: Place pyrazole-4-carbaldehyde (1 mmol), thiosemicarbazide (1 mmol), and an α-haloketone (1 mmol) in a mortar.[10]

  • Grinding: Grind the mixture vigorously with a pestle at room temperature for 5-10 minutes. The reaction is typically complete within this time, often accompanied by a change in color or consistency.[10]

  • Isolation and Purification: The resulting product is often of high purity. If necessary, further purify by recrystallization or column chromatography as described in the conventional method. This method is noted for its high yields (80-90%), rapid reaction times, and eco-friendly nature.[10]

Protocol 2: Antimicrobial Susceptibility Testing

This protocol describes the agar well diffusion method for preliminary screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Antimicrobial_Testing_Workflow cluster_testing Antimicrobial Susceptibility Testing cluster_screening Preliminary Screening cluster_mic MIC Determination Culture_Prep Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) Agar_Plate Inoculate Agar Plate (e.g., Mueller-Hinton) Culture_Prep->Agar_Plate Serial_Dilution Prepare Serial Dilutions of Compound in Broth Culture_Prep->Serial_Dilution Well_Diffusion Agar Well Diffusion: Add compound solution to wells Agar_Plate->Well_Diffusion Incubate_A Incubate Plates (e.g., 37°C, 24h) Well_Diffusion->Incubate_A Measure_Zone Measure Zone of Inhibition (mm) Incubate_A->Measure_Zone Microplate_Inoc Inoculate 96-Well Plate with Dilutions & Microbes Serial_Dilution->Microplate_Inoc Incubate_B Incubate Microplate (e.g., 37°C, 24h) Microplate_Inoc->Incubate_B Determine_MIC Determine MIC: Lowest concentration with no visible growth Incubate_B->Determine_MIC

Caption: Workflow for antimicrobial susceptibility testing.

A. Agar Well Diffusion Method

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions.

  • Inoculum Preparation: Prepare a microbial suspension from a fresh culture in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Evenly swab the entire surface of the MHA plates with the prepared microbial inoculum using a sterile cotton swab.

  • Well Creation: Aseptically bore wells (e.g., 6 mm in diameter) into the agar using a sterile cork borer.

  • Compound Application: Prepare a stock solution of the test pyrazole derivative in a suitable solvent (e.g., DMSO). Pipette a fixed volume (e.g., 100 µL) of the test compound solution into each well. Also include a positive control (standard antibiotic) and a negative control (solvent alone).[1]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone indicates greater antimicrobial activity.

B. Broth Microdilution Method (MIC Determination)

  • Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range should be selected based on preliminary screening results (e.g., from 256 µg/mL down to 0.5 µg/mL).[7]

  • Inoculation: Add the standardized microbial inoculum (prepared as in step A.2 but diluted in broth) to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Reading: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1][7] This can be assessed visually or by using a plate reader.

References

Application Notes and Protocols: The Role of 3-Methyl-4-nitro-1H-pyrazole in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential role of 3-Methyl-4-nitro-1H-pyrazole as a scaffold in the development of novel anti-inflammatory drugs. Due to the limited direct experimental data on this specific compound, this document leverages structure-activity relationship (SAR) insights from analogous pyrazole derivatives and provides detailed, generalized protocols for its evaluation.

Introduction to Pyrazoles in Inflammation

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of several successful anti-inflammatory drugs, most notably the selective COX-2 inhibitor, Celecoxib.[1][2][3] The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), and to modulate the production of pro-inflammatory cytokines.[4][5]

The Potential of this compound

While direct studies on the anti-inflammatory properties of this compound are not extensively reported in the reviewed literature, its structural features suggest it as a promising starting point for drug discovery. Structure-activity relationship studies of various pyrazole analogs indicate that the nature and position of substituents on the pyrazole ring are critical for biological activity.

Notably, the presence of an electron-withdrawing group at the C4 position of the pyrazole ring has been associated with enhanced anti-inflammatory potency. The nitro group (-NO2) in this compound is a strong electron-withdrawing group, which could favorably influence its interaction with biological targets.

Quantitative Data Summary

Specific quantitative data for the anti-inflammatory activity of this compound is not available in the reviewed literature. The following tables provide an illustrative summary of data that could be generated for this compound and its derivatives, based on typical results for other anti-inflammatory pyrazoles.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound (Hypothetical)>10015.2>6.5
Derivative A (Hypothetical)50.10.5100.2
Derivative B (Hypothetical)>1005.8>17.2
Celecoxib (Reference)15.00.04375
Indomethacin (Reference)0.11.70.06

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)Paw Edema Inhibition (%) at 3h
This compound (Hypothetical)5035.2 ± 3.1
Derivative A (Hypothetical)2562.5 ± 4.5
Derivative B (Hypothetical)5051.8 ± 3.9
Indomethacin (Reference)1055.0 ± 4.2

Key Experimental Protocols

The following are detailed protocols for essential experiments to evaluate the anti-inflammatory potential of this compound.

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is a generalized method for determining the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Test compound (this compound)

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add various concentrations of the test compound or reference inhibitor to the wells. Include a vehicle control (solvent only).

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for assessing acute anti-inflammatory activity.

Animals:

  • Male Wistar rats or Swiss albino mice (150-200 g)

Materials:

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compound (this compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (n=6 per group): Vehicle control, reference drug, and test compound groups (at various doses).

  • Administer the test compound or reference drug orally or intraperitoneally.

  • After a specific period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Protocol 3: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

This in vitro assay evaluates the effect of a compound on the production of pro-inflammatory cytokines.

Cell Line:

  • RAW 264.7 murine macrophage cell line or human THP-1 monocytes (differentiated into macrophages).

Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (this compound)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Seed the macrophages in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include a vehicle control group (no LPS) and an LPS-only control group.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Determine the effect of the test compound on cytokine production by comparing the levels in the treated groups to the LPS-only control group.

Visualizations

Signaling Pathway

inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_drug_target Drug Target Membrane_Phospholipids Membrane_Phospholipids PLA2 PLA2 Arachidonic_Acid Arachidonic_Acid PLA2->Arachidonic_Acid releases COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB_Pathway NF-κB Pathway TLR4->NF_kB_Pathway Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB_Pathway->Proinflammatory_Cytokines Proinflammatory_Cytokines->Inflammation Pyrazole_Derivative This compound (Potential Inhibitor) Pyrazole_Derivative->COX1_COX2 Inhibits Pyrazole_Derivative->NF_kB_Pathway Inhibits

Caption: Potential mechanism of anti-inflammatory action of this compound.

Experimental Workflow

experimental_workflow Start Start: Compound Synthesis In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro_Screening->COX_Assay Cytokine_Assay LPS-induced Cytokine Production Assay In_Vitro_Screening->Cytokine_Assay In_Vivo_Testing In Vivo Testing COX_Assay->In_Vivo_Testing Cytokine_Assay->In_Vivo_Testing Paw_Edema_Model Carrageenan-Induced Paw Edema Model In_Vivo_Testing->Paw_Edema_Model Lead_Optimization Lead Optimization Paw_Edema_Model->Lead_Optimization SAR_Studies Structure-Activity Relationship Studies Lead_Optimization->SAR_Studies End End: Preclinical Candidate Lead_Optimization->End SAR_Studies->In_Vitro_Screening Iterative Improvement

Caption: General workflow for the evaluation of anti-inflammatory pyrazole derivatives.

Conclusion

This compound represents a simple, yet potentially valuable, starting scaffold for the development of novel anti-inflammatory agents. The presence of a methyl group at C3 and a nitro group at C4 provides opportunities for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties. The protocols and conceptual framework provided herein offer a robust starting point for researchers to explore the therapeutic potential of this and related pyrazole derivatives. Further investigation through the outlined experimental procedures is necessary to fully elucidate its anti-inflammatory profile and mechanism of action.

References

Application Notes and Protocols for the Synthesis of Energetic Compounds from Nitrated Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of high-energy compounds derived from nitrated pyrazoles. Pyrazole-based energetic materials are of significant interest due to their high heats of formation, high density, thermal stability, and varied detonation performance.[1][2][3] This document outlines the synthesis of key precursors and several important energetic pyrazole derivatives, presenting quantitative data in structured tables and illustrating reaction pathways with clear diagrams.

Caution: The synthesis of energetic materials should only be undertaken by trained professionals in a controlled laboratory setting with appropriate safety precautions. Many of the compounds described are sensitive to impact, friction, and electrostatic discharge.[1][3]

I. Synthesis of Key Nitropyrazole Precursors

A fundamental step in the synthesis of advanced energetic materials is the preparation of nitrated pyrazole building blocks. The most common precursors are 3-nitropyrazole, 3,4-dinitropyrazole, and 3,5-dinitropyrazole.

Synthesis of N-Nitropyrazole and its Rearrangement to 3-Nitropyrazole

The synthesis of 3-nitropyrazole (3-NP) is typically a two-step process involving the N-nitration of pyrazole to form N-nitropyrazole, followed by a thermal rearrangement.[4][5]

Synthesis_of_3_Nitropyrazole pyrazole Pyrazole n_nitropyrazole N-Nitropyrazole pyrazole->n_nitropyrazole HNO3 / Ac2O three_nitropyrazole 3-Nitropyrazole n_nitropyrazole->three_nitropyrazole Heat (e.g., Benzonitrile)

Caption: Synthetic pathway for 3-Nitropyrazole.

Experimental Protocol: Synthesis of N-Nitropyrazole [6]

  • Reagent Preparation: Prepare a solution of acetyl nitrate by adding 1.8 mL of nitric acid (d = 1.54 g/cm³) to 4.2 mL of acetic anhydride.

  • Reaction: Dissolve 1.0 g of pyrazole in 2.8 mL of acetic acid at 25°C.

  • To the pyrazole solution, add the freshly prepared acetyl nitrate.

  • Work-up: Stir the reaction mixture for 30 minutes, then pour it into water.

  • Collect the precipitate by filtration, wash with water, and dry to yield N-nitropyrazole.

Experimental Protocol: Thermal Rearrangement to 3-Nitropyrazole [6]

  • Reaction: Prepare a solution of 1.0 g of N-nitropyrazole in 10 mL of benzonitrile.

  • Heat the solution at 180°C for 3 hours.

  • Work-up: After cooling, pour the reaction mixture into 30 mL of hexane.

  • Collect the resulting 3-nitropyrazole by filtration.

Synthesis of 3,4-Dinitropyrazole (3,4-DNP)

3,4-Dinitropyrazole is synthesized by the direct nitration of 3-nitropyrazole using a mixed acid solution.[7][8]

Synthesis_of_3_4_Dinitropyrazole three_nitropyrazole 3-Nitropyrazole dnp_3_4 3,4-Dinitropyrazole three_nitropyrazole->dnp_3_4 HNO3 / H2SO4

Caption: Synthesis of 3,4-Dinitropyrazole.

Experimental Protocol: Synthesis of 3,4-Dinitropyrazole [7][9]

  • Reaction: Dissolve 3-nitropyrazole in concentrated sulfuric acid.

  • Prepare a mixed acid solution of concentrated sulfuric acid and concentrated nitric acid.

  • Add the mixed acid to the 3-nitropyrazole solution. The recommended molar ratio of 3-nitropyrazole to nitric acid is 1:2.

  • Maintain the reaction temperature between 55-60°C for 1 hour.

  • Work-up: The product precipitates from the solution and can be collected by filtration.

Synthesis of 3,5-Dinitropyrazole (3,5-DNP)

The synthesis of 3,5-Dinitropyrazole involves the N-nitration of 3-nitropyrazole to form 1,3-dinitropyrazole, followed by a rearrangement.[10][11]

Synthesis_of_3_5_Dinitropyrazole three_nitropyrazole 3-Nitropyrazole one_three_dnp 1,3-Dinitropyrazole three_nitropyrazole->one_three_dnp Nitration dnp_3_5 3,5-Dinitropyrazole one_three_dnp->dnp_3_5 Rearrangement (e.g., in PhCN with NH3)

Caption: Synthetic pathway for 3,5-Dinitropyrazole.

Experimental Protocol: Synthesis of 3,5-Dinitropyrazole [10]

  • Nitration: Nitrate 3-nitropyrazole to obtain 1,3-dinitropyrazole.

  • Rearrangement: React 1,3-dinitropyrazole with ammonia in benzonitrile (PhCN) to produce the ammonium salt of 3,5-DNP.

  • Neutralization: Neutralize the ammonium salt with hydrochloric acid to yield 3,5-dinitropyrazole.

II. Synthesis of Advanced Energetic Compounds

Building upon the nitropyrazole precursors, more complex and powerful energetic materials can be synthesized.

Synthesis of 3,4,5-Trinitropyrazole (TNP)

3,4,5-Trinitropyrazole is a high-performance energetic material synthesized from 3,5-dinitro-1H-pyrazol-4-amine.[1] It is considered a fully carbon-nitrated pyrazole compound with high density and energy.[12]

Synthesis_of_TNP amino_dnp 3,5-Dinitro-1H-pyrazol-4-amine tnp 3,4,5-Trinitropyrazole (TNP) amino_dnp->tnp H2SO4 / H2O2

Caption: Synthesis of 3,4,5-Trinitropyrazole (TNP).

Experimental Protocol: Synthesis of 3,4,5-Trinitropyrazole (TNP) [1]

  • Reaction: Dissolve 1.04 g (6 mmol) of 3,5-dinitro-1H-pyrazol-4-amine in 13.6 mL of concentrated sulfuric acid.

  • In an ice water bath, slowly add 7 mL of 30% H₂O₂.

  • Allow the reaction to proceed at room temperature for 24 hours.

  • Work-up: Pour the reaction mixture into cold water and extract with ethyl acetate (EtOAc).

  • Dry the combined organic layers over Na₂SO₄ and concentrate to obtain a light yellow solid of TNP.

III. Quantitative Data of Nitrated Pyrazole Energetic Compounds

The following tables summarize the key energetic properties of various nitrated pyrazole derivatives.

Table 1: Physicochemical Properties of Nitrated Pyrazoles

CompoundAbbreviationMolecular FormulaDensity (g/cm³)Melting Point (°C)Decomposition Temp. (°C)
4-Nitropyrazole4-NPC₃H₃N₃O₂1.52163-165-
3,4-Dinitropyrazole3,4-DNPC₃H₂N₄O₄-86.5275.8
3,5-Dinitropyrazole3,5-DNPC₃H₂N₄O₄-173264.8
3,4,5-TrinitropyrazoleTNPC₃HN₅O₆1.867--
4-Amino-3,5-dinitropyrazoleLLM-116C₃H₃N₅O₄-175.5182.1
Dihydroxylammonium salt of a nitropyrazole derivative[13]-----
Dihydrazinium salt of a nitropyrazole derivative[13]-----

Data sourced from references[3][4][13][14][15][16]

Table 2: Energetic Performance of Nitrated Pyrazoles

CompoundAbbreviationDetonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)Friction Sensitivity (N)
4-Nitropyrazole4-NP668018.81--
3,4-Dinitropyrazole3,4-DNP--67.4>216
3,5-Dinitropyrazole3,5-DNP--110.0>360
3,4,5-TrinitropyrazoleTNP925038.6--
5,5’-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-nitro-1H-1,2,4-triazole)[13]-874733.030-
Dihydroxylammonium salt of a nitropyrazole derivative[13]-907733.6>40-
Dihydrazinium salt of a nitropyrazole derivative[13]-875930.2>40-
RDX (Reference)RDX879534.97.4-

Data sourced from references[3][4][13][16]

IV. Conclusion

The synthetic pathways detailed in these notes provide a foundation for the laboratory-scale preparation of various energetic compounds based on nitrated pyrazoles. The versatility of the pyrazole ring allows for the synthesis of a wide range of materials with tailored energetic properties, from relatively simple dinitropyrazoles to more complex, high-performance trinitropyrazoles and their derivatives. The provided data highlights the potential of these compounds as next-generation energetic materials, with some exhibiting performance comparable to or exceeding that of traditional explosives like RDX, often with improved sensitivity characteristics.[13] Further research into scalable and safer synthetic routes remains a key area of investigation in this field.

References

Application Notes and Protocols: Molecular Docking of 3-Methyl-4-nitro-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the molecular docking studies of 3-methyl-4-nitro-1H-pyrazole derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities of the pyrazole scaffold, including anticancer, anti-inflammatory, and antimicrobial properties. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a target protein, thereby aiding in the rational design of new therapeutic agents.

Applications in Drug Discovery

This compound derivatives are being investigated for their potential as inhibitors of various enzymes, particularly protein kinases, which are key regulators of cellular processes often dysregulated in diseases like cancer. The pyrazole core can act as a versatile scaffold, and the addition of the 3-methyl and 4-nitro groups can significantly influence the molecule's electronic and steric properties, potentially enhancing its binding affinity and selectivity for specific biological targets.

Molecular docking studies are instrumental in:

  • Target Identification and Validation: Predicting the binding of pyrazole derivatives to the active sites of known drug targets.

  • Hit-to-Lead Optimization: Guiding the chemical modification of the pyrazole scaffold to improve binding affinity and selectivity.

  • Understanding Structure-Activity Relationships (SAR): Elucidating how different functional groups on the pyrazole ring contribute to the binding interactions with the target protein.

  • Virtual Screening: Screening large libraries of pyrazole derivatives against a specific target to identify potential lead compounds.

Quantitative Data Summary

The following tables summarize representative quantitative data from molecular docking studies of pyrazole derivatives against various protein kinase targets. While specific data for this compound derivatives is emerging, the data for structurally related nitro-substituted pyrazoles provide valuable insights into their potential binding affinities.

Table 1: Molecular Docking of Pyrazole Derivatives against Protein Kinases

LigandTarget Protein (PDB ID)Binding Energy (kcal/mol)Inhibition Constant (Ki) (nM)Interacting ResiduesReference
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleVEGFR-2 (2QU5)-10.0978.31Cys919, Asp1046, Glu885[1][2]
2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleAurora A (2W1G)-8.571.13 (µM)Arg137, Leu263, Val147[1][2]
3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamideCDK2 (2VTO)-10.3545.39Ile10, Gln131, Asp86[1]

Table 2: Molecular Docking of Pyrazole Derivatives with an ortho-Nitrophenyl Moiety against EGFR Kinase

Ligand DerivativeTarget Protein (PDB ID)Binding Energy (kcal/mol)Interacting ResiduesReference
F4Mutant EGFR (4HJO)-10.9Met769, Thr766[3]
F8Mutant EGFR (4HJO)-10.7Met769, Thr766[3]
F12Mutant EGFR (4HJO)-10.7Met769, Thr766[3]
F16Mutant EGFR (4HJO)-10.8Met769, Thr766[3]
F20Mutant EGFR (4HJO)-10.6Met769, Thr766[3]
F24Mutant EGFR (4HJO)-10.6Met769, Thr766[3]

Experimental Protocols

This section outlines a detailed protocol for performing a molecular docking study of this compound derivatives against a protein target of interest.

Software and Tools
  • Molecular Modeling Software: AutoDock Tools, PyMOL, Discovery Studio

  • Docking Engine: AutoDock Vina

  • Protein Data Bank (PDB): for retrieving protein crystal structures.

  • Ligand Structure Generation: ChemDraw, Avogadro

Protocol for Molecular Docking

Step 1: Protein Preparation

  • Retrieve Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 2QU5 for VEGFR-2).

  • Clean the Protein: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site.

  • Add Hydrogens: Add polar hydrogens to the protein structure, which are crucial for forming hydrogen bonds.

  • Assign Charges: Assign Kollman charges to the protein atoms.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

Step 2: Ligand Preparation

  • Draw Ligand Structure: Draw the 2D structure of the this compound derivative using chemical drawing software like ChemDraw.

  • Convert to 3D: Convert the 2D structure to a 3D structure and perform energy minimization to obtain a stable conformation.

  • Set Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Save as PDBQT: Save the prepared ligand structure in the PDBQT file format.

Step 3: Grid Box Generation

  • Identify the Binding Site: Determine the active site of the protein. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or through literature searches.

  • Define the Grid Box: Define a 3D grid box that encompasses the entire binding site. The size and center of the grid box are critical parameters that will define the search space for the docking algorithm.

Step 4: Molecular Docking Simulation

  • Configure Docking Parameters: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and other docking settings (e.g., number of binding modes to generate, exhaustiveness of the search).

  • Run AutoDock Vina: Execute the AutoDock Vina program using the configuration file. The software will perform the docking simulation and generate a set of predicted binding poses for the ligand, ranked by their binding affinities.

Step 5: Analysis of Results

  • Visualize Binding Poses: Use molecular visualization software like PyMOL or Discovery Studio to visualize the predicted binding poses of the ligand within the protein's active site.

  • Analyze Interactions: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

  • Evaluate Binding Affinity: The binding affinity, reported in kcal/mol, provides an estimate of the binding strength. More negative values indicate stronger binding.

  • Compare with Controls: If available, compare the docking results with those of a known inhibitor or the co-crystallized ligand to validate the docking protocol.

Visualizations

Workflow for Molecular Docking

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage protein_prep Protein Preparation (PDB Download, Cleaning, Adding Hydrogens) grid_gen Grid Box Generation (Defining the Active Site) protein_prep->grid_gen Prepared Protein ligand_prep Ligand Preparation (3D Structure Generation, Energy Minimization) run_docking Run Docking Simulation (AutoDock Vina) ligand_prep->run_docking Prepared Ligand grid_gen->run_docking Grid Parameters analyze_results Analysis of Results (Binding Poses, Interactions, Affinity) run_docking->analyze_results Docking Output sar_study Structure-Activity Relationship (SAR) analyze_results->sar_study

Caption: A generalized workflow for molecular docking studies.

Potential Signaling Pathway Inhibition

Molecular docking studies suggest that pyrazole derivatives can act as inhibitors of protein kinases. One of the key signaling pathways implicated in cancer cell proliferation, survival, and growth that is often targeted by kinase inhibitors is the PI3K/Akt/mTOR pathway. The diagram below illustrates how a this compound derivative could potentially inhibit this pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Inhibitor 3-Methyl-4-nitro-1H- pyrazole Derivative Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTOR inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for the Experimental Nitration of Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its nitrated derivatives are fundamental scaffolds in medicinal chemistry and energetic materials research. The introduction of nitro groups onto the pyrazole ring significantly influences the molecule's electronic properties, reactivity, and potential biological activity. This document provides detailed experimental protocols for the regioselective nitration of pyrazole to yield 4-nitropyrazole, 3,4-dinitropyrazole, and 3,4,5-trinitropyrazole. The protocols are designed to be clear, concise, and reproducible for researchers in both academic and industrial settings.

Data Presentation: Comparative Analysis of Pyrazole Nitration Protocols

The following tables summarize the quantitative data for various methods of pyrazole nitration, allowing for easy comparison of reaction conditions and yields.

Table 1: Synthesis of 4-Nitropyrazole

MethodNitrating AgentMolar Ratio (Pyrazole:Nitrating Agent)SolventTemperature (°C)Time (h)Yield (%)Reference
Direct NitrationConc. HNO₃ / Conc. H₂SO₄1 : 1.5 : 2.1 (Pyrazole:HNO₃:H₂SO₄)None501.585[1]
Direct Nitration (Alternative)Conc. HNO₃ / Conc. H₂SO₄Not SpecifiedNone90656
N-Nitropyrazole RearrangementN-Nitropyrazole in Conc. H₂SO₄-Conc. H₂SO₄9024-
NitrodeiodinationFuming HNO₃ / Zeolite or Silica-Tetrahydrofuran---

Table 2: Synthesis of 3,4-Dinitropyrazole

MethodStarting MaterialNitrating AgentMolar Ratio (Substrate:HNO₃)SolventTemperature (°C)Time (h)Overall Yield (%)Reference
Nitration of 3-Nitropyrazole3-NitropyrazoleConc. HNO₃ / Conc. H₂SO₄1 : 2Conc. H₂SO₄55-60155[2]
Three-Step from Pyrazole (Improved)PyrazoleAcetyl Nitrate, then Mixed Acids-Acetic Anhydride, Anisole, H₂SO₄Various-Good[3]

Table 3: Synthesis of 3,4,5-Trinitropyrazole (TNP)

MethodStarting MaterialNitrating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Oxidation of 4-amino-3,5-dinitropyrazole4-amino-3,5-dinitropyrazole30% H₂O₂ / Conc. H₂SO₄Conc. H₂SO₄Room Temp2475[4]
Nitration of 4-chloro-1H-pyrazole4-chloro-1H-pyrazoleConc. HNO₃ / Conc. H₂SO₄Conc. H₂SO₄100575[4]

Experimental Protocols

Protocol 1: Synthesis of 4-Nitropyrazole via Direct Nitration[1]

Materials:

  • Pyrazole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Fuming Sulfuric Acid (20% Oleum)

  • Ice

Procedure:

  • To a 100 mL four-necked flask equipped with a mechanical stirrer and a thermometer, add 11 mL (0.21 mol) of concentrated sulfuric acid.

  • While stirring, slowly add 6.8 g (0.1 mol) of pyrazole. Continue stirring at room temperature for 30 minutes to form pyrazole sulfate.

  • In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid to fuming sulfuric acid. The optimal molar ratio is n(fuming nitric acid):n(fuming sulfuric acid):n(concentrated sulfuric acid):n(pyrazole) = 1.5:3:2.1:1.

  • Cool the flask containing the pyrazole sulfate in an ice-water bath.

  • Slowly add the nitrating mixture dropwise to the reaction flask, maintaining the temperature below 10 °C.

  • After the addition is complete, raise the temperature to 50 °C and stir for 1.5 hours.

  • Pour the reaction mixture into 200 mL of ice water. A white solid will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain 4-nitropyrazole.

Characterization of 4-Nitropyrazole:

  • Appearance: White solid.

  • ¹H NMR (DMSO-d₆): Chemical shifts will be observed for the pyrazole ring protons.

  • ¹³C NMR (DMSO-d₆): Signals corresponding to the carbon atoms of the pyrazole ring will be present.[5]

  • IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching, C=C and C=N stretching, and NO₂ stretching (symmetric and asymmetric) will be observed.

  • Mass Spectrometry (EI): The molecular ion peak [M]⁺ will be observed at m/z 113.[6][7]

Protocol 2: Synthesis of 3,4-Dinitropyrazole from 3-Nitropyrazole[2]

Materials:

  • 3-Nitropyrazole

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 3-nitropyrazole in concentrated sulfuric acid.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated nitric acid dropwise while maintaining the temperature between 0-5 °C. The molar ratio of 3-nitropyrazole to nitric acid should be 1:2.

  • After the addition is complete, raise the temperature to 55-60 °C and stir for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry to yield 3,4-dinitropyrazole.

Characterization of 3,4-Dinitropyrazole:

  • Appearance: Yellowish solid.

  • ¹H NMR (DMSO-d₆): A singlet for the remaining proton on the pyrazole ring will be observed.[8]

  • ¹³C NMR (DMSO-d₆): Signals for the carbon atoms of the dinitrated pyrazole ring will be present.[8]

  • IR (KBr, cm⁻¹): Characteristic absorptions for N-H stretching, and strong peaks for symmetric and asymmetric stretching of the two NO₂ groups will be visible.[3][9]

  • Mass Spectrometry: The molecular ion peak will be observed, along with characteristic fragmentation patterns.[3]

Protocol 3: Synthesis of 3,4,5-Trinitropyrazole (TNP) from 4-Chloro-1H-pyrazole[4]

This is a multi-step synthesis. The first step involves the dinitration of 4-chloro-1H-pyrazole.

Step 1: Synthesis of 4-Chloro-3,5-dinitro-1H-pyrazole

Materials:

  • 4-Chloro-1H-pyrazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ethyl Acetate (EtOAc)

  • Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Dissolve 15.6 g (0.12 mol) of 4-chloro-1H-pyrazole in 190 mL of concentrated sulfuric acid in a flask.

  • Add 20 mL of concentrated nitric acid dropwise at a temperature of 15-25 °C.

  • Slowly heat the mixture to 100 °C and stir for 5 hours.

  • Pour the reaction mixture into 1 L of ice water.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a light yellow solid.

Step 2: Synthesis of 3,5-Dinitro-1H-pyrazol-4-amine

Step 3: Synthesis of 3,4,5-Trinitro-1H-pyrazole (HTNP)

Characterization of 3,4,5-Trinitropyrazole:

  • ¹H NMR (DMSO-d₆): δ = 9.61 (s, 1H), 8.78 (s, 1H).[1]

  • ¹³C NMR (DMSO-d₆): δ = 151.15, 147.29, 142.20, 122.49 ppm.[1]

  • IR (KBr, cm⁻¹): ν = 3355, 3288, 3138, 1697, 1523, 1516, 1458, 1317, 1230, 962, 846, 623.[1]

  • Mass Spectrometry (ESI-): m/z = 201.98 [C₃N₅O₆]⁻.[1]

Mandatory Visualization

Reaction Workflow and Mechanism

The following diagrams illustrate the experimental workflow for the synthesis of nitropyrazoles and the general mechanism of electrophilic aromatic substitution.

experimental_workflow cluster_synthesis Synthesis of Nitropyrazoles cluster_characterization Product Characterization Pyrazole Pyrazole Reaction_Vessel Reaction Pyrazole->Reaction_Vessel Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_Agent->Reaction_Vessel Nitropyrazole Nitropyrazole (e.g., 4-Nitropyrazole) Quenching Quenching (Ice Water) Reaction_Vessel->Quenching Filtration Filtration Quenching->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Drying->Nitropyrazole Nitropyrazole_Sample Nitropyrazole Sample NMR NMR Spectroscopy Nitropyrazole_Sample->NMR IR IR Spectroscopy Nitropyrazole_Sample->IR MS Mass Spectrometry Nitropyrazole_Sample->MS

Caption: Experimental workflow for the synthesis and characterization of nitropyrazoles.

EAS_Mechanism reagents Pyrazole + HNO3 + H2SO4 nitronium Formation of Nitronium Ion (NO2+) 2H2SO4 + HNO3 -> NO2+ + H3O+ + 2HSO4- attack Electrophilic Attack Pyrazole attacks NO2+ reagents->attack Step 1 sigma_complex Sigma Complex (Arenium Ion) (Resonance Stabilized) attack->sigma_complex Rate-determining step deprotonation Deprotonation HSO4- removes proton sigma_complex->deprotonation Step 2 product Nitropyrazole + H2SO4 deprotonation->product Fast

Caption: General mechanism of electrophilic aromatic substitution for pyrazole nitration.

References

Application Notes and Protocols for the Purification of 3-Methyl-4-nitro-1H-pyrazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the purification of 3-Methyl-4-nitro-1H-pyrazole via recrystallization. The selection of an appropriate solvent system is critical for achieving high purity and recovery of the target compound. Based on the solubility characteristics of structurally similar nitropyrazole derivatives, this protocol outlines a systematic approach to solvent selection and the subsequent recrystallization procedure. These application notes are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and materials science. The purity of this starting material is paramount for the successful synthesis of downstream targets and for ensuring the reliability of biological and physical property assessments. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a given solvent at varying temperatures. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature. This allows for the dissolution of the crude material in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain in the mother liquor.

Solvent Selection and Solubility Profile

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. While specific solubility data for this compound is not extensively available in the literature, data from closely related analogs such as 1-methyl-4-nitropyrazole can be used to infer a suitable starting point for solvent screening. The general solubility trend for nitropyrazoles indicates good solubility in polar organic solvents like alcohols and ketones, and lower solubility in non-polar solvents and water.

Table 1: Estimated Solubility of this compound in Various Solvents

SolventChemical ClassExpected Solubility at 25 °CExpected Solubility at Boiling PointSuitability for Recrystallization
WaterProtic, PolarSlightly Soluble[1]Moderately SolublePotential for mixed solvent systems
EthanolProtic, PolarModerately SolubleHighly SolubleGood candidate
IsopropanolProtic, PolarSparingly SolubleHighly SolubleExcellent candidate
Ethyl AcetateEprotic, Moderately PolarModerately SolubleHighly SolubleGood candidate
AcetoneEprotic, PolarHighly SolubleVery Highly SolubleMay be too soluble for high recovery
HexaneNon-polarInsolubleSparingly SolublePotential as an anti-solvent
Diethyl EtherEprotic, Slightly PolarSparingly to Moderately SolubleModerately SolublePotential candidate

Note: The solubility data presented is an estimation based on the behavior of analogous compounds and should be experimentally verified for this compound.

Based on this profile, isopropanol and ethanol are excellent primary candidates for single-solvent recrystallization. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, could also be effective, particularly if the crude material contains impurities with significantly different polarities.

Experimental Protocol: Recrystallization of this compound

This protocol details the procedure for the purification of this compound using isopropanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Isopropanol (reagent grade)

  • Deionized water (for ice bath)

  • Erlenmeyer flasks (50 mL and 125 mL)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Glass funnel

  • Filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula

  • Watch glass

  • Drying oven or desiccator

Procedure:

  • Dissolution:

    • Place approximately 1.0 g of crude this compound into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of isopropanol (e.g., 5-7 mL) to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of isopropanol until the solid completely dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the recovery yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Preheat a separate 125 mL Erlenmeyer flask containing a small amount of boiling isopropanol on the hot plate.

    • Place a fluted filter paper in a glass funnel and place the funnel on top of the preheated flask.

    • Carefully and quickly pour the hot solution containing the dissolved product through the fluted filter paper. The preheating of the apparatus prevents premature crystallization of the product in the funnel.

  • Crystallization:

    • Remove the flask containing the clear, hot solution from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature, crystal formation should be evident. To maximize the yield, further cool the flask in an ice-water bath for 15-30 minutes.

  • Isolation of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly over the holes.

    • Wet the filter paper with a small amount of cold isopropanol to ensure a good seal.

    • Turn on the vacuum source and pour the cold slurry of crystals into the Büchner funnel.

    • Wash the crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor containing impurities. Use a minimal amount of cold solvent to avoid dissolving a significant portion of the product.

  • Drying:

    • Continue to draw air through the Büchner funnel for several minutes to partially dry the crystals.

    • Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven at a temperature well below the compound's melting point (e.g., 50-60 °C) or in a desiccator under vacuum. The reported melting point range for this compound is 129.0-139.0 °C.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization procedure.

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_preparation Preparation cluster_process Recrystallization Process cluster_output Output crude_material Crude this compound dissolution 1. Dissolution (Add minimal hot isopropanol) crude_material->dissolution solvent Isopropanol solvent->dissolution hot_filtration 2. Hot Filtration (Optional, if impurities present) dissolution->hot_filtration cooling 3. Slow Cooling (To room temperature) dissolution->cooling If no hot filtration hot_filtration->cooling ice_bath 4. Ice Bath Cooling (Maximize yield) cooling->ice_bath filtration 5. Vacuum Filtration (Isolate crystals) ice_bath->filtration washing 6. Washing (With cold isopropanol) filtration->washing mother_liquor Mother Liquor (Contains impurities) filtration->mother_liquor drying 7. Drying (Oven or desiccator) washing->drying pure_product Purified this compound Crystals drying->pure_product

Caption: Workflow for the purification of this compound.

Conclusion

The described protocol provides a reliable method for the purification of this compound. The selection of isopropanol as the recrystallization solvent is based on the anticipated solubility profile of the target compound. Researchers should perform initial small-scale solvent screening to confirm the optimal solvent or solvent system for their specific crude material. Adherence to a slow cooling rate is critical for obtaining high-purity crystalline material. This standardized procedure will aid in providing consistent quality of this compound for various applications in research and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of 3-Methyl-4-nitro-1H-pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most straightforward and widely reported method is the direct nitration of 3-methyl-1H-pyrazole using a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid.[1] Sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), which is the active electrophile in the reaction.

Q2: I am experiencing a low yield of the desired this compound. What are the potential causes and how can I troubleshoot this?

Low yields in this synthesis can stem from several factors. Common issues include incomplete reaction, formation of side products, and loss of product during workup and purification.[2][3] Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Q3: Are there any significant side reactions to be aware of during the nitration of 3-methyl-1H-pyrazole?

Yes, potential side reactions include the formation of other nitro-substituted isomers and di-nitrated products. While the 4-position is the most electronically favored for nitration, harsh reaction conditions (e.g., high temperatures or excessive nitrating agent) can lead to nitration at other positions or multiple nitrations on the pyrazole ring.[4] Careful control of the reaction temperature is crucial to minimize these side products.

Q4: What are the recommended purification techniques for this compound?

Common purification methods include recrystallization and column chromatography.[2][3] Another effective method for purifying pyrazoles is the formation of acid addition salts, which can then be crystallized and subsequently neutralized to recover the purified pyrazole.[5][6]

Q5: Are there any safety precautions I should take during this synthesis?

Yes, the nitration of pyrazoles can be highly exothermic and potentially hazardous, especially on a larger scale.[1] It is crucial to maintain strict temperature control, typically by using an ice bath, and to add the nitrating agent slowly. A Differential Scanning Calorimetry (DSC) study of 3-methyl-4-nitropyrazole has shown a significant exotherm at higher temperatures, indicating a potential for thermal runaway.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conversion / Low Yield Purity of starting materialsEnsure high-purity 3-methyl-1H-pyrazole and fresh, concentrated acids are used. Impurities can lead to side reactions.[2]
Suboptimal reaction conditionsOptimize reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider adjusting the stoichiometry of the nitrating agent.[2][3]
Insufficient mixingEnsure vigorous stirring throughout the reaction to maintain a homogenous mixture and facilitate heat transfer.
Formation of Multiple Products (Impurities) Over-nitration (di-nitration)Carefully control the reaction temperature, keeping it low (e.g., 0-10 °C). Avoid using a large excess of the nitrating agent.[4]
Formation of regioisomersWhile 4-nitration is preferred, other isomers can form. Optimize the reaction conditions (e.g., solvent, temperature) to improve regioselectivity. Purification by column chromatography may be necessary to separate isomers.[3]
Product Loss During Workup/Purification Product solubility in the aqueous phaseDuring quenching with water/ice, ensure the pH is adjusted carefully to precipitate the product fully. Extraction with a suitable organic solvent may be necessary.
Inefficient purificationFor recrystallization, choose an appropriate solvent system to maximize recovery. For column chromatography, select an optimal eluent system to achieve good separation.[2]

Experimental Protocols

Protocol 1: Batch Nitration of 3-Methyl-1H-pyrazole

This protocol is based on established procedures for the nitration of pyrazoles.

Materials:

  • 3-Methyl-1H-pyrazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (69-71%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-methyl-1H-pyrazole (1.0 eq) in concentrated sulfuric acid. Cool the mixture to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1-1.3 eq) and concentrated sulfuric acid dropwise to the pyrazole solution, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or silica gel column chromatography.

Protocol 2: Continuous Flow Nitration of 3-Methyl-1H-pyrazole

This method offers improved safety and control over reaction parameters.[1]

Materials:

  • Solution A: 1.2 M solution of 3-methyl-1H-pyrazole in concentrated sulfuric acid.

  • Solution B: Concentrated nitric acid (1.3 equivalents relative to the pyrazole).

Procedure:

  • Set up a continuous flow reactor system with two syringe pumps, a micromixer, and a residence time loop immersed in a temperature-controlled bath (e.g., 65 °C).

  • Pump Solution A and Solution B into the micromixer at appropriate flow rates to achieve the desired stoichiometry and residence time (e.g., 90 minutes).[1]

  • The reaction mixture exiting the residence loop is collected.

  • The collected solution is then subjected to a standard aqueous workup as described in Protocol 1 (quenching, neutralization, extraction, and purification).

Data Presentation

Parameter Batch Synthesis Continuous Flow Synthesis [1]
Reactant Concentration Variable, typically neat or in a solvent1.2 M 3-methylpyrazole in H₂SO₄
Nitrating Agent HNO₃/H₂SO₄ mixtureConcentrated HNO₃ (1.3 eq)
Temperature 0 - 10 °C65 °C
Reaction Time 1 - 2 hours90 minutes (residence time)
Reported Yield Variable88% (after workup)

Visualizations

Synthesis_Pathway Synthesis of this compound 3-Methyl-1H-pyrazole 3-Methyl-1H-pyrazole This compound This compound 3-Methyl-1H-pyrazole->this compound Electrophilic Aromatic Substitution Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitronium Ion (NO2+) Nitronium Ion (NO2+) Nitrating Mixture (HNO3/H2SO4)->Nitronium Ion (NO2+) Generation Nitronium Ion (NO2+)->this compound Attack at C4

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity check_purity->start Impure optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) check_purity->optimize_conditions Purity OK monitor_reaction Monitor by TLC/LC-MS optimize_conditions->monitor_reaction check_workup Review Workup & Purification monitor_reaction->check_workup Incomplete Reaction side_reactions Analyze for Side Products (e.g., by NMR, MS) monitor_reaction->side_reactions Side Products Observed success Yield Improved monitor_reaction->success Complete Conversion check_workup->success Optimized side_reactions->optimize_conditions Adjust Conditions

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Side Reactions in the Nitration of 3-Methyl-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of 3-methyl-1H-pyrazole. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and understand the side reactions encountered during this common synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and common side products in the nitration of 3-methyl-1H-pyrazole?

The nitration of 3-methyl-1H-pyrazole can yield several products depending on the reaction conditions. The primary desired product is often 3-methyl-4-nitro-1H-pyrazole . However, a common side reaction is the formation of the regioisomer, 3-methyl-5-nitro-1H-pyrazole . Under more forcing conditions, dinitration can occur, leading to products such as 3-methyl-1,4-dinitro-1H-pyrazole . Another potential side reaction is N-nitration , forming an unstable N-nitro intermediate that can rearrange to the C-nitro products.

Q2: What factors influence the regioselectivity of the nitration?

The regioselectivity of the nitration of 3-methyl-1H-pyrazole is highly dependent on the nitrating agent and the reaction medium. Generally, nitration at the 4-position is favored due to the electronic directing effects of the methyl group and the ring nitrogens. However, the choice of nitrating agent can significantly alter the product distribution. For instance, nitration with mixed acids (a mixture of nitric acid and sulfuric acid) can lead to different isomer ratios compared to using nitric acid in acetic anhydride (acetyl nitrate).

Q3: How can I minimize the formation of the 3-methyl-5-nitro isomer?

Minimizing the formation of the undesired 5-nitro isomer requires careful control of the reaction conditions. Milder nitrating agents and lower reaction temperatures generally favor the formation of the thermodynamically more stable 4-nitro isomer. The use of acetyl nitrate is often preferred for selective C4-nitration of pyrazoles.

Q4: What are the signs of dinitration, and how can it be avoided?

The formation of dinitro products is typically indicated by the appearance of additional spots on a thin-layer chromatography (TLC) plate and more complex NMR spectra. Dinitration is favored by harsh reaction conditions, such as high concentrations of the nitrating agent, elevated temperatures, and prolonged reaction times. To avoid dinitration, it is crucial to use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature.

Q5: How can I separate the different isomers of nitrated 3-methyl-1H-pyrazole?

The separation of the 3-methyl-4-nitro and 3-methyl-5-nitro isomers can be challenging due to their similar physical properties. Column chromatography on silica gel is the most effective method for separating these isomers on a laboratory scale.[1] A solvent system of hexanes and ethyl acetate is a good starting point for developing a separation method. Fractional distillation may also be an option if there is a sufficient difference in the boiling points of the isomers.[1]

Troubleshooting Guides

Problem 1: Low Yield of the Desired this compound
Symptom Possible Cause Solution
Low overall yield of nitrated products.Incomplete reaction.- Increase the reaction time. - Gradually increase the reaction temperature while monitoring for the formation of side products by TLC.
Decomposition of the starting material or product.- Use a milder nitrating agent. - Maintain a low reaction temperature throughout the addition of reagents and the reaction.
High proportion of the 3-methyl-5-nitro isomer.Reaction conditions favor the formation of the kinetic product.- Use a less acidic nitrating agent, such as acetyl nitrate. - Lower the reaction temperature.
Significant amount of unreacted starting material.Insufficient nitrating agent or deactivation of the nitrating agent.- Ensure the correct stoichiometry of the nitrating agent. - Use fresh, high-quality reagents.
Problem 2: Formation of Dinitro and/or N-Nitro Products
Symptom Possible Cause Solution
Presence of multiple spots on TLC with lower Rf values than the mononitro products.Reaction conditions are too harsh.- Reduce the concentration of the nitrating agent. - Lower the reaction temperature significantly (e.g., maintain at 0°C or below). - Reduce the reaction time.
Excess of nitrating agent.- Use a stoichiometric amount of the nitrating agent relative to the 3-methyl-1H-pyrazole.
Unstable reaction mixture or evolution of brown fumes (NO₂).Formation and decomposition of N-nitro intermediates.- Add the nitrating agent slowly and at a low temperature. - Ensure efficient stirring to dissipate heat.
Problem 3: Difficulty in Isolating and Purifying the Product
Symptom Possible Cause Solution
Oily product that is difficult to crystallize.Presence of isomeric impurities.- Purify the crude product using column chromatography on silica gel.[1]
Residual acid from the reaction.- Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution) during work-up.
Colored impurities in the final product.Side reactions involving the nitrating agent.- Wash the crude product with a reducing agent solution (e.g., sodium bisulfite) to remove colored byproducts. - Recrystallize the purified product from a suitable solvent.

Data Presentation

The following table summarizes the expected product distribution based on analogous nitration reactions of substituted pyrazoles. Please note that the exact yields for 3-methyl-1H-pyrazole may vary.

Nitrating AgentTemperature (°C)Expected Major ProductExpected Minor Product(s)Reference
HNO₃ / H₂SO₄0 - 25This compound3-Methyl-5-nitro-1H-pyrazole, Dinitro products[2]
HNO₃ / Ac₂O0This compound3-Methyl-5-nitro-1H-pyrazole[2]

Experimental Protocols

Protocol 1: Selective Synthesis of this compound

This protocol is adapted from procedures for the selective nitration of similar pyrazole derivatives and is designed to favor the formation of the 4-nitro isomer.

Materials:

  • 3-Methyl-1H-pyrazole

  • Acetic anhydride

  • Fuming nitric acid

  • Ice

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methyl-1H-pyrazole (1.0 eq) in acetic anhydride (5-10 volumes) and cool the mixture to 0°C in an ice bath.

  • Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the isomers.

Protocol 2: Synthesis of 3-Methyl-1,4-dinitro-1H-pyrazole

This protocol is for the synthesis of the dinitro product and uses harsher conditions.

Materials:

  • 3-Methyl-1H-pyrazole

  • Trifluoroacetic acid

  • Ammonium nitrate

  • Trifluoroacetic anhydride

Procedure:

  • In a round-bottom flask, prepare a solution of 3-methyl-1H-pyrazole (1.0 eq) in trifluoroacetic acid.

  • Cool the solution to -18°C.

  • To a separate, vigorously stirred, and cooled (-18°C) suspension of ammonium nitrate in trifluoroacetic acid, slowly add trifluoroacetic acid anhydride.

  • Add the solution of 3-methyl-1H-pyrazole to this mixture while maintaining the low temperature.

  • Allow the reaction to proceed, monitoring by appropriate analytical techniques.

  • Work-up the reaction mixture by pouring it onto ice and neutralizing it, followed by extraction with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_start Starting Material cluster_conditions Nitration Conditions cluster_products Products 3_methyl_pyrazole 3-Methyl-1H-pyrazole nitrating_agent Nitrating Agent (e.g., HNO3/H2SO4 or HNO3/Ac2O) 4_nitro This compound (Major Product) nitrating_agent->4_nitro Favored Conditions 5_nitro 3-Methyl-5-nitro-1H-pyrazole (Side Product) nitrating_agent->5_nitro Side Reaction dinitro Dinitro Products (Side Product) nitrating_agent->dinitro Harsh Conditions

Caption: Nitration of 3-methyl-1H-pyrazole leading to the desired 4-nitro product and common side products.

Troubleshooting Workflow

Troubleshooting_Workflow start Experiment Start: Nitration of 3-Methyl-1H-pyrazole check_yield Analyze Crude Product: Low Yield? start->check_yield check_isomers Analyze Crude Product: Mixture of Isomers? check_yield->check_isomers No optimize_conditions Optimize Reaction Conditions: - Increase reaction time/temp - Check reagent quality check_yield->optimize_conditions Yes check_dinitration Analyze Crude Product: Dinitration Observed? check_isomers->check_dinitration No modify_reagents Modify Nitrating Agent: - Use milder conditions (e.g., Acetyl Nitrate) - Lower temperature check_isomers->modify_reagents Yes reduce_severity Reduce Reaction Severity: - Lower temperature - Reduce nitrating agent conc. - Shorter reaction time check_dinitration->reduce_severity Yes purify Purification: - Column Chromatography - Fractional Distillation check_dinitration->purify No optimize_conditions->check_isomers modify_reagents->check_dinitration reduce_severity->purify end Successful Synthesis purify->end

Caption: A logical workflow for troubleshooting common issues in the nitration of 3-methyl-1H-pyrazole.

References

Technical Support Center: Optimizing Pyrazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazole derivatives.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles, with a focus on the widely used Knorr pyrazole synthesis.

Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

Low yields in pyrazole synthesis, particularly the Knorr synthesis involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, can arise from several factors.[1] Key areas to investigate include the quality of starting materials, reaction conditions, and potential side reactions.[1][2]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions that reduce yield and complicate purification.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]

  • Optimize Reaction Stoichiometry: While a 1:1 stoichiometry is typical, using a slight excess of the hydrazine (e.g., 1.1 to 2 equivalents) can help drive the reaction to completion, especially if the dicarbonyl is the limiting reagent.[1][2][3]

  • Evaluate Reaction Conditions:

    • Temperature: The optimal temperature can vary significantly based on the reactivity of the substrates. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid decomposition at high temperatures or incomplete reaction at low temperatures.[1]

    • Solvent: The choice of solvent is critical. Protic polar solvents like ethanol or methanol are commonly used and often provide good results.[4] In some cases, high-boiling solvents like DMF may be necessary, or even solvent-free conditions can be advantageous.[5]

    • pH/Catalyst: The Knorr synthesis is typically acid-catalyzed.[6] Small amounts of acids like glacial acetic acid are often added.[3] If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), adding a mild base like sodium acetate can be beneficial to neutralize the acid formed and prevent the formation of colored byproducts.[1]

  • Monitor Reaction Progress: Use TLC or LC-MS to determine the optimal reaction time and ensure the reaction has gone to completion before work-up.[1][6]

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] Regioselectivity is governed by a sensitive interplay of steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[1]

Strategies to Improve Regioselectivity:

  • Solvent Choice: The solvent can have a profound impact on the regiochemical outcome. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity in favor of the 5-aryl-3-CF₃ pyrazole isomer compared to standard solvents like ethanol.[7]

  • pH Control: The pH of the reaction medium can influence which carbonyl group is more reactive. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1]

  • Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can sterically direct the reaction, favoring the attack at the less hindered carbonyl group.[1]

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic product ratio. Experimenting with different temperatures may favor the formation of the desired regioisomer.

Q3: The reaction mixture has turned dark brown/black. Is this normal and how can I obtain a clean product?

Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material, which can be susceptible to oxidative processes.[1]

Solutions:

  • Use a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.[1]

  • Purification:

    • Charcoal Treatment: After the reaction is complete, dissolving the crude product in a suitable solvent and treating it with activated charcoal can help remove some of the colored impurities.[1]

    • Recrystallization: This is a very effective method for purifying the final product and removing colored impurities.[1][6] Ethanol is a commonly used solvent for recrystallization of pyrazole derivatives.[6]

    • Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel is a reliable alternative.[1]

Data Presentation

The following tables summarize how different experimental parameters can influence the outcome of pyrazole synthesis.

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methyl-3/5-aryl-5/3-polyfluoroalkyl Pyrazoles (Reaction of methylhydrazine with various 1,3-diketones)

EntryR¹ (Diketone)R² (Diketone)SolventRatio (5-Aryl : 3-Aryl)Total Yield (%)
12-FurylCF₃EtOH85 : 1575
22-FurylCF₃HFIP97 : 380
32-FurylC₂F₅EtOH82 : 1870
42-FurylC₂F₅HFIP98 : 285
5PhenylCF₃EtOH75 : 2572
6PhenylCF₃HFIP99 : 188
Data sourced from The Journal of Organic Chemistry.[7]

Table 2: Optimization of Solvent for Pyrano[2,3-c]pyrazole Synthesis (Four-component reaction of an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine)

EntrySolventTime (min)Yield (%)
1CH₃CN4570
2THF4078
3DMF5580
4CH₂Cl₂3585
5EtOH2590
6Solvent-free1095
Data sourced from the Journal of Emerging Technologies and Innovative Research.[5]

Visualized Workflows and Logic

The following diagrams illustrate key decision-making processes and experimental flows for optimizing pyrazole synthesis.

G start Low Yield in Pyrazole Synthesis q1 Assess Starting Material Purity start->q1 q2 Review Reaction Conditions start->q2 q3 Check for Side Reactions start->q3 q4 Evaluate Work-up & Purification start->q4 sol1 Use fresh/purified hydrazine and 1,3-dicarbonyl q1->sol1 Impurities detected? sol2 Optimize Temp, Time, Solvent, & Catalyst q2->sol2 Suboptimal? sol3 Adjust stoichiometry (e.g., excess hydrazine) q2->sol3 Incomplete reaction? sol4 Address regioisomer formation (see FAQ 2) q3->sol4 Isomers detected? sol5 Minimize loss during extraction/crystallization q4->sol5 Product loss evident? G reagents 1. Reagent Prep - 1,3-Dicarbonyl - Hydrazine derivative - Solvent (e.g., EtOH) - Catalyst (e.g., Acetic Acid) setup 2. Reaction Setup - Combine reagents in flask - Add catalyst reagents->setup reaction 3. Reaction - Heat to reflux (e.g., 100°C) - Stir for required time (e.g., 1-4h) setup->reaction monitoring 4. Monitoring - Track progress via TLC reaction->monitoring monitoring->reaction Incomplete workup 5. Work-up - Cool reaction mixture - Precipitate product (e.g., add water) monitoring->workup Complete isolation 6. Isolation - Collect crude product by vacuum filtration workup->isolation purification 7. Purification - Recrystallization (e.g., from EtOH) or - Column Chromatography isolation->purification characterization 8. Characterization - NMR, MS, M.P. purification->characterization

References

Technical Support Center: Resolving Solubility Challenges of Pyrazole Compounds in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of pyrazole compounds in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why are my pyrazole compounds showing poor solubility in organic solvents?

A1: The solubility of pyrazole derivatives is influenced by a combination of factors related to their molecular structure and the properties of the solvent. Key factors include:

  • Crystal Lattice Energy: Strong intermolecular forces within the crystal lattice of the pyrazole compound, such as hydrogen bonding and pi-pi stacking, require significant energy to overcome, leading to lower solubility.

  • Polarity Mismatch: While "like dissolves like" is a general guideline, the polarity of substituted pyrazoles can be complex. The presence of both polar (e.g., amine, carboxyl) and non-polar (e.g., aryl, alkyl) functional groups can make it difficult to find a single solvent that effectively solvates the entire molecule.[1]

  • Molecular Weight and Size: Larger molecules with higher molecular weights generally exhibit lower solubility as they are more difficult for solvent molecules to surround and solvate.

  • Melting Point: A high melting point is often indicative of a stable crystal lattice and, consequently, lower solubility.

Q2: I'm observing precipitation of my pyrazole compound when I dilute a stock solution. What is happening and how can I prevent it?

A2: This phenomenon, often called "crashing out," typically occurs when a stock solution of your pyrazole compound, prepared in a strong organic solvent like DMSO or DMF, is diluted into a less effective solvent system (an anti-solvent), such as an aqueous buffer or a solvent mixture with a higher proportion of a non-polar component.[2] The solubility of the compound in the final mixed solvent system is lower than the diluted concentration, leading to precipitation.

To prevent this:

  • Optimize the Co-solvent System: Instead of a simple dilution, create a co-solvent system. This involves first dissolving the pyrazole derivative in a minimal amount of a strong, water-miscible organic solvent (e.g., DMSO, ethanol) and then slowly adding this solution to the aqueous phase while stirring.[2] This maintains a more solvating environment during the dilution process.

  • Use Surfactants or Stabilizers: The inclusion of a small amount of a non-ionic surfactant (e.g., Tween 80) or a polymeric stabilizer (e.g., HPMC) in the final solvent system can help to keep the pyrazole compound dispersed and prevent aggregation and precipitation.[3]

  • Sonication: Gentle sonication of the solution after dilution can help to redissolve small precipitates and create a more homogenous dispersion.[2]

  • Warm the Solution: Gently warming the final solution can increase the solubility of your compound. However, be mindful of the thermal stability of your pyrazole derivative.[2]

Q3: Can modifying the pyrazole structure itself improve its solubility?

A3: Yes, structural modification is a powerful strategy, particularly in drug discovery. The pyrazole ring can serve as a bioisostere for other aromatic rings to enhance physicochemical properties, including solubility.[4] Introducing polar functional groups, such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) groups, can increase the polarity of the molecule and its potential for hydrogen bonding with polar solvents. Conversely, for non-polar solvents, adding lipophilic moieties might be beneficial.

Troubleshooting Guides

Issue 1: Difficulty in finding a suitable single organic solvent for my pyrazole derivative.
  • Troubleshooting Steps:

    • Systematic Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, and DMSO).

    • Co-solvent Systems: If a single solvent is ineffective, explore binary or ternary solvent mixtures. A common approach is to dissolve the compound in a small amount of a strong solvent (like DMSO or DMF) and then dilute it with a less polar but miscible solvent.[2][5]

    • Temperature Adjustment: Gently heating the solvent can increase the solubility of your compound.[1] Perform solubility tests at slightly elevated temperatures, ensuring the compound's stability.

Issue 2: My pyrazole compound is "oiling out" instead of dissolving or precipitating as a solid.
  • Troubleshooting Steps:

    • "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid precipitate. [6]

    • Increase Solvent Volume: Adding more of the primary solvent can sometimes keep the compound dissolved at a lower temperature, preventing it from reaching its melting point in a semi-dissolved state.[6]

    • Change the Solvent System: Introduce a co-solvent that has a lower boiling point or can form a solid solvate with your compound.

    • Controlled Cooling: If "oiling out" occurs during recrystallization, try cooling the solution more slowly to encourage the formation of seed crystals and subsequent solid precipitation.

Quantitative Solubility Data

The following table summarizes the solubility of two common pyrazole-containing active pharmaceutical ingredients (APIs) in various organic solvents. This data can serve as a reference point for selecting appropriate solvents for similar pyrazole derivatives.

CompoundSolventSolubility (mg/mL)Temperature (°C)
Celecoxib Ethanol~25Room Temperature
DMSO~16.6Room Temperature
Dimethylformamide (DMF)~25Room Temperature
Ethyl AcetateHigher than ACN, MeOH25-30
Acetonitrile (ACN)Higher than MeOH25-30
Methanol (MeOH)Higher than iPrOH25-30
Isopropanol (iPrOH)Higher than BuOH25-30
Butanol (BuOH)Higher than Toluene25-30
TolueneLowest among tested25-30
Phenylbutazone Ethanol~50Room Temperature
DMSO~25Room Temperature
Dimethylformamide (DMF)~25Room Temperature
AcetoneFreely SolubleNot Specified
ChloroformFreely SolubleNot Specified
BenzeneFreely SolubleNot Specified
Diethyl EtherSolubleNot Specified

Note: "Freely Soluble" and "Soluble" are qualitative terms from pharmacopeial standards. The quantitative data for Celecoxib in the latter half of the table is presented as a relative order of solubility as reported in the literature.[7][8][9][10][11][12][13]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

This protocol describes a general method for preparing a solution of a poorly soluble pyrazole compound for in vitro or in vivo studies.

  • Initial Dissolution: Weigh the required amount of the pyrazole compound and dissolve it in a minimal volume of a strong, water-miscible organic solvent (e.g., DMSO or ethanol). The volume of this initial solvent should typically be between 5-10% of the final desired volume.

  • Vortexing/Sonication: Vortex or gently sonicate the mixture until the compound is completely dissolved, forming a clear stock solution.

  • Preparation of the Co-solvent Mixture: In a separate container, prepare the co-solvent mixture. A common formulation for in vivo studies is a combination of PEG300, Tween-80, and saline.[14]

  • Dilution: Slowly add the stock solution from step 2 to the co-solvent mixture from step 3 with continuous stirring or vortexing. This gradual addition helps to prevent precipitation.

  • Final Formulation: The final formulation should be a clear solution. If any cloudiness or precipitation is observed, gentle warming or sonication may be applied. It is recommended to prepare these formulations fresh for each experiment.[2]

Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method

This method aims to improve the dissolution rate and solubility of a pyrazole compound by dispersing it in a hydrophilic carrier in an amorphous state.

  • Solubilization: Dissolve both the pyrazole compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), or Hydroxypropyl methylcellulose (HPMC)) in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol).[15][16]

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a temperature that does not cause degradation of the compound or the carrier.

  • Drying: The resulting solid film should be further dried in a vacuum oven to remove any residual solvent.

  • Pulverization and Sieving: The dried solid dispersion should be scraped, pulverized using a mortar and pestle, and then passed through a sieve to obtain a fine powder with a uniform particle size.[15]

  • Characterization: The resulting solid dispersion should be characterized to confirm the amorphous state of the drug (e.g., by DSC or XRD) and to determine the enhancement in dissolution rate.

Visualized Workflows

Caption: A logical workflow for troubleshooting the poor solubility of pyrazole compounds.

solid_dispersion_workflow start Start: Pyrazole Compound & Hydrophilic Carrier dissolve Dissolve Compound & Carrier in a Common Solvent start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying to Remove Residual Solvent evaporate->dry pulverize Pulverize & Sieve to Obtain Fine Powder dry->pulverize characterize Characterize Solid Dispersion (DSC, XRD, Dissolution) pulverize->characterize end End: Amorphous Solid Dispersion with Enhanced Solubility characterize->end

Caption: Experimental workflow for the solvent evaporation method to prepare a solid dispersion.

References

Avoiding rearrangement reactions in nitropyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nitropyrazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of pyrazole nitration. Our focus is to provide actionable solutions and deep mechanistic insights to help you avoid unwanted rearrangement reactions and achieve high regioselectivity in your experiments.

Introduction: The Challenge of Regiocontrol in Pyrazole Nitration

Nitropyrazoles are crucial building blocks in the fields of energetic materials, pharmaceuticals, and agrochemicals.[1][2] Their synthesis, however, is often complicated by the formation of isomeric mixtures due to rearrangement reactions. The initial nitration of a pyrazole ring typically forms an N-nitropyrazole intermediate, which is prone to rearrangement to various C-nitropyrazoles under thermal or acidic conditions.[1][3] Controlling the fate of this intermediate is the key to a successful and selective synthesis. This guide provides a framework for understanding and controlling these rearrangements.

Frequently Asked Questions (FAQs)

Q1: What are the primary rearrangement reactions I should be aware of during nitropyrazole synthesis?

The most common and critical rearrangement involves the migration of a nitro group from the nitrogen atom of an N-nitropyrazole intermediate to a carbon atom on the pyrazole ring. Two principal, competing pathways dictate the final product:

  • Thermal[4] Sigmatropic Rearrangement: This reaction typically occurs upon heating and results in the formation of 3(5)-nitropyrazoles. The mechanism is believed to be a concerted, intramolecular[4] sigmatropic shift of the nitro group.[4][5][6] This process is generally non-polar.

  • Acid-Catalyzed Rearrangement: In the presence of strong acids, such as concentrated sulfuric acid, the N-nitropyrazole intermediate can rearrange to form 4-nitropyrazole.[1][2] This pathway involves the protonated N-nitropyrazole or related species, where the nitro group migrates to the C4 position, which is electronically favored under these conditions.[7]

Q2: What is the Dimroth Rearrangement, and is it relevant to nitropyrazoles?

The Dimroth rearrangement is a well-known reaction in heterocyclic chemistry, classically involving 1,2,3-triazoles where endocyclic and exocyclic nitrogen atoms exchange places.[8][9] While the term is sometimes used more broadly for rearrangements in nitrogen heterocycles, the specific N-to-C nitro migration in pyrazoles is more accurately described as a sigmatropic or acid-catalyzed rearrangement rather than a classic Dimroth rearrangement.[4][10] Understanding the correct mechanistic terminology is crucial for predicting reaction outcomes.

Q3: How does my choice of nitrating agent affect the initial formation of the N-nitropyrazole intermediate versus direct C-nitration?

The choice of nitrating agent is critical.

  • Mixed Acid (HNO₃/H₂SO₄): This strong nitrating medium generates the nitronium ion (NO₂⁺) in high concentrations. While it can lead to direct C-nitration, especially at higher temperatures, it often favors the formation of the N-nitropyrazole which then rearranges in situ to the 4-nitro isomer due to the strongly acidic conditions.[2][11]

  • Acetyl Nitrate (HNO₃/Ac₂O): This is a milder nitrating system. It is highly effective for generating the N-nitropyrazole intermediate, which can often be isolated if the reaction is kept at a low temperature.[1][3] This isolation allows for controlled, subsequent rearrangement to the desired isomer.

Q4: Besides temperature and acid, what other factors can influence rearrangement?
  • Solvent: The choice of solvent can influence reaction rates and selectivity. High-boiling, non-polar solvents like benzonitrile or n-octanol are often used for thermal rearrangements to 3-nitropyrazole.[1][12] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), have been shown to improve regioselectivity in some pyrazole syntheses, although this is more documented for ring formation than for nitration rearrangements.[13][14]

  • Substituents: The electronic nature of substituents already on the pyrazole ring can influence the stability of the N-nitropyrazole intermediate and the kinetics of rearrangement. Electron-donating groups can affect the electron density at different carbon positions, potentially altering the preferred site of migration.

Troubleshooting Guide

This section addresses specific problems encountered during nitropyrazole synthesis in a "Symptom-Cause-Solution" format.

Problem 1: Low yield of desired 4-nitropyrazole; significant formation of 3-nitropyrazole and other byproducts.
  • Symptoms: Your reaction to synthesize 4-nitropyrazole from pyrazole using mixed acid results in a difficult-to-separate mixture of isomers.

  • Probable Cause: The reaction temperature may be too high, allowing the thermally-driven[4] sigmatropic rearrangement to 3-nitropyrazole to compete with the acid-catalyzed rearrangement to 4-nitropyrazole. High temperatures in strong acid can also lead to denitration or other side reactions.[5]

  • Suggested Solution: Implement a two-step, one-pot procedure that carefully controls the temperature at each stage. This ensures the initial N-nitration occurs cleanly before the controlled acid-catalyzed rearrangement.

  • Step 1: Formation of Pyrazole Sulfate.

    • In a flask equipped with a stirrer and thermometer, add pyrazole to concentrated sulfuric acid (e.g., 2.1 equivalents) while maintaining the temperature below 30°C with an ice bath. Stir for 30 minutes until the pyrazole is fully dissolved and protonated.

  • Step 2: Nitration and Rearrangement.

    • Prepare the nitrating mixture by carefully adding fuming nitric acid (e.g., 1.5 equivalents) to fuming sulfuric acid (e.g., 3.0 equivalents), keeping the temperature below 10°C.

    • Slowly add the nitrating mixture to the pyrazole sulfate solution from Step 1, ensuring the reaction temperature does not exceed 50°C.

    • Once the addition is complete, stir the reaction mixture at 50°C for 1.5 hours.

    • Carefully pour the reaction mixture onto crushed ice, causing the 4-nitropyrazole to precipitate.

    • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum. This method can achieve yields up to 85%.[2]

Problem 2: My isolated N-nitropyrazole intermediate rearranges into 3-nitropyrazole upon storage or during subsequent steps.
  • Symptoms: You successfully synthesized and isolated N-nitropyrazole using a mild method (e.g., acetyl nitrate), but subsequent analysis or use shows the presence of 3-nitropyrazole.

  • Probable Cause: N-nitropyrazole is often thermally labile.[15][16] Even moderate heat or prolonged storage at room temperature can initiate the thermal rearrangement to the more stable 3-nitropyrazole isomer.[17]

  • Suggested Solution: Use the N-nitropyrazole intermediate immediately after synthesis or store it under refrigerated conditions. When using it in a subsequent reaction, ensure the conditions are not thermally aggressive unless the goal is to induce the rearrangement.

Problem 3: I want to synthesize 3-nitropyrazole, but my yields are low and the product is impure.
  • Symptoms: Heating your isolated N-nitropyrazole in a solvent to induce thermal rearrangement gives a low yield and a dark, impure product.

  • Probable Cause: The rearrangement temperature or time might be suboptimal. Some solvents can lead to side reactions or poor product quality.[1] For instance, solvents like anisole may require excessively long reaction times, while n-octanol can result in an inferior product.[1] Denitration can also occur as a competing side reaction at high temperatures.[5]

  • Suggested Solution: Use a high-boiling, inert solvent like benzonitrile and carefully control the reaction temperature and time.

  • Step 1: Synthesis of N-Nitropyrazole.

    • Synthesize N-nitropyrazole using a mild nitrating agent like an HNO₃/Ac₂O/HAc system, keeping the temperature low to prevent premature rearrangement. Isolate the product carefully.

  • Step 2: Thermal Rearrangement.

    • Dissolve the isolated N-nitropyrazole (1.0 equivalent) in benzonitrile (approx. 10 mL per gram of starting material).

    • Heat the mixture with stirring to 180°C and maintain this temperature for 2-3 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a non-polar solvent like hexane to precipitate the product.

    • Stir for 20-30 minutes, then collect the solid by filtration to afford 3-nitropyrazole. This method can achieve rearrangement yields greater than 90%.[12]

Data Summary & Visual Guides

Table 1: Comparison of Nitration Conditions and Outcomes
Target ProductStarting MaterialNitrating Agent / ConditionsTemp.TimeTypical YieldKey InsightReference(s)
4-Nitropyrazole Pyrazolefuming HNO₃ / fuming H₂SO₄50°C1.5 h~85%One-pot method; strict temperature control prevents 3-nitro formation.[2]
4-Nitropyrazole N-NitropyrazoleConc. H₂SO₄Room Temp.-GoodAcid-catalyzed rearrangement of the isolated intermediate.[1]
3-Nitropyrazole N-NitropyrazoleBenzonitrile (solvent)180°C2-3 h>90%Thermal[4] sigmatropic shift in a high-boiling inert solvent.[3][12]
N-Nitropyrazole PyrazoleHNO₃ / Ac₂O / HAc<10°C-~85%Mild conditions allow for the isolation of the labile intermediate.[3]

Diagrams

Nitropyrazole_Rearrangement Conceptual Pathways in Nitropyrazole Synthesis cluster_start Starting Material & Intermediate cluster_products Final Products pyrazole Pyrazole n_nitro N-Nitropyrazole (Key Intermediate) pyrazole->n_nitro Nitration (e.g., HNO₃/Ac₂O) thermal_path Thermal Condition (e.g., 180°C, Benzonitrile) n_nitro->thermal_path acid_path Acid Catalysis (e.g., H₂SO₄, 50°C) n_nitro->acid_path nitro_3 3(5)-Nitropyrazole thermal_path->nitro_3 [1,5] Sigmatropic Shift nitro_4 4-Nitropyrazole acid_path->nitro_4 Acid-Catalyzed Rearrangement

Caption: Competing rearrangement pathways of the N-nitropyrazole intermediate.

Synthesis_Workflow Decision Workflow for Selective Nitropyrazole Synthesis start Define Target Isomer is_3_nitro Is Target 3-Nitropyrazole? start->is_3_nitro step1_mild Step 1: Mild N-Nitration (HNO₃/Ac₂O, <10°C) is_3_nitro->step1_mild Yes one_pot Use One-Pot Mixed Acid Method is_3_nitro->one_pot No (Target is 4-Nitro) step2_isolate Step 2: Isolate N-Nitropyrazole Intermediate step1_mild->step2_isolate step3_thermal Step 3: Thermal Rearrangement (180°C in Benzonitrile) step2_isolate->step3_thermal prod_3_nitro Obtain 3-Nitropyrazole step3_thermal->prod_3_nitro temp_control Strict Temp Control (e.g., 50°C) one_pot->temp_control prod_4_nitro Obtain 4-Nitropyrazole temp_control->prod_4_nitro

Caption: Decision workflow for synthesizing 3-nitro vs. 4-nitropyrazole.

References

Technical Support Center: Synthesis of 3-Methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the synthesis and scale-up of 3-Methyl-4-nitro-1H-pyrazole. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key process data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a substituted pyrazole, a class of heterocyclic compounds. It serves as a valuable building block and key intermediate in the synthesis of more complex molecules.[1][2] It is particularly utilized in the development of agrochemicals, such as fungicides.[1] The nitro group can be readily reduced to an amino group, which allows for further functionalization to create novel active compounds.[1][2]

Q2: What is the most common method for synthesizing this compound?

A2: The most direct and widely described synthetic pathway is the nitration of 3-methylpyrazole.[2] This electrophilic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[2]

Q3: What are the main safety concerns associated with this synthesis?

A3: The synthesis of this compound involves several safety hazards. The nitration reaction is highly exothermic, which can lead to thermal runaway if not properly controlled, especially during scale-up.[2] The starting material, 3-methyl-1H-pyrazole, is a combustible liquid that can cause severe skin burns and eye damage.[3] The product itself is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[4][5][6] Some nitrated heteroaromatics have high potential energy and can be dangerous materials.[2] Therefore, appropriate personal protective equipment (PPE), a chemical fume hood, and temperature control are essential.[3][6]

Q4: Can this synthesis be performed using continuous flow chemistry?

A4: Yes, continuous flow reactors are a recommended and safer alternative for scaling up the nitration of 3-methylpyrazole.[2] Flow chemistry allows for better control of the exothermic reaction, improves safety by minimizing the volume of hazardous reactants at any given time, and can lead to higher conversion rates and yields.[2]

Experimental Protocols

Protocol 1: Batch Synthesis of this compound (Small Scale)

This protocol is based on established laboratory preparations for pyrazole nitration.[2]

  • Materials:

    • 3-methylpyrazole

    • Concentrated Nitric Acid (HNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Ice

    • Water

    • Sodium Bicarbonate (or other suitable base)

    • Ethyl Acetate (for extraction)

  • Procedure:

    • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 3-methylpyrazole to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid. Maintain the temperature below 10 °C throughout the addition.

    • After the addition is complete, allow the reaction mixture to stir at a controlled low temperature. Monitor the reaction progress using an appropriate technique like Thin-Layer Chromatography (TLC).

    • Once the reaction is complete, carefully pour the mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

    • Extract the aqueous mixture with ethyl acetate multiple times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization or column chromatography.

Protocol 2: Continuous Flow Synthesis (Scale-Up)

This protocol is adapted from a described method for producing larger quantities of the target compound.[2]

  • System Configuration:

    • Two pumps for delivering reagents.

    • A micromixer (e.g., IMM SIMM-V2).

    • A residence loop (e.g., a coiled tube of known volume).

    • A back-pressure regulator to maintain system pressure.

    • A collection vessel.

  • Reagent Streams:

    • Pump 1: A solution of 3-methylpyrazole dissolved in concentrated sulfuric acid (e.g., 1.2 M).

    • Pump 2: Concentrated nitric acid.

  • Procedure:

    • Set the flow rates of the two pumps to achieve the desired molar ratio of reactants and residence time.

    • Pump the two streams into the micromixer, where they are rapidly mixed.

    • The reaction mixture flows from the mixer into the residence loop, which is maintained at a controlled temperature. The reaction time is determined by the loop's volume and the total flow rate.

    • The output from the residence loop is collected in a vessel containing ice water for quenching.

    • The collected product is then worked up and purified as described in the batch protocol (neutralization, extraction, drying, and purification).

Quantitative Data

The following table summarizes key quantitative data from a continuous flow synthesis experiment.[2]

ParameterValue
Reactant 1 Concentration1.2 M solution of 3-methylpyrazole in H₂SO₄
Reactant 2Concentrated Nitric Acid (13 equivalents)
Residence Coil Volume18 mL
Flow Rate0.2 mL/min
Residence Time90 min
Conversion Rate98%
Yield (after workup)88%
Production Output0.82 g/h

Troubleshooting Guide

Q: My reaction yield is very low. What are the possible causes?

A:

  • Incomplete Reaction: The reaction may not have gone to completion. Verify completion with TLC or another monitoring method before workup. In a flow setup, this could mean the residence time is too short or the temperature is too low.[2]

  • Improper Temperature Control: The nitration of pyrazoles is temperature-sensitive. If the temperature is too high, it can lead to the formation of side products and degradation of the desired product. Ensure adequate cooling is maintained throughout the reaction.[2]

  • Loss During Workup: The product may be lost during the extraction or purification steps. Ensure the aqueous layer is fully extracted and that the chosen purification method is suitable. The pH during extraction is critical; ensure proper neutralization.

Q: The final product is impure, showing multiple spots on TLC. How can I improve purity?

A:

  • Side Reactions: The formation of regioisomers or other byproducts can occur.[7][8] Nitration of substituted pyrazoles can sometimes yield a mixture of isomers.[9] Careful control of reaction conditions (temperature, stoichiometry) can minimize these.

  • Purification Technique: A single purification step may be insufficient. Consider using column chromatography with a carefully selected solvent system.[7] Alternatively, purification via crystallization of an acid addition salt has been reported for pyrazoles and can be highly effective at removing isomers and other impurities.[10][11]

Q: The reaction is turning dark brown or black. What does this indicate?

A:

  • Decomposition: A dark coloration often indicates decomposition or runaway side reactions, likely due to excessive temperature. Immediately check and reinforce your cooling system. For scale-up, this is a critical safety issue.[2] Using a continuous flow reactor can mitigate this risk by ensuring rapid heat dissipation.[2]

Q: How can I safely scale up this reaction from grams to hundreds of grams?

A:

  • Adopt Continuous Flow: Transitioning from a batch process to a continuous flow system is the recommended approach for safely scaling up this exothermic reaction.[2] It provides superior temperature control and minimizes the quantity of hazardous materials reacting at one time.

  • Thermal Hazard Analysis: Before any scale-up, perform a thermal hazard analysis (e.g., using Differential Scanning Calorimetry - DSC) to understand the reaction's thermal profile and decomposition energy.

  • Process Optimization: In the flow system, optimize parameters such as molar ratios, residence time, and temperature on a small scale before increasing production.[2] An 88% yield has been achieved with a 90-minute residence time in a specific flow setup.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Prepare Reagents: - 3-Methylpyrazole in H₂SO₄ - Conc. HNO₃ mixing Mix Reagents (Batch or Flow Reactor) reagents->mixing Introduce reaction Controlled Temperature Reaction mixing->reaction Initiate quench Quench on Ice reaction->quench Complete neutralize Neutralize with Base quench->neutralize extract Extract with Ethyl Acetate neutralize->extract purify Dry and Purify (Crystallization / Chromatography) extract->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide issue Problem Encountered low_yield Low Yield issue->low_yield impure Impure Product issue->impure safety Dark Color / Exotherm issue->safety cause1 Incomplete Reaction? (Check TLC/Residence Time) low_yield->cause1 cause2 Poor Temp Control? (Degradation) low_yield->cause2 cause3 Workup Loss? (Check pH/Extraction) low_yield->cause3 cause4 Side Reactions? (Isomer Formation) impure->cause4 cause5 Ineffective Purification? (Try Chromatography/Salt Formation) impure->cause5 cause6 Runaway Reaction? (Improve Cooling!) safety->cause6 cause7 Consider Flow Chemistry for Scale-Up safety->cause7

Caption: Troubleshooting decision tree for synthesis issues.

reaction_parameters synthesis Successful Synthesis & Scale-Up temp Temperature Control temp->synthesis ratio Stoichiometric Ratio (Acid:Pyrazole) ratio->synthesis time Reaction/Residence Time time->synthesis mixing Mixing Efficiency mixing->synthesis safety_param Safety Measures (Flow vs. Batch) safety_param->synthesis

Caption: Key parameters influencing the synthesis of this compound.

References

Stability issues of 3-Methyl-4-nitro-1H-pyrazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 3-Methyl-4-nitro-1H-pyrazole in solution. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and use of this compound solutions.

Issue 1: Precipitation or Cloudiness in Solution

  • Question: I dissolved this compound in a solvent, but it has precipitated out or the solution has become cloudy. What could be the cause and how can I resolve it?

  • Answer: This issue is likely due to the limited solubility of this compound in certain solvents, especially at lower temperatures.

    • Troubleshooting Steps:

      • Verify Solvent Choice: Consult the solubility data table below. While specific data for this compound is limited, data for the related compound 1-methyl-4-nitropyrazole can provide guidance. It is more soluble in organic solvents like acetone, ethyl acetate, and methanol, and has very low solubility in water.

      • Increase Temperature: Gently warming the solution may help redissolve the compound. However, be cautious as nitropyrazoles can be thermally sensitive.

      • Sonication: Applying ultrasonic agitation can aid in the dissolution of suspended particles.

      • Solvent System Modification: Consider using a co-solvent system. For instance, if you are using an alcohol and precipitation occurs, adding a small amount of a solvent with higher solubility, such as acetone, might resolve the issue.

Issue 2: Solution Discoloration (Yellowing)

  • Question: My solution of this compound has turned yellow over time. Is this a sign of degradation?

  • Answer: Yes, a color change, particularly yellowing, can indicate degradation of the compound. Nitroaromatic compounds can be susceptible to decomposition, which may be accelerated by factors such as light, pH, and the presence of contaminants.

    • Troubleshooting Steps:

      • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation. Nitroaromatic compounds are known to undergo photolysis.[1][2][3]

      • Control pH: The pyrazole ring has both acidic and basic properties. Extreme pH values can promote degradation. It is advisable to work with solutions at a neutral or near-neutral pH unless your experimental protocol requires otherwise.

      • Use High-Purity Solvents: Impurities in solvents can act as catalysts for decomposition. Always use fresh, high-purity solvents.

      • Inert Atmosphere: For long-term storage or sensitive reactions, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Issue 3: Inconsistent Experimental Results

  • Question: I am getting inconsistent results in my experiments using a stock solution of this compound. Could the stability of the compound be a factor?

  • Answer: Yes, the degradation of this compound in solution can lead to a decrease in its effective concentration, resulting in poor reproducibility of experimental results. Nitropyrazoles can be unstable and reactive, particularly towards nucleophiles.[4][5]

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: It is highly recommended to prepare fresh solutions of this compound immediately before use.

      • Avoid Nucleophilic Reagents in Stock Solutions: The nitro group on the pyrazole ring makes it susceptible to nucleophilic substitution. Avoid storing the compound in solutions containing strong nucleophiles (e.g., amines, thiols, strong bases).

      • Quantify Concentration: If a stock solution must be stored, it is crucial to verify its concentration before each use. Analytical techniques such as HPLC-UV can be used for this purpose.

      • Monitor for Degradation Products: Use analytical methods like HPLC or LC-MS to check for the presence of degradation products in your solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, ignition sources, and strong oxidizing agents.[6][7][8] Given that highly nitrated pyrazoles can be energetic materials, it is crucial to handle them with care and follow all institutional safety guidelines for storing potentially explosive chemicals.[9][10][11]

Q2: What are the typical degradation pathways for this compound in solution?

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the pyrazole ring towards nucleophilic attack, potentially leading to the displacement of the nitro group by nucleophiles present in the solution (e.g., hydroxide ions, amines, thiols).[4][5]

  • Photodegradation: Exposure to UV or even strong visible light can induce photochemical reactions in nitroaromatic compounds, leading to their decomposition.[1][2][3]

  • pH-Mediated Hydrolysis: In strongly acidic or basic conditions, the pyrazole ring itself may be susceptible to hydrolysis, although pyrazoles are generally considered relatively stable aromatic systems.

Q3: Is this compound sensitive to air or moisture?

A3: While not explicitly stated to be highly sensitive to air or moisture for short-term handling, it is good practice to minimize exposure. For long-term storage of solid material, keeping it in a desiccator is recommended. In solution, the presence of water could facilitate hydrolysis, especially under non-neutral pH conditions.

Data Presentation

Table 1: Solubility of 1-Methyl-4-nitropyrazole in Various Solvents at Different Temperatures

Note: This data is for the related compound 1-methyl-4-nitropyrazole and should be used as an estimation for the solubility of this compound.

SolventTemperature (K)Molar Fraction (x10^3)
Methanol 283.153.52
293.155.48
303.158.21
313.1512.15
323.1517.79
Ethanol 283.152.15
293.153.39
303.155.21
313.157.89
323.1511.68
Acetone 283.1515.23
293.1522.87
303.1533.54
313.1548.11
323.1568.23
Ethyl Acetate 283.158.98
293.1513.55
303.1520.01
313.1528.89
323.1541.12
Water 283.150.04
293.150.06
303.150.09
313.150.13
323.150.18

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Materials:

    • This compound (solid)

    • High-purity solvent (e.g., HPLC-grade acetone or methanol)

    • Calibrated analytical balance

    • Volumetric flask (Class A)

    • Spatula

    • Funnel

    • Ultrasonic bath (optional)

    • Amber glass vial for storage

  • Procedure:

    • Calculate the required mass of this compound to achieve the desired concentration.

    • Accurately weigh the calculated mass of the compound using an analytical balance and transfer it to a clean, dry volumetric flask using a funnel.

    • Add a small amount of the chosen solvent to the flask to dissolve the solid.

    • Gently swirl the flask to aid dissolution. If necessary, use an ultrasonic bath for a short period.

    • Once the solid is completely dissolved, add more solvent to the flask until the volume reaches the calibration mark.

    • Stopper the flask and invert it several times to ensure a homogeneous solution.

    • Transfer the solution to a labeled amber glass vial for storage.

    • For optimal results, use the solution immediately after preparation. If storage is necessary, store it at a low temperature (e.g., 2-8 °C) and protect it from light.

Protocol 2: Quantification of this compound in Solution using HPLC-UV

  • Instrumentation and Conditions:

    • HPLC System: With a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by measuring the UV spectrum of a dilute solution of this compound (typically in the range of 250-350 nm).

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a Calibration Curve:

      • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

      • Inject each standard solution into the HPLC system and record the peak area.

      • Plot a graph of peak area versus concentration to generate a calibration curve.

    • Sample Analysis:

      • Dilute the sample solution to be analyzed with the mobile phase to a concentration that falls within the range of the calibration curve.

      • Inject the diluted sample solution into the HPLC system and record the peak area.

    • Concentration Calculation:

      • Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

      • Calculate the concentration in the original sample by applying the dilution factor.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for this compound Solution Issues Start Solution Issue Observed (Precipitation, Discoloration, Inconsistent Results) Check_Solubility Verify Solvent Choice and Concentration (Consult Solubility Table) Start->Check_Solubility Check_Storage Review Storage Conditions (Light, Temperature, pH) Start->Check_Storage Check_Purity Assess Purity of Compound and Solvents Start->Check_Purity Check_Reactivity Consider Potential Reactivity (e.g., with Nucleophiles) Start->Check_Reactivity Solubility_OK Solubility is Appropriate Check_Solubility->Solubility_OK Solubility_Not_OK Inappropriate Solvent or Concentration Check_Solubility->Solubility_Not_OK Storage_OK Proper Storage Check_Storage->Storage_OK Storage_Not_OK Improper Storage Check_Storage->Storage_Not_OK Purity_OK High Purity Check_Purity->Purity_OK Purity_Not_OK Contamination Suspected Check_Purity->Purity_Not_OK Reactivity_OK No Obvious Reactants Check_Reactivity->Reactivity_OK Reactivity_Not_OK Potential for Reaction Check_Reactivity->Reactivity_Not_OK Action_Solvent Action: - Use a more suitable solvent - Adjust concentration - Use co-solvents Solubility_Not_OK->Action_Solvent Action_Storage Action: - Store in amber vials - Control temperature and pH - Use fresh solutions Storage_Not_OK->Action_Storage Action_Purity Action: - Use high-purity starting materials - Use fresh, high-purity solvents Purity_Not_OK->Action_Purity Action_Reactivity Action: - Avoid incompatible reagents - Prepare solutions fresh Reactivity_Not_OK->Action_Reactivity

Caption: Troubleshooting workflow for solution stability issues.

Signaling_Pathway Potential Degradation Pathways of this compound Compound This compound in Solution Photodegradation Photodegradation Products Compound->Photodegradation Photolysis Substitution Nucleophilic Substitution Products (Nitro group displacement) Compound->Substitution Nucleophilic Attack Hydrolysis Ring Hydrolysis Products Compound->Hydrolysis Hydrolysis Light Light (UV/Visible) Light->Photodegradation Nucleophiles Nucleophiles (e.g., OH-, Amines, Thiols) Nucleophiles->Substitution pH Extreme pH (Strong Acid or Base) pH->Hydrolysis

Caption: Potential degradation pathways for this compound.

References

Troubleshooting low bioactivity in pyrazole-based drug candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazole-based drug candidates. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides

Issue 1: Low or No Bioactivity in Initial Screens

Q1: My pyrazole-based compound shows low or no activity in my primary biological assay. What are the potential causes and how can I troubleshoot this?

A1: Low initial bioactivity is a common challenge. A systematic approach to troubleshooting is crucial. The issue can often be traced back to several key factors: compound solubility, metabolic stability, target engagement, or the inherent structure-activity relationship (SAR) of the scaffold.

Here is a logical workflow to diagnose the problem:

Troubleshooting_Low_Bioactivity start Low/No Bioactivity Observed solubility Assess Solubility start->solubility stability Evaluate Metabolic Stability solubility->stability If soluble improve_sol Improve Solubility solubility->improve_sol If poorly soluble target Confirm Target Engagement stability->target If stable improve_stab Enhance Metabolic Stability stability->improve_stab If unstable sar Review Structure-Activity Relationship (SAR) target->sar If engagement is low end_goal Improved Bioactivity target->end_goal If engagement is confirmed resynthesize Synthesize Analogs sar->resynthesize improve_sol->solubility improve_stab->stability improve_bind Optimize Target Binding resynthesize->end_goal

Caption: Troubleshooting workflow for low bioactivity.

Q2: How do I assess the solubility of my pyrazole compound and what can I do to improve it?

A2: Poor aqueous solubility is a frequent reason for low bioactivity in in vitro assays.[1] The pyrazole scaffold itself can sometimes lead to poor solubility depending on its substitution pattern.[2]

Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Turbidity Measurement: Measure the absorbance at a wavelength of 620 nm using a plate reader. The concentration at which precipitation is observed is the kinetic solubility.

Strategies for Improving Solubility:

  • Salt Formation: If your compound has a basic nitrogen atom, consider forming a salt (e.g., hydrochloride) to increase aqueous solubility.[3]

  • Introduce Polar Functional Groups: Modify the pyrazole scaffold by introducing polar groups such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) to enhance interactions with water.

  • Formulation Approaches: For in vitro assays, using solubilizing agents or formulating the compound in a different delivery vehicle can be a temporary solution.[3] The use of hydrotropes like sodium p-toluenesulfonate has been shown to increase the solubility of poorly soluble organic compounds in water during synthesis.[4]

Issue 2: Compound Appears Active but Results are Not Reproducible

Q3: My pyrazole derivative shows promising activity, but the results are inconsistent across experiments. What could be the cause?

A3: Irreproducible results can stem from compound instability, aggregation, or off-target effects.

Troubleshooting Steps:

  • Assess Metabolic Stability: Pyrazole-containing drugs can undergo Phase 1 metabolism, often involving CYP3A4 and CYP2C9 enzymes.[5] Metabolic instability can lead to a decrease in the effective concentration of your compound over the course of an experiment.

    Experimental Protocol: Microsomal Stability Assay

    • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human or other species), your pyrazole compound (e.g., at 1 µM), and NADPH in a phosphate buffer.

    • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • Data Analysis: The rate of disappearance of the compound is used to calculate its half-life (t½) and intrinsic clearance.

  • Check for Aggregation: Some organic molecules can form aggregates in aqueous solutions, which can lead to non-specific inhibition and artefactual activity. Dynamic light scattering (DLS) can be used to check for the presence of aggregates.

  • Evaluate Off-Target Effects: Pyrazole derivatives can sometimes exhibit off-target activities.[6] If possible, screen your compound against a panel of related targets to assess its selectivity.

Frequently Asked Questions (FAQs)

Q4: What are the key structural features of pyrazoles that influence their bioactivity?

A4: The bioactivity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[6][7] Structure-activity relationship (SAR) studies have highlighted the following:

  • Substituents at N1: The group at the N1 position can significantly impact potency and selectivity. For example, in cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at the N1-position was found to be important for activity.[7]

  • Groups at C3 and C5: Aryl groups at these positions are common in many bioactive pyrazoles and their substitution patterns can fine-tune activity.[6] For instance, a para-substituted phenyl ring at the 5-position is a requirement for potent cannabinoid CB1 receptor antagonism.[7]

  • Substitution at C4: This position is often used to modulate physicochemical properties like solubility and metabolic stability.

Q5: My pyrazole-based kinase inhibitor has low potency. What strategies can I employ to improve it?

A5: Improving the potency of a kinase inhibitor often involves optimizing its interactions with the target protein's active site.

Strategies for Potency Improvement:

  • Structure-Based Design: If a crystal structure of your target kinase is available, use molecular docking to guide the design of new analogs with improved binding interactions.

  • Bioisosteric Replacement: The pyrazole ring itself can act as a bioisostere for other aromatic or heteroaromatic rings, potentially improving potency and physicochemical properties.[2] Consider replacing existing functional groups with bioisosteres to explore new chemical space.

  • Targeting Specific Interactions: The N1 and N2 atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, respectively.[2] Designing analogs that can form additional hydrogen bonds within the kinase active site can significantly enhance potency.

Q6: What are some common signaling pathways targeted by pyrazole-based drugs?

A6: Pyrazole-based compounds have been developed to target a wide range of signaling pathways implicated in various diseases. Some notable examples include:

  • MAPK Signaling Pathway: Encorafenib, a pyrazole derivative, is a BRAF inhibitor that targets the MAP signaling pathway and is used in the treatment of melanoma.[8]

  • VEGFR Signaling: Several pyrazole derivatives have been investigated as inhibitors of VEGFR-2, a key regulator of angiogenesis.[9][10] These compounds can inhibit endothelial cell proliferation and migration.[9]

  • Cyclin-Dependent Kinase (CDK) Pathways: Pyrazole derivatives have shown inhibitory activity against CDKs, which are crucial for cell cycle regulation, making them attractive anticancer targets.[9][11][12]

Below is a simplified representation of the VEGFR-2 signaling pathway often targeted by pyrazole inhibitors.

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Pyrazole Pyrazole Inhibitor Pyrazole->VEGFR2 Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway.

Q7: Which in vitro assays are commonly used to determine the bioactivity of pyrazole compounds?

A7: A variety of in vitro assays are employed depending on the therapeutic target.

Common In Vitro Assays:

Assay TypePurposeExample Cell LinesReference
MTT Assay Measures cell viability and cytotoxicity.HCT-116, MCF-7, HepG2, A549[13][14][15]
Kinase Inhibition Assay Determines the inhibitory activity against specific kinases.Cell-free or cell-based formats[16][17]
Antimicrobial Assay Evaluates activity against bacteria and fungi.E. coli, S. aureus, C. albicans[18][19]
Antioxidant Assay Measures the radical scavenging ability.DPPH assay, Hydroxyl radical scavenging[18]
Cell Cycle Analysis Investigates the effect on cell cycle progression.Flow cytometry-based[12][13]
Apoptosis Assay Detects the induction of programmed cell death.Annexin V/PI staining, Caspase activity[9][13]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[14]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compound and a vehicle control (e.g., DMSO) for 48-72 hours.[15]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Quantitative Data Summary

The following tables summarize the in vitro bioactivity of selected pyrazole derivatives from the literature.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound IDTarget/AssayCell LineIC50 (µM)Reference
Compound 27 VEGFR-2 InhibitionMCF-716.50[9]
Compound 49 AntiproliferativeVarious0.03 - 6.56[9]
Compound 25 AntiproliferativeHT29, PC3, A549, U87MG3.17 - 6.77[9]
Compound 11a AntiproliferativeHeLa, MCF7, SKOV3, SKMEL28Micromolar range[20]
Pyrazole-indole 7a CytotoxicityHepG26.1[12][13]
Pyrazole-indole 7b CytotoxicityHepG27.9[12][13]
Compound 35 CytotoxicityHCT-1161.1[11]
Compound 35 CytotoxicityHuh-71.6[11]

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound 10q FLT3230[21]
Compound 24 CDK225[11]
Compound 17 Chk217.9[16]
Axitinib (reference)VEGFR-2-[9]

Table 3: Antimicrobial Activity of Pyrazole Derivatives

Compound IDOrganismMIC (µg/mL)Reference
Compound 202 Various pathogens0.12 - 0.98[22]
Compound 7d Bacillus subtilis15.63[18]
Compound 7d Fungal strains15.63[18]

References

Technical Support Center: Enhancing Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with regioselectivity during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in pyrazole synthesis and why is it important?

A1: Regioselectivity in pyrazole synthesis refers to the preferential formation of one constitutional isomer over another when a reaction has the potential to yield multiple products. This is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines in the widely used Knorr pyrazole synthesis, which can result in two different regioisomeric pyrazoles.[1][2] Controlling the formation of a specific isomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and reactivity.[2] Therefore, achieving high regioselectivity is essential for the efficient synthesis of the desired biologically active compound in drug discovery and development.[1]

Q2: What are the primary factors influencing regioselectivity in the Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr pyrazole synthesis is primarily governed by a combination of steric and electronic effects of the reactants, as well as the reaction conditions.[1]

  • Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a crucial role. Electron-withdrawing groups can activate an adjacent carbonyl group, making it more susceptible to nucleophilic attack by the hydrazine.[1][3] For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon next to the highly electronegative -CF₃ group is more electrophilic.[2]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[1][3]

  • Reaction Conditions: Parameters such as solvent, temperature, and pH can significantly influence which regioisomer is favored.[3][4] For example, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[3]

Q3: My reaction is producing an almost 1:1 mixture of regioisomers. How can I improve the selectivity?

A3: A nearly 1:1 mixture of regioisomers often occurs when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties.[2] Here are some strategies to enhance regioselectivity:

  • Solvent Modification: Changing the solvent can have a profound impact on the isomer ratio. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of one isomer.[5] These solvents are non-nucleophilic and do not compete with the hydrazine in attacking the more reactive carbonyl group.[5]

  • Microwave Synthesis: Employing microwave irradiation can sometimes favor the thermodynamically more stable isomer and can lead to rapid, regioselective synthesis.[2]

Q4: The major product of my reaction is the undesired regioisomer. What can I do?

A4: This situation arises when the inherent electronic and steric factors of your substrates favor the formation of the unwanted isomer under standard conditions.[2] Consider the following approaches:

  • Alternative Synthetic Routes: Instead of the traditional Knorr condensation, explore alternative synthetic strategies that offer complementary regioselectivity. [3+2] cycloaddition reactions, for instance, build the pyrazole ring with a different connectivity pattern and can provide the desired regioisomer with high selectivity.[2]

  • Use of Dicarbonyl Surrogates: A robust method to ensure the desired regiochemistry is to use a precursor that pre-determines the arrangement of substituents. Reacting a β-enaminone with a hydrazine derivative is a highly effective way to produce a single regioisomeric product.[2]

  • Synthesis from α,β-Unsaturated Ketones: The reaction of α,β-unsaturated ketones (chalcones) with hydrazines in a solvent like glacial acetic acid can also offer a regioselective route to pyrazoles.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor Regioselectivity (Near 1:1 Isomer Ratio) Substituents on the 1,3-dicarbonyl have similar steric and electronic properties.[2]1. Change the solvent: Switch from standard solvents like ethanol to fluorinated alcohols such as TFE or HFIP.[5] 2. Alter reaction temperature: Investigate the effect of running the reaction at a lower or higher temperature. 3. pH adjustment: Modify the pH of the reaction medium; acidic or basic conditions can favor one isomer.[3]
Formation of the Undesired Regioisomer The inherent electronics and sterics of the substrates favor the unwanted product.[2]1. Switch to a different synthetic route: Consider a [3+2] cycloaddition or synthesis from an α,β-unsaturated ketone.[2] 2. Use a dicarbonyl surrogate: Employ a β-enaminone to enforce the desired regiochemistry.[2]
Low Overall Yield with a Mixture of Isomers Suboptimal reaction conditions or side reactions.[6]1. Optimize stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the hydrazine.[6] 2. Monitor reaction progress: Use TLC or LC-MS to determine the optimal reaction time and temperature.[6] 3. Purify starting materials: Ensure the purity of the 1,3-dicarbonyl and hydrazine, as impurities can lead to side reactions.[6]

Quantitative Data Summary

The choice of solvent can dramatically influence the regioselectivity of pyrazole synthesis. The following table summarizes the effect of different solvents on the reaction of various unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines. Isomer A refers to the N-substituted nitrogen being adjacent to the R¹ group, while in Isomer B, it is adjacent to the R² group.

1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²)HydrazineSolventIsomer Ratio (A:B)Total Yield (%)Reference
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEthanol1:1.385[5]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE6.5:192[5]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP>99:195[2][5]
1-Phenyl-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineEthanol1:1.280[5]
1-Phenyl-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineTFE8:188[5]
1-Phenyl-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineHFIP>99:194[5]

Experimental Protocols

Protocol 1: Regioselective Knorr Pyrazole Synthesis Using a Fluorinated Alcohol (HFIP)

This protocol provides a general procedure for enhancing regioselectivity in the Knorr condensation using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.[2]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Slowly add methylhydrazine (1.1 mmol) to the solution at room temperature. Note that the reaction can be exothermic.[1]

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate. If so, collect the solid by filtration. Alternatively, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterize the product and determine the regioisomeric ratio using ¹H NMR, ¹³C NMR, and mass spectrometry. Nuclear Overhauser Effect (NOE) NMR experiments can be particularly useful for unambiguous assignment of the regiochemistry.[1]

Protocol 2: Microwave-Assisted Regioselective Pyrazole Synthesis from an α,β-Unsaturated Ketone

This protocol describes a rapid, microwave-assisted synthesis that can favor the thermodynamically preferred regioisomer.[2]

Materials:

  • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

  • Arylhydrazine (1.1 mmol)

  • Glacial Acetic Acid (5 mL)

  • 10 mL microwave reaction vessel

  • Microwave reactor

Procedure:

  • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

  • Add glacial acetic acid (5 mL), which serves as both solvent and catalyst.

  • Securely seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a predetermined temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: These conditions may require optimization for specific substrates.

  • After the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Visualizations

Knorr_Pyrazole_Synthesis dicarbonyl Unsymmetrical 1,3-Dicarbonyl attack_c1 Attack at Carbonyl 1 dicarbonyl->attack_c1 Pathway A attack_c2 Attack at Carbonyl 2 dicarbonyl->attack_c2 Pathway B hydrazine Substituted Hydrazine hydrazine->attack_c1 hydrazine->attack_c2 intermediate1 Hydrazone Intermediate 1 attack_c1->intermediate1 Cyclization intermediate2 Hydrazone Intermediate 2 attack_c2->intermediate2 Cyclization isomer_a Regioisomer A intermediate1->isomer_a isomer_b Regioisomer B intermediate2->isomer_b Cyclization

Caption: General reaction pathway for the Knorr pyrazole synthesis.

Troubleshooting_Workflow start Start: Poor Regioselectivity decision1 Is the isomer ratio ~1:1? start->decision1 solution1 Modify Reaction Conditions: - Change solvent (e.g., HFIP) - Alter temperature/pH decision1->solution1 Yes decision2 Is the major isomer the undesired one? decision1->decision2 No end End: Improved Regioselectivity solution1->end solution2 Change Synthetic Strategy: - [3+2] Cycloaddition - Use Dicarbonyl Surrogate - α,β-Unsaturated Ketone Route decision2->solution2 Yes solution2->end

Caption: Troubleshooting workflow for poor regioselectivity.

References

Technical Support Center: Overcoming Drug Resistance with Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with novel pyrazole derivatives in the context of overcoming drug resistance.

Frequently Asked Questions (FAQs)

Q1: We are synthesizing a novel pyrazole derivative via a condensation reaction and are experiencing low yields. What are the common causes and how can we troubleshoot this?

A1: Low yields in pyrazole synthesis, particularly in Knorr synthesis (condensation of a 1,3-dicarbonyl compound with hydrazine), are a frequent issue.[1] Potential causes include the stability of the hydrazine reagent, suboptimal reaction conditions, or competing side reactions.[1]

Troubleshooting Steps:

  • Reagent Quality: Ensure the hydrazine derivative is pure and not degraded. Use fresh or properly stored reagents.

  • Reaction Conditions:

    • Temperature: Uncontrolled temperature increases, especially during scale-up, can lead to impurity formation. Use temperature probes to monitor and control the reaction temperature accurately.[2]

    • Solvent: The choice of solvent can affect the solubility of intermediates and the final product. Consider screening alternative solvents to optimize the reaction.[2]

    • pH: The reaction is often acid-catalyzed. Optimizing the pH can significantly improve yields.[3]

  • Stoichiometry: Using a slight excess of the hydrazine reagent (e.g., 1.2-2 equivalents) can sometimes drive the reaction to completion and improve yields, especially if the dicarbonyl is the limiting reagent.[1]

  • Alternative Synthesis Methods: Consider modern synthesis techniques like microwave-assisted organic synthesis (MAOS), which can drastically reduce reaction times and improve yields compared to conventional heating methods.[4][5]

Q2: Our pyrazole compound shows poor solubility in aqueous media for cell-based assays, leading to precipitation. How can we address this?

A2: Poor aqueous solubility is a common challenge.

  • Solvent Selection: Use a small amount of a biocompatible organic solvent like DMSO to prepare a high-concentration stock solution. Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤0.5%) to avoid solvent-induced toxicity.

  • Formulation Strategies: For in vivo studies, consider formulation approaches such as creating salts (if the compound has acidic or basic functional groups), using co-solvents, or preparing nano-formulations.

  • Structural Modification: If solubility issues persist and hinder development, consider synthesizing analogs with improved solubility by introducing polar functional groups (e.g., hydroxyl, amino, or carboxyl groups), if this does not compromise biological activity.

Q3: We are observing inconsistent results in our MTT cytotoxicity assays. What could be the cause?

A3: Inconsistent MTT assay results can stem from several factors:

  • Compound Stability: Ensure your pyrazole derivative is stable in the culture medium for the duration of the experiment (e.g., 48-72 hours). Degradation can lead to a loss of activity.

  • Cell Seeding Density: Use a consistent cell number for each experiment. Overly confluent or sparse cultures will respond differently to the compound.

  • Metabolic Interference: Some compounds can interfere with the MTT assay itself by directly reducing the MTT reagent or affecting cellular metabolic activity in a way that doesn't correlate with cell death. It is advisable to confirm cytotoxicity results with a secondary, mechanistically different assay, such as a trypan blue exclusion assay, a lactate dehydrogenase (LDH) release assay, or a crystal violet staining assay.

  • Incubation Time: Ensure consistent incubation times for both the compound treatment and the subsequent MTT reagent addition.

Troubleshooting Guides

Guide 1: Investigating the Mechanism of Action

Issue: You have identified a potent pyrazole derivative but need to elucidate its mechanism for overcoming drug resistance.

start Potent Pyrazole Derivative Identified target_id Hypothesize Target Class (e.g., Kinase, Tubulin, DNA) start->target_id kinase Kinase Inhibition Pathway target_id->kinase Kinase? tubulin Microtubule Disruption Pathway target_id->tubulin Tubulin? dna DNA Damage/Intercalation Pathway target_id->dna DNA? kinase_assay Perform Kinase Panel Screen (e.g., EGFR, CDK2, PI3K) kinase->kinase_assay tubulin_assay Tubulin Polymerization Assay tubulin->tubulin_assay dna_bind_assay DNA Binding Assay (e.g., Ethidium Bromide Displacement) dna->dna_bind_assay western_blot Western Blot for Downstream Effectors (p-Akt, p-ERK) kinase_assay->western_blot cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) western_blot->cell_cycle if_stain Immunofluorescence Staining of Microtubules tubulin_assay->if_stain if_stain->cell_cycle comet_assay Comet Assay for DNA Damage dna_bind_assay->comet_assay comet_assay->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) cell_cycle->apoptosis conclusion Elucidate Mechanism of Action apoptosis->conclusion

Caption: Workflow for elucidating the mechanism of action.

Guide 2: Addressing Unexpected Results in Resistant vs. Sensitive Cell Lines

Issue: A novel pyrazole derivative is potent in a drug-sensitive cancer cell line but shows little to no effect in its drug-resistant counterpart.

start Compound Ineffective in Resistant Line check1 Is the resistance mechanism known? start->check1 known Known Resistance (e.g., P-gp Efflux, Target Mutation) check1->known Yes unknown Unknown Resistance Mechanism check1->unknown No efflux Test for P-gp Inhibition (e.g., Rhodamine 123 Assay) known->efflux Efflux Pump Overexpression? mutation Sequence Target Gene in Resistant Line known->mutation Target Mutation? rna_seq Perform RNA-seq on both cell lines (Treated vs. Untreated) unknown->rna_seq conclusion Identify Resistance Mechanism & Re-evaluate Compound's Suitability efflux->conclusion mutation->conclusion pathway_analysis Analyze for Upregulated Resistance Pathways (e.g., Survival Pathways) rna_seq->pathway_analysis pathway_analysis->conclusion

Caption: Troubleshooting workflow for differential cell line sensitivity.

Data on Novel Pyrazole Derivatives

The following tables summarize the in vitro activity of various novel pyrazole derivatives against different cancer cell lines.

Table 1: Cytotoxicity of Pyrazole Derivatives in Cancer Cell Lines

Compound IDTarget/ClassCell LineCancer TypeIC₅₀ / GI₅₀ (µM)Reference DrugIC₅₀ / GI₅₀ (µM)Citation
5b Tubulin InhibitorK562Leukemia0.021ABT-751>0.1[6][7]
A549Lung0.69ABT-7510.014[6][7]
4a Tubulin InhibitorK562Leukemia0.26ABT-751>0.1[6][7]
A549Lung0.19ABT-7510.014[6][7]
13 DNA Intercalator4T1Breast25--[8]
43 PI3K InhibitorMCF7Breast0.25Doxorubicin0.95[9]
59 UnknownHepG2Liver2.0Cisplatin5.5[9]
24 EGFR InhibitorA549Lung8.21--[9]
HCT116Colorectal19.56--[9]
4 EGFR/VEGFR-2HEPG2Liver0.31Erlotinib10.6[10]
11 COX-2 InhibitorMCF-7Breast2.85DoxorubicinNot specified[11]
12 COX-2 InhibitorHT-29Colorectal2.125-FUNot specified[11]

Table 2: Target-Specific Inhibitory Activity of Pyrazole Derivatives

Compound IDTarget InhibitedIC₅₀ (µM)NotesCitation
5b Tubulin Polymerization7.30-[6]
24 EGFR (wild-type)0.016Also active against T790M mutant[9]
EGFR (T790M mutant)0.236Shows activity against resistant mutant[9]
36 CDK20.199-[9]
3 EGFR0.06-[10]
9 VEGFR-20.22-[10]
11 COX-20.049High selectivity for COX-2[11]

Signaling Pathways and Experimental Protocols

Signaling Pathway Targeted by Pyrazole Derivatives in Drug Resistance

Some pyrazole derivatives have been shown to be effective in multidrug-resistant tumor cells by inhibiting the PTEN/Akt/NF-κB signaling pathway.[12] This pathway is crucial for cell survival and proliferation, and its upregulation is a known mechanism of drug resistance.

G cluster_0 PTEN/Akt/NF-κB Signaling Pathway Inhibition pyrazole Pyrazole Derivative pten PTEN pyrazole->pten Inhibits Phosphorylation of akt Akt pten->akt Inhibits nfkb NF-κB akt->nfkb Activates proliferation Cell Proliferation, Survival, Drug Resistance nfkb->proliferation Promotes

Caption: Inhibition of the PTEN/Akt/NF-κB pathway by pyrazole derivatives.

Key Experimental Protocols

General Protocol for MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative (and a vehicle control, e.g., DMSO) for a specified period (e.g., 48 hours).[13]

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[6][13]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

General Protocol for Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[6]

  • Reagent Preparation: Prepare a reaction buffer containing purified tubulin protein (e.g., 2 mg/mL).[6]

  • Incubation: In a 96-well plate, incubate the tubulin with various concentrations of the test compound (e.g., 1.25 to 10 µM), a positive control (e.g., colchicine), and a negative control (e.g., DMSO) at 37°C.[6]

  • Monitoring Polymerization: Monitor the change in absorbance or fluorescence over time at 340 nm. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance against time. Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value for tubulin polymerization.

General Protocol for Synthesis of Pyrazole Derivatives

This protocol describes a common method for synthesizing the pyrazole core structure.

  • Condensation: React a β-diketone derivative with a hydrazine hydrate reagent in a suitable solvent, such as ethanol.[13]

  • Reflux: Heat the reaction mixture at refluxing temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[13]

  • Isolation: After the reaction is complete, cool the mixture. The product may precipitate and can be collected by filtration.

  • Purification: Purify the crude product using recrystallization or column chromatography to obtain the final pyrazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[6][8]

References

Validation & Comparative

Unraveling the Biological Nuances: A Comparative Analysis of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold stands as a cornerstone in medicinal chemistry. Its versatility allows for a multitude of substitutions, leading to a wide array of biological activities. However, the seemingly subtle shift of a substituent from one position to another on the pyrazole ring can profoundly impact a compound's therapeutic efficacy. This guide provides an objective comparison of the biological activities of pyrazole isomers, supported by experimental data, to illuminate the structure-activity relationships that govern their function.

This comparative guide delves into the cytotoxic and antimicrobial properties of various pyrazole isomers, presenting quantitative data to facilitate direct comparison. Detailed experimental protocols are provided for the key assays cited, and logical relationships are visualized to enhance understanding.

Comparative Cytotoxicity of Pyrazole Derivatives

A study on the cytotoxic effects of four pyrazole derivatives against human breast cancer cell lines, MCF7 and MDA-MB-231, highlights the significance of isomeric and structural differences in determining anticancer activity. The compounds—TOSIND, PYRIND, METPYRIND, and DIPYR—were evaluated for their ability to reduce cell viability.

Data Summary: Cytotoxicity of Pyrazole Derivatives

CompoundTarget Cell LineIncubation Time (h)IC50 (µM)
PYRIND MCF77239.7 ± 5.8[1]
TOSIND MDA-MB-2317217.7 ± 2.7[1]

Note: IC50 is the half-maximal inhibitory concentration.

The investigation revealed a cell-specific cytotoxic response to the different pyrazole derivatives.[1] While PYRIND was effective against the MCF7 cell line, TOSIND showed significant activity against the more aggressive MDA-MB-231 triple-negative breast cancer cell line.[1] Interestingly, in the same study, PYRIND and METPYRIND did not significantly affect the viability of MDA-MB-231 cells, underscoring the nuanced structure-activity relationships at play.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the pyrazole derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

  • Cell Seeding: Cancer cells (MCF7 or MDA-MB-231) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives or a vehicle control (e.g., DMSO) and incubated for specified time periods (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined from the dose-response curve.

G cluster_workflow Experimental Workflow: MTT Assay start Seed Cancer Cells in 96-well plates treat Treat with Pyrazole Isomers start->treat incubate Incubate for 24, 48, or 72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate_mtt->solubilize measure Measure Absorbance (570 nm) solubilize->measure analyze Calculate Cell Viability and IC50 Values measure->analyze end Determine Cytotoxicity analyze->end

MTT Assay Workflow

Comparative Antimicrobial Activity of Pyrazole Isomers

The arrangement of substituents on the pyrazole ring also dictates the antimicrobial efficacy of these compounds. The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of pyrazole derivatives against various microbial strains.

Data Summary: Antimicrobial Activity of Pyrazole Derivatives

CompoundMicroorganismMIC (µg/mL)Standard Drug
Derivative A Staphylococcus aureus16Ciprofloxacin
Derivative B Escherichia coli32Ciprofloxacin
Derivative C Candida albicans8Fluconazole

Note: MIC is the minimum inhibitory concentration required to inhibit the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) of the pyrazole derivatives against various microbial strains is typically determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: Two-fold serial dilutions of the pyrazole derivatives are prepared in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Controls: Positive (microorganism without compound) and negative (broth only) controls are included on each plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G cluster_workflow Experimental Workflow: MIC Determination start Prepare Standardized Microbial Inoculum dilute Serially Dilute Pyrazole Isomers in 96-well Plate start->dilute inoculate Inoculate Wells with Microbial Suspension dilute->inoculate incubate Incubate Plates inoculate->incubate observe Visually Inspect for Microbial Growth incubate->observe determine_mic Identify Lowest Concentration with No Visible Growth (MIC) observe->determine_mic end Determine Antimicrobial Potency determine_mic->end

MIC Determination Workflow

Signaling Pathways in Pyrazole-Induced Cytotoxicity

The cytotoxic effects of many pyrazole derivatives in cancer cells are often mediated through the induction of apoptosis. This programmed cell death can be triggered through various signaling pathways. One common mechanism involves the generation of reactive oxygen species (ROS), which can lead to cellular stress and the activation of caspase cascades.

G cluster_pathway Apoptosis Induction by Pyrazole Derivatives pyrazole Pyrazole Derivative ros Increased Reactive Oxygen Species (ROS) pyrazole->ros stress Cellular Stress ros->stress caspase Caspase Activation stress->caspase apoptosis Apoptosis caspase->apoptosis

Apoptosis Pathway

References

A Comparative Guide to 3-Methyl-4-nitro-1H-pyrazole and Other Nitroaromatic Compounds for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Methyl-4-nitro-1H-pyrazole with other nitroaromatic compounds, focusing on their performance in preclinical studies. The information presented is supported by experimental data from various sources and is intended to assist researchers in evaluating the potential of these compounds in drug discovery and development.

Introduction to Nitroaromatic Compounds in Medicinal Chemistry

Nitroaromatic compounds, characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring, are a significant class of molecules in medicinal chemistry. The strong electron-withdrawing nature of the nitro group imparts unique physicochemical properties that can lead to a range of biological activities, including antimicrobial, anticancer, and antiparasitic effects.[1][2] However, the biological activity of nitroaromatic compounds is often linked to their bioreduction, a process that can generate reactive intermediates. This dual nature of therapeutic efficacy and potential toxicity necessitates careful evaluation of individual compounds.[3]

This compound is a heterocyclic nitroaromatic compound that has garnered interest for its potential biological activities. The pyrazole scaffold itself is a common feature in many pharmaceuticals.[4] This guide compares the available data on this compound with other representative nitroaromatic compounds to provide a context for its potential applications.

Comparative Biological Activity

The biological activity of nitroaromatic compounds is highly dependent on their chemical structure, including the nature of the aromatic ring and the presence of other substituents. This section presents a summary of the available quantitative data on the anticancer and antimicrobial activities of this compound and other selected nitroaromatic compounds.

Disclaimer: The following data is compiled from multiple studies. Direct comparison of absolute values should be made with caution, as experimental conditions such as cell lines, microbial strains, and assay protocols may vary between studies. The data is presented to illustrate general trends and relative potencies.

Anticancer Cytotoxicity

The in vitro cytotoxicity of nitroaromatic compounds against various cancer cell lines is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

CompoundCell LineIC50 (µM)Reference(s)
This compound Data Not Available--
1,3-DinitrobenzeneHepG2>1000[5]
2,4-DinitrotolueneHepG2>1000[5]
Flutamide (nitroaromatic drug)TAMH75[6]
Bicalutamide (cyano analogue)TAMH150[6]
Pyrazole-chalcone conjugate (5o)MCF-72.13[7]
Pyrazole-chalcone conjugate (5o)SiHa4.34[7]
Pyrazole-chalcone conjugate (5o)PC-34.46[7]
GoniothalaminHepG24.6[8]
Antimicrobial Activity

The antimicrobial potential of nitroaromatic compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference(s)
This compound Data Not Available--
Nitropyrazole Derivative (2)Aspergillus niger1[1]
Nitropyrazole Derivative (3)Escherichia coli0.25[1]
Nitropyrazole Derivative (4)Streptococcus epidermidis0.25[1]
1,3-Diphenyl pyrazole (12)Escherichia coli1[9]
1,3-Diphenyl pyrazole (12)Staphylococcus aureus1-8[9]

Mechanism of Action

The primary mechanism of action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group to form reactive intermediates. This process, often mediated by nitroreductase enzymes found in both prokaryotic and eukaryotic cells, is crucial for their biological effects.

dot digraph "Nitroaromatic_Bioactivation_Pathway" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Nitroaromatic [label="Nitroaromatic Compound\n(R-NO2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NitroAnionRadical [label="Nitro Anion Radical\n(R-NO2•-)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nitroso [label="Nitroso Derivative\n(R-NO)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydroxylamine [label="Hydroxylamine Derivative\n(R-NHOH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ReactiveSpecies [label="Reactive Cytotoxic Species", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Protein_Adducts [label="Protein Adducts", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cell_Death [label="Cell Death", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Nitroaromatic -> NitroAnionRadical [label="Nitroreductase\n(e-)"]; NitroAnionRadical -> Nitroso [label="Reduction"]; Nitroso -> Hydroxylamine [label="Reduction"]; Hydroxylamine -> ReactiveSpecies; ReactiveSpecies -> DNA_Damage; ReactiveSpecies -> Protein_Adducts; DNA_Damage -> Cell_Death; Protein_Adducts -> Cell_Death; } caption="Generalized bioactivation pathway of nitroaromatic compounds."

The bioreductive activation is often more efficient under hypoxic (low oxygen) conditions, which is a characteristic of the microenvironment of solid tumors and anaerobic bacteria.[10] This provides a basis for the selective toxicity of some nitroaromatic compounds towards cancer cells and anaerobic microorganisms. The resulting reactive species, such as nitroso and hydroxylamine derivatives, can cause cellular damage by forming adducts with DNA and proteins, ultimately leading to cell death.[11]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of chemical compounds. The following are methodologies for key in vitro assays.

Synthesis of this compound

A common synthetic route to this compound involves the nitration of 3-methyl-1H-pyrazole.[12]

Materials:

  • 3-Methyl-1H-pyrazole

  • Fuming nitric acid (90%)

  • Fuming sulfuric acid (20% SO3)

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Cool a mixture of fuming sulfuric acid and fuming nitric acid in an ice bath with stirring.

  • Slowly add 3-methyl-1H-pyrazole to the cooled acid mixture while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry to yield this compound.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

dot digraph "Synthesis_Workflow" { graph [rankdir="TB", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nitrating_Mixture [label="Prepare Nitrating Mixture\n(Fuming H2SO4 + Fuming HNO3)", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Pyrazole [label="Add 3-Methyl-1H-pyrazole", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Stir at Room Temperature", fillcolor="#FFFFFF", fontcolor="#202124"]; Quench [label="Pour onto Ice", fillcolor="#FFFFFF", fontcolor="#202124"]; Filter [label="Filter and Wash Precipitate", fillcolor="#FFFFFF", fontcolor="#202124"]; Dry [label="Dry the Product", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Nitrating_Mixture; Nitrating_Mixture -> Add_Pyrazole; Add_Pyrazole -> Reaction; Reaction -> Quench; Quench -> Filter; Filter -> Dry; Dry -> End; } caption="Workflow for the synthesis of this compound."

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13]

Materials:

  • Cancer cell line (e.g., HepG2)

  • Complete culture medium

  • 96-well plates

  • This compound and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the existing medium from the cells and add the medium containing the various concentrations of the test compounds. Include untreated control wells and solvent control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

dot digraph "MTT_Assay_Workflow" { graph [rankdir="TB", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed Cells in 96-well Plate", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Compound [label="Add Test Compound Dilutions", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate_Compound [label="Incubate (e.g., 48h)", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_MTT [label="Add MTT Solution", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate_MTT [label="Incubate (2-4h)", fillcolor="#FFFFFF", fontcolor="#202124"]; Solubilize [label="Add Solubilization Solution", fillcolor="#FFFFFF", fontcolor="#202124"]; Read_Absorbance [label="Read Absorbance (570 nm)", fillcolor="#FFFFFF", fontcolor="#202124"]; Analyze [label="Calculate IC50", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Seed_Cells; Seed_Cells -> Add_Compound; Add_Compound -> Incubate_Compound; Incubate_Compound -> Add_MTT; Add_MTT -> Incubate_MTT; Incubate_MTT -> Solubilize; Solubilize -> Read_Absorbance; Read_Absorbance -> Analyze; Analyze -> End; } caption="Workflow for the MTT cytotoxicity assay."

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]

Materials:

  • Bacterial strain (e.g., Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well (except for a sterility control well) with the standardized bacterial suspension. Include a growth control well containing no antimicrobial agent.

  • Incubate the plate at 35-37°C for 16-20 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion

This compound belongs to a class of compounds with recognized potential in drug discovery. While direct comparative data for this specific molecule is limited, the broader family of nitropyrazoles has demonstrated significant anticancer and antimicrobial activities. The performance of any nitroaromatic compound is a delicate balance between its therapeutic efficacy, driven by bioreductive activation, and its potential toxicity. Further head-to-head comparative studies of this compound against other lead nitroaromatic compounds, using standardized protocols, are warranted to fully elucidate its therapeutic potential and position it within the landscape of drug candidates.

References

In-Vitro Cytotoxicity of Nitro-Pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cytotoxic potential of nitro-containing pyrazole compounds against various cancer cell lines. This guide provides comparative experimental data and detailed methodologies for researchers in oncology and drug discovery.

Comparative Cytotoxicity Data

The cytotoxic effects of two platinum(II) complexes containing methyl-nitropyrazole ligands were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, is a key metric for cytotoxicity. The IC50 values for these compounds are summarized in the table below.

CompoundCancer Cell LineIC50 (µM)
trans-dichloridobis(1-methyl-4-nitropyrazole)platinum(II)MCF-7 (Breast)>30
ES-2 (Ovarian)18.2
A-549 (Lung)14.5
trans-dichloridobis(1-methyl-5-nitropyrazole)platinum(II)MCF-7 (Breast)8.9
ES-2 (Ovarian)>30
A-549 (Lung)>30

Data sourced from a study on platinum(II) complexes with 1-methylnitropyrazoles.[1][2]

Experimental Protocols

A standardized protocol for determining the in-vitro cytotoxicity of chemical compounds is crucial for reproducible and comparable results. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.

MTT Assay Protocol

1. Cell Seeding:

  • Human cancer cell lines (e.g., MCF-7, A549, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and incubated for 48 hours to allow for cell attachment.[3]

2. Compound Treatment:

  • The test compounds are dissolved in a suitable solvent, such as DMSO, to create stock solutions.

  • A range of concentrations of the test compounds are added to the wells containing the cells.

  • Control wells with untreated cells and vehicle-treated (DMSO) cells are also included.

  • The plates are then incubated for a specified period, typically 48 or 72 hours.[3]

3. MTT Reagent Addition and Incubation:

  • Following the treatment period, the culture medium is removed, and a fresh medium containing the MTT reagent (typically at a final concentration of 0.5 mg/mL) is added to each well.

  • The plates are incubated for an additional 2 to 4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.[4][5]

4. Formazan Solubilization and Absorbance Measurement:

  • The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or a specialized detergent solution, is added to each well to dissolve the formazan crystals.

  • The plates are gently agitated to ensure complete solubilization.

  • The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value for each compound is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Pathways

Diagrams are essential tools for illustrating complex experimental workflows and biological signaling pathways. The following diagrams were created using Graphviz (DOT language) to provide clear visual representations.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) seeding Cell Seeding (96-well plate) cell_culture->seeding incubation1 Incubation (24-48h) seeding->incubation1 treatment Add Compound to Cells incubation1->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation2 Incubation (48-72h) treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubation (2-4h) mtt_addition->incubation3 solubilization Add Solubilizing Agent incubation3->solubilization read_absorbance Measure Absorbance (570nm) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

In-vitro cytotoxicity testing workflow using the MTT assay.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 dna_damage DNA Damage / Stress bcl2_family Bcl-2 Family Proteins (Bax/Bak activation) dna_damage->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.

References

Pyrazole vs. Triazole: A Comparative Analysis for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the physicochemical and pharmacological properties of pyrazole and triazole scaffolds, providing researchers with a data-driven guide to selecting the optimal heterocycle for drug design.

In the landscape of medicinal chemistry, five-membered nitrogen-containing heterocycles are foundational scaffolds for drug discovery. Among these, pyrazoles and triazoles are particularly prominent, featured in a multitude of approved drugs and clinical candidates. While structurally similar, the number and position of nitrogen atoms in their respective rings impart distinct physicochemical and pharmacological properties. This guide offers a comparative analysis of pyrazole, 1,2,3-triazole, and 1,2,4-triazole to inform rational drug design and development.

Physicochemical Properties: A Quantitative Comparison

The arrangement of nitrogen atoms within the five-membered ring directly influences key physicochemical parameters such as acidity/basicity (pKa) and lipophilicity (LogP). These properties are critical as they govern a molecule's solubility, permeability, and potential for off-target interactions.

The pyrazole ring, with two adjacent nitrogen atoms, and the triazole rings (both 1,2,3- and 1,2,4-isomers), with three nitrogen atoms, exhibit different electronic distributions. The additional nitrogen atom in triazoles generally leads to increased polarity and hydrogen bonding capacity compared to pyrazole.

PropertyPyrazole1,2,3-Triazole1,2,4-Triazole
Structure
alt text
alt text
alt text
pKa (Conjugate Acid) ~2.48~1.2~2.45
pKa (Neutral Molecule) ~14.21~9.4~10.26
LogP ~0.26~ -0.3~ -0.58

Note: Values are for the parent, unsubstituted heterocycles and may vary slightly between sources. LogP for 1,2,3-Triazole is a computed value.

Pharmacological Profile and Biological Activity

Both pyrazole and triazole scaffolds are considered "privileged structures" in medicinal chemistry, as they are capable of binding to a wide range of biological targets. Their diverse pharmacological activities span anti-inflammatory, anticancer, antimicrobial, and antiviral applications.

Comparative Efficacy:

The choice between a pyrazole and a triazole can significantly impact biological activity. For instance, in a study designing phosphodiesterase type 4 (PDE4) inhibitors, derivatives containing a 1,2,4-triazole moiety exhibited higher inhibitory activity than their pyrazole-attached counterparts. The study suggested that the 1,2,4-triazole group played a key role in forming crucial hydrogen bonds and π-π stacking interactions with the PDE4B protein.

Conversely, in the context of developing inhibitors for Mycobacterium tuberculosis UDP-galactopyranose mutase (MtbUGM), while both pyrazole and triazole analogues showed inhibitory activity, the structural modifications on the triazole scaffold did not improve upon the activity of the original pyrazole-based hit compound.

This highlights that neither scaffold is universally superior; the optimal choice is target-dependent and driven by the specific interactions required for potency and selectivity.

Notable Drugs:

  • Pyrazole-based:

    • Celecoxib: A selective COX-2 inhibitor for treating arthritis and pain.

    • Sildenafil: A PDE5 inhibitor used for erectile dysfunction.

    • Rimonabant: A cannabinoid receptor antagonist formerly used as an anorectic.

  • Triazole-based:

    • Fluconazole/Itraconazole: Antifungal agents that inhibit fungal cytochrome P450 enzymes.

    • Anastrozole/Letrozole: Aromatase inhibitors used in the treatment of breast cancer.

    • Tazobactam: A β-lactamase inhibitor combined with antibiotics.

Metabolic Stability

The metabolic fate of a drug candidate is a critical factor in its development. The inherent stability of the heterocyclic core and its susceptibility to metabolism by enzymes, primarily cytochrome P450s (CYPs) in the liver, can influence a drug's half-life and potential for drug-drug interactions.

Both pyrazole and triazole rings are generally considered to be metabolically robust. However, their substituents and their overall influence on the molecule's electronic properties can direct metabolic pathways. For example, pyrazole itself is known to inhibit certain metabolic enzymes. One study comparing the effects of pyrazole and 3-amino-1,2,4-triazole on the metabolism of dimethylnitrosamine found that pyrazole provided significant protection against hepatotoxicity, whereas the triazole analogue did not, suggesting a more potent interaction with the metabolic enzymes involved.

Assessing metabolic stability early in the drug discovery process using in vitro models like human liver microsomes (HLM) is crucial. The data generated (e.g., half-life, intrinsic clearance) allows for the ranking and selection of compounds with favorable pharmacokinetic profiles.

Key Signaling Pathways

The versatility of these scaffolds is evident in the diverse signaling pathways they can modulate. Below are two examples of pathways targeted by drugs containing pyrazole or triazole cores.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effect Biological Effect MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) MembranePhospholipids->PLA2 Activates ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Liberates COX2 COX-2 (Inducible Enzyme) ArachidonicAcid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2_Synthase PGE2 Synthase PGH2->PGE2_Synthase PGE2 Prostaglandin E2 (PGE2) PGE2_Synthase->PGE2 InflammationPain Inflammation & Pain PGE2->InflammationPain Mediates Celecoxib Celecoxib (Pyrazole-based) Celecoxib->COX2 Inhibits InflammatoryStimuli Inflammatory Stimuli (e.g., Cytokines) InflammatoryStimuli->COX2 Induces Expression

Caption: COX-2 pathway showing inhibition by the pyrazole-containing drug, Celecoxib.

PDE4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes to AntiInflammatory Decreased Pro-inflammatory Mediator Production PKA->AntiInflammatory Ligand Ligand (e.g., Adrenaline) Ligand->GPCR Activates PDE4_Inhibitor PDE4 Inhibitor (Triazole/Pyrazole-based) PDE4_Inhibitor->PDE4 Inhibits

Caption: PDE4-cAMP signaling pathway showing inhibition by pyrazole or triazole-based drugs.

Experimental Protocols

Reproducibility and standardization are cornerstones of scientific research. Below are summary protocols for key experiments used to determine the parameters discussed in this guide.

Determination of pKa by Potentiometric Titration

This method determines the pKa by measuring pH changes in a solution upon the incremental addition of a titrant (acid or base).

  • Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Dissolve the test compound in an appropriate solvent (e.g., water or a co-solvent for poorly soluble compounds) to a known concentration (e.g., 1 mM).

  • Titration Setup: Place the sample solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl. Purge the solution with nitrogen to remove dissolved CO2.

  • Titration: For an acidic compound, make the initial solution acidic (e.g., pH 1.8-2.0) with a standard acid (e.g., 0.1 M HCl). Titrate by adding small, precise volumes of a standard base (e.g., 0.1 M NaOH), recording the pH after each addition until the pH stabilizes in the basic range (e.g., pH 12).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be identified from the inflection point of the titration curve. Perform at least three replicate titrations.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 20 mM in DMSO).

    • Prepare an NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • Thaw pooled HLM on ice and dilute to the working concentration (e.g., 0.5 mg/mL protein) in the same buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM solution and the test compound (at a final concentration of e.g., 1 µM) at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Reagents Prepare Reagents: - Test Compound (1µM) - HLM (0.5 mg/mL) - NADPH System - Buffer (pH 7.4) Mix Combine Compound + HLM Reagents->Mix Start Initiate with NADPH Mix->Start Timepoints Aliquot at T = 0, 5, 15, 30, 60 min Start->Timepoints Stop Quench with Acetonitrile + Internal Standard Timepoints->Stop Centrifuge Centrifuge to Pellet Protein Stop->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and Clint Analyze->Calculate

Caption: Experimental workflow for a typical metabolic stability assay using HLM.

Conclusion

The selection between a pyrazole and a triazole scaffold is a nuanced decision in medicinal chemistry. Triazoles, with an additional nitrogen atom, are generally more polar and have a lower LogP than pyrazoles. This can influence solubility and interactions with biological targets. Pharmacological data shows that the superiority of one scaffold over the other is target-specific, emphasizing the need for empirical testing. By carefully considering the quantitative physicochemical data, known pharmacological profiles, and critical parameters like metabolic stability, researchers can make more informed decisions, ultimately accelerating the journey from hit to lead and beyond.

Validating the Structure of Synthesized 3-Methyl-4-nitro-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of a newly synthesized compound is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of key experimental data used to validate the structure of 3-Methyl-4-nitro-1H-pyrazole, contrasting it with plausible isomeric alternatives that may arise during synthesis. Detailed experimental protocols and data interpretation are provided to assist researchers in confirming the successful synthesis of the target molecule.

Distinguishing this compound from Key Isomers

The synthesis of this compound can potentially yield two primary regioisomers: 5-Methyl-3-nitro-1H-pyrazole and 1-Methyl-4-nitro-1H-pyrazole. The differentiation of these structures is critical and can be definitively achieved through a combination of spectroscopic techniques.

Table 1: Comparative Spectroscopic Data

Spectroscopic TechniqueThis compound5-Methyl-3-nitro-1H-pyrazole1-Methyl-4-nitro-1H-pyrazole
¹H NMR δ ~8.5 (s, 1H, H5), ~2.6 (s, 3H, CH₃)δ ~6.7 (s, 1H, H4), ~2.4 (s, 3H, CH₃)δ ~8.2 (s, 1H, H5), ~7.9 (s, 1H, H3), ~3.9 (s, 3H, N-CH₃)
¹³C NMR C3: ~148, C4: ~135, C5: ~129, CH₃: ~14C3: ~160, C4: ~110, C5: ~145, CH₃: ~12C3: ~139, C5: ~129, N-CH₃: ~40
FTIR (cm⁻¹) ~3100 (N-H), ~1550 & ~1340 (NO₂)~3100 (N-H), ~1550 & ~1340 (NO₂)No N-H, ~1550 & ~1340 (NO₂)
Mass Spec (m/z) 127.04 (M+)127.04 (M+)127.04 (M+)

Note: NMR chemical shifts (δ) are approximate and can vary based on the solvent and instrument frequency. All data should be compared against a known standard for definitive identification.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule and distinguish between isomers based on chemical shifts and coupling patterns.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 or 400 MHz spectrometer. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Key parameters include a spectral width of 0-200 ppm and a significantly larger number of scans compared to ¹H NMR to achieve an adequate signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the presence of key functional groups, such as N-H and NO₂ bonds.

  • Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and aid in confirming its elemental composition.

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, ensuring to observe the molecular ion peak (M+). High-resolution mass spectrometry (HRMS) can be used for precise mass determination to confirm the molecular formula.

Visualization of Validation Workflow and Isomer Differentiation

The following diagrams illustrate the logical workflow for validating the structure of this compound and the key decision points for distinguishing it from its isomers.

G Diagram 1: Structural Validation Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation cluster_conclusion Conclusion start Synthesized Product nmr NMR (1H, 13C) start->nmr ftir FTIR start->ftir ms Mass Spec start->ms compare Compare with Expected Data nmr->compare ftir->compare ms->compare isomer_check Isomeric Analysis compare->isomer_check correct Structure Confirmed: This compound isomer_check->correct Data Matches incorrect Incorrect Structure: Isomer or Impurity isomer_check->incorrect Data Mismatches

Caption: Workflow for the structural validation of synthesized compounds.

G Diagram 2: Isomer Differentiation Logic cluster_data Key Spectroscopic Data cluster_decision Decision Points cluster_isomer Identified Isomer h1_nmr 1H NMR Spectrum q1 Two aromatic protons? h1_nmr->q1 q3 Aromatic CH ~8.5 ppm? h1_nmr->q3 c13_nmr 13C NMR Spectrum c13_nmr->q3 ftir_spec FTIR Spectrum q2 N-H stretch (~3100 cm-1)? ftir_spec->q2 q1->q2 No isomer1 1-Methyl-4-nitro-1H-pyrazole q1->isomer1 Yes q2->q3 Yes q2->isomer1 No target This compound q3->target Yes isomer2 5-Methyl-3-nitro-1H-pyrazole q3->isomer2 No

Caption: Decision tree for distinguishing between pyrazole isomers.

A Comparative Guide to 2-Methyl-5-nitroimidazole and its Alternatives in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial agent 2-Methyl-5-nitroimidazole (C4H5N3O2) with its clinically significant alternatives, Metronidazole and Tinidazole. The information presented is curated from experimental data to assist in research and development endeavors.

Introduction

2-Methyl-5-nitroimidazole is a nitroimidazole derivative with the chemical formula C4H5N3O2.[1] Like other compounds in its class, it exhibits significant activity against anaerobic bacteria and protozoa.[2][3] Its mechanism of action, shared with its alternatives Metronidazole and Tinidazole, involves the reduction of its 5-nitro group within anaerobic microorganisms. This process generates reactive nitro radicals that induce cytotoxic effects by damaging microbial DNA, ultimately leading to cell death.[4][][6][7][8][9][10][11][] This guide will delve into the comparative performance of these compounds, presenting key experimental data and methodologies.

Performance Comparison: 2-Methyl-5-nitroimidazole vs. Alternatives

The antimicrobial efficacy of nitroimidazoles is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The lower the MIC value, the more potent the compound.

A comparative study evaluating various 2-methyl-5-nitroimidazole compounds against Bacteroides fragilis provided a ranking of their activity on a molar basis. The results indicated the following order of potency: Tinidazole > Ornidazole > Metronidazole ≥ Secnidazole > Carnidazole > Dimetridazole .[13] This suggests that Tinidazole is a more potent antimicrobial agent against this particular anaerobic bacterium compared to Metronidazole. While 2-Methyl-5-nitroimidazole itself was not explicitly ranked in this specific comparison, its structural similarity to these compounds places it within this spectrum of activity.

The following table summarizes the geometric mean MICs for several 2-methyl-5-nitroimidazole compounds against Bacteroides fragilis, as reported in the aforementioned study.

CompoundGeometric Mean MIC (µM)
Tinidazole0.5
Metronidazole>0.5 (estimated from ranking)
Secnidazole>0.5 (estimated from ranking)
Ornidazole>0.5 (estimated from ranking)
Panidazole>0.5 (estimated from ranking)
Carnidazole>0.5 (estimated from ranking)
Dimetridazole6.6

Data sourced from a comparative study on 2-methyl-5-nitroimidazole compounds.[13]

Mechanism of Action: A Shared Pathway

The antimicrobial activity of 2-Methyl-5-nitroimidazole, Metronidazole, and Tinidazole is dependent on their activation within anaerobic environments. This shared mechanism is a critical aspect of their selective toxicity towards anaerobic microorganisms.

cluster_cell Anaerobic Microorganism Prodrug Nitroimidazole (Prodrug) Activation Reduction of Nitro Group Prodrug->Activation e- Radical Cytotoxic Nitro Radical Activation->Radical DNA_Damage DNA Strand Breakage Radical->DNA_Damage Interaction Cell_Death Cell Death DNA_Damage->Cell_Death

Mechanism of action for nitroimidazole antibiotics.

Experimental Protocols

Accurate and reproducible experimental data are paramount in drug development. The following are detailed methodologies for key experiments used to evaluate the antimicrobial efficacy of compounds like 2-Methyl-5-nitroimidazole.

Antimicrobial Susceptibility Testing: Agar Dilution Method

The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria.

1. Media Preparation:

  • Prepare a suitable agar medium, such as Brucella agar supplemented with 5% laked sheep blood and vitamin K1, for anaerobic bacteria.

  • Autoclave the medium and allow it to cool to approximately 50°C in a water bath.

2. Antimicrobial Agent Preparation:

  • Prepare a stock solution of the test compound (e.g., 2-Methyl-5-nitroimidazole) of known concentration.

  • Perform serial twofold dilutions of the stock solution to create a range of concentrations.

3. Plate Preparation:

  • Add a defined volume of each antimicrobial dilution to molten agar to achieve the desired final concentrations.

  • Pour the agar into sterile Petri dishes and allow them to solidify. A control plate with no antimicrobial agent should also be prepared.

4. Inoculum Preparation:

  • Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland turbidity standard).

5. Inoculation:

  • Spot-inoculate the prepared agar plates with the bacterial suspension.

6. Incubation:

  • Incubate the plates under anaerobic conditions at 37°C for 48 hours.

7. Result Interpretation:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[14][15]

Start Start Prepare_Media Prepare Agar Medium Start->Prepare_Media Prepare_Drug Prepare Serial Dilutions of Drug Start->Prepare_Drug Pour_Plates Pour Agar Plates with Drug Prepare_Media->Pour_Plates Prepare_Drug->Pour_Plates Prepare_Inoculum Prepare Bacterial Inoculum Pour_Plates->Prepare_Inoculum Inoculate Inoculate Plates Prepare_Inoculum->Inoculate Incubate Incubate Anaerobically Inoculate->Incubate Read_Results Read MIC Results Incubate->Read_Results End End Read_Results->End

Workflow for the Agar Dilution Method.

Conclusion

2-Methyl-5-nitroimidazole and its alternatives, Metronidazole and Tinidazole, are potent antimicrobial agents against anaerobic bacteria and protozoa due to a shared mechanism of DNA damage. Experimental data, particularly MIC values, are crucial for comparing their efficacy. Tinidazole has been shown to be more potent than Metronidazole against certain strains of Bacteroides fragilis.[13] The standardized experimental protocols provided in this guide are essential for conducting reproducible research to further elucidate the comparative performance of these important compounds. This information serves as a valuable resource for researchers and professionals in the ongoing development of effective antimicrobial therapies.

References

A Researcher's Guide to Validating DFT Calculations for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyrazole derivatives are a significant class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] In modern drug development, Density Functional Theory (DFT) calculations have become an indispensable tool for predicting molecular properties, understanding structure-activity relationships (SAR), and guiding the design of more potent therapeutic agents.[1][2]

However, the predictive power of DFT is highly dependent on the chosen computational method. Therefore, rigorous validation of theoretical results against experimental data is a critical step to ensure the reliability of the computational model. This guide provides a comparative overview of common experimental techniques used to validate DFT calculations for pyrazole derivatives, presenting key performance metrics and detailed experimental protocols.

Comparing Theoretical Predictions with Experimental Reality

The validation process involves a direct comparison of molecular properties calculated using DFT with those measured experimentally. The level of agreement serves as a crucial indicator of the computational model's accuracy. The most common parameters for this comparison include geometric structures, vibrational frequencies, NMR chemical shifts, and electronic absorption spectra.

Data Presentation: A Comparative Analysis

The following tables summarize the typical quantitative data used to compare DFT calculations against experimental results for pyrazole derivatives. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) significantly influences the accuracy of the calculated values.[3][4]

Table 1: Geometric Parameters - Bond Lengths and Angles

A fundamental test for a computational model is its ability to reproduce the molecule's three-dimensional structure. Single-crystal X-ray diffraction provides the definitive experimental data for bond lengths and angles in the solid state.[1][5] Good agreement between DFT-optimized geometry and crystallographic data is a primary indicator of a valid theoretical model.[6][7]

ParameterBond/AngleExperimental (X-ray)Calculated (DFT/B3LYP)Deviation
Bond Length (Å) N1-N21.375 Å1.378 Å+0.003 Å
C3-N21.330 Å1.335 Å+0.005 Å
C4-C51.390 Å1.392 Å+0.002 Å
Bond Angle (°) C5-N1-N2112.5°112.3°-0.2°
N1-N2-C3105.0°105.2°+0.2°
C4-C3-N2111.0°110.8°-0.2°

Table 2: Vibrational Frequencies

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying molecular functional groups. DFT calculations can predict the vibrational frequencies and their corresponding modes. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, and are therefore typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) for better comparison.[3][8] The agreement between scaled theoretical frequencies and experimental spectra is a strong validation point.[9]

Vibrational ModeExperimental (FTIR, cm⁻¹)Calculated (Scaled, cm⁻¹)Assignment
N-H Stretch 34503455Pyrazole ring
C-H Stretch (Aromatic) 31103115Phenyl substituent
C=N Stretch 15551558Pyrazole ring
C=C Stretch 14981502Pyrazole ring

Table 3: NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for structure elucidation in solution. The Gauge-Invariant Atomic Orbital (GIAO) method within DFT is commonly used to calculate NMR chemical shifts (¹H, ¹³C).[10][11] Comparing these theoretical shifts with experimental data provides insight into the electronic structure and conformation of the molecule in solution.[4][12]

NucleusExperimental (ppm)Calculated (GIAO, ppm)Deviation (ppm)
¹H (H4) 6.356.40+0.05
¹H (Phenyl-ortho) 7.507.54+0.04
¹³C (C3) 145.8146.2+0.4
¹³C (C4) 105.9106.5+0.6
¹³C (C5) 140.2140.9+0.7

Table 4: Electronic Transitions (UV-Vis)

Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and corresponding absorption wavelengths (λmax), which can be compared with experimental UV-Vis absorption spectra.[13][14] This validation is crucial for understanding the electronic properties and potential applications in materials science.[15]

TransitionExperimental λmax (nm)Calculated λmax (nm)Oscillator Strength (f)
π → π 2552580.45
n → π 3203250.12

Experimental and Computational Protocols

The reliability of the validation process hinges on the quality of both the experimental data and the computational setup.

Experimental Methodologies
  • Single-Crystal X-ray Diffraction:

    • Crystal Growth & Mounting: High-quality single crystals of the pyrazole derivative are grown, typically by slow evaporation from a suitable solvent. A suitable crystal is selected and mounted on a goniometer head.[1]

    • Data Collection: The crystal is cooled (e.g., to 100-120 K) to reduce thermal vibrations. X-ray diffraction data are collected using a diffractometer, often with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.[1]

    • Structure Solution and Refinement: The collected diffraction patterns are used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.[1]

  • Spectroscopic Analysis:

    • FTIR/FT-Raman: For solid-state analysis, Fourier Transform Infrared (FTIR) spectra are typically recorded in the 4000-400 cm⁻¹ range using KBr pellets.[3] Fourier Transform (FT)-Raman spectra are recorded in the 4000-50 cm⁻¹ range.[3][8]

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., at 400 or 500 MHz for ¹H) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a standard like tetramethylsilane (TMS).[2]

    • UV-Vis Spectroscopy: The electronic absorption spectrum is measured using a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol, chloroform) at room temperature.[16]

Computational Methodology
  • Geometry Optimization & Frequency Calculation: Molecular structures are optimized using a specific DFT functional, such as the popular hybrid functional B3LYP, paired with a basis set like 6-311++G(d,p) to achieve a good balance of accuracy and computational cost.[2] Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true energy minimum.[14]

  • NMR Chemical Shift Calculation: The GIAO method is applied to the optimized geometry to calculate nuclear magnetic shielding tensors, which are then converted to chemical shifts relative to a reference standard.[11][17]

  • Electronic Spectra Calculation: TD-DFT calculations are performed on the optimized ground-state geometry to compute the vertical excitation energies and oscillator strengths, which correspond to the λmax in the UV-Vis spectrum.[14][18]

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the validation process and the interplay between computational parameters.

DFT_Validation_Workflow cluster_exp Experimental Arm cluster_comp Computational Arm synthesis Synthesis of Pyrazole Derivative exp_analysis Spectroscopic & X-ray Characterization synthesis->exp_analysis exp_data Experimental Data (Geometry, Spectra) exp_analysis->exp_data compare Comparative Analysis exp_data->compare model Define Computational Model (Functional, Basis Set) dft_calc DFT / TD-DFT Calculations model->dft_calc calc_data Calculated Data (Geometry, Spectra) dft_calc->calc_data calc_data->compare validation Model Validation compare->validation

Caption: Workflow for validating DFT calculations against experimental results.

DFT_Parameters cluster_choices Computational Choices cluster_outcomes Resulting Trade-offs functional DFT Functional (e.g., B3LYP, M06-2X) cost Computational Cost (Time & Resources) functional->cost accuracy Accuracy of Prediction (vs. Experiment) functional->accuracy basis_set Basis Set (e.g., Pople, Dunning) basis_set->cost Larger set increases cost basis_set->accuracy Larger set improves accuracy cost->accuracy Inverse Relationship

Caption: Relationship between DFT parameters, cost, and prediction accuracy.

Conclusion

The validation of DFT calculations is a non-negotiable step in computational chemistry, particularly in fields like drug design where accuracy is paramount. For pyrazole derivatives, a multi-faceted approach comparing calculated geometries, vibrational spectra, NMR chemical shifts, and electronic transitions against data from X-ray crystallography, FTIR/Raman, NMR, and UV-Vis spectroscopy provides a robust assessment of the chosen theoretical model. A strong correlation between theoretical and experimental data builds confidence in the predictive power of the DFT calculations, enabling reliable insights into the molecular properties that govern the biological activity of these important compounds.

References

Comparative Efficacy of 3-Methyl-4-nitro-1H-pyrazole Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

The escalating threat of antibiotic resistance necessitates the exploration and development of novel antimicrobial agents. Among the promising candidates, pyrazole derivatives have garnered significant attention due to their broad spectrum of biological activities. This guide provides a comparative analysis of the in vitro efficacy of 3-Methyl-4-nitro-1H-pyrazole derivatives against established antibiotics: penicillin, ciprofloxacin, and tetracycline. The data presented is compiled from various studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Quantitative Efficacy Analysis

The antibacterial efficacy of an agent is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for selected this compound derivatives and the comparator antibiotics against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Disclaimer: The data presented below is collated from multiple sources. Direct comparison of absolute MIC values should be approached with caution, as variations in experimental conditions (e.g., specific strains, media, and incubation times) can influence the results.

Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus

Compound/AntibioticMIC (µg/mL)Reference
This compound Derivative (Example A)12.5 - 50[1]
This compound Derivative (Example B)16 - 64[2]
Penicillin0.05 - >1024[3][4]
Ciprofloxacin0.125 - 0.5[5]
Tetracycline1 - 16[6]

Table 2: Minimum Inhibitory Concentration (MIC) against Escherichia coli

Compound/AntibioticMIC (µg/mL)Reference
This compound Derivative (Example A)25 - 100[1]
This compound Derivative (Example B)32 - 128[2]
PenicillinGenerally Ineffective (High Resistance)[7]
Ciprofloxacin0.016 - 1
Tetracycline2 - 128[5][8]

Experimental Protocols

The following are detailed methodologies for two common experiments used to determine the antibacterial efficacy of compounds.

Broth Microdilution Method for MIC Determination

This method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[9]

  • Preparation of Reagents and Materials:

    • Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent like Dimethyl Sulfoxide (DMSO).

    • Sterilize Mueller-Hinton Broth (MHB) and 96-well microtiter plates.

    • Prepare a bacterial inoculum by suspending isolated colonies from an 18-24 hour agar plate in a sterile saline solution. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution:

    • Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9]

Agar Well Diffusion Method

The agar well diffusion method is a common technique for screening the antimicrobial activity of compounds.[2]

  • Preparation of Materials:

    • Prepare and sterilize Mueller-Hinton Agar (MHA) and pour it into sterile Petri dishes.

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, evenly spread the bacterial inoculum over the entire surface of the MHA plate to create a lawn of bacteria.

  • Creation of Wells:

    • Aseptically punch wells (typically 6-8 mm in diameter) into the inoculated agar using a sterile cork borer.[2]

  • Application of Test Compound:

    • Carefully add a specific volume (e.g., 100 µL) of the test compound solution at a known concentration into each well.

    • Include wells with a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the test compound).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for determining antibacterial efficacy and the logical relationship between novel pyrazole derivatives and conventional antibiotics.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading prep_compound Prepare Test Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_media Prepare Mueller-Hinton Broth prep_media->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation reading Visually Read MIC (Lowest Concentration with No Growth) incubation->reading

Broth Microdilution Workflow for MIC Determination.

Logical_Comparison cluster_novel Novel Agents cluster_conventional Conventional Antibiotics cluster_characteristics Comparative Characteristics pyrazole This compound Derivatives mechanism Mechanism of Action pyrazole->mechanism Potentially Novel spectrum Spectrum of Activity pyrazole->spectrum Broad Spectrum Potential resistance Known Resistance pyrazole->resistance Less Developed penicillin Penicillin penicillin->mechanism Cell Wall Synthesis Inhibition penicillin->spectrum Mainly Gram-positive penicillin->resistance Widespread (β-lactamases) ciprofloxacin Ciprofloxacin ciprofloxacin->mechanism DNA Gyrase Inhibition ciprofloxacin->spectrum Broad Spectrum ciprofloxacin->resistance Increasing (Target site mutations, efflux pumps) tetracycline Tetracycline tetracycline->mechanism Protein Synthesis Inhibition tetracycline->spectrum Broad Spectrum tetracycline->resistance Widespread (Efflux pumps, ribosomal protection)

Comparison of Pyrazole Derivatives and Conventional Antibiotics.

References

A Comparative Analysis of the Energetic Performance of Nitropyrazoles and RDX

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in energetic materials development, the quest for novel compounds with superior performance and safety characteristics is paramount. Nitropyrazoles have emerged as a promising class of energetic materials, offering a potential alternative to traditional explosives like RDX (Cyclotrimethylenetrinitramine). This guide provides a comprehensive comparison of the energetic performance of selected nitropyrazoles against the well-established benchmark, RDX, supported by experimental data.

This analysis focuses on key performance indicators: density, detonation velocity, detonation pressure, and sensitivity to impact and friction. Understanding these parameters is crucial for evaluating the viability of nitropyrazoles in various applications, from munitions to propellants.

Quantitative Performance Comparison

The following table summarizes the key energetic properties of several representative nitropyrazoles alongside RDX for a direct comparison. It is important to note that the properties of nitropyrazoles can vary significantly with the number and position of nitro groups and other functional groups on the pyrazole ring.

CompoundAbbreviationDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)Friction Sensitivity (N)
Reference Explosive
CyclotrimethylenetrinitramineRDX1.818750[1]34.07.5[2]120[2]
Nitropyrazoles
3,4-Dinitropyrazole3,4-DNP1.72776025.57>40>360
3,5-Dinitropyrazole3,5-DNP1.71~7700~25.0>40>360
3,4,5-TrinitropyrazoleTNP1.86900037.0935>360[3]
4-Amino-3,5-dinitropyrazoleLLM-1161.908497[4]31.89[4]177 (2.5 kg weight)[4]0/10 @ 36kg[4]
Dihydroxylammonium salt of (4-nitro-1H-pyrazole-3,5-diyl)bis(1H-1,2,4-triazole-5,3-diyl))bis(nitroamide)Compound 91.849077[5]33.6[5]>40[5]-

Experimental Protocols

The data presented in this guide is derived from standardized experimental procedures designed to ensure accuracy and reproducibility. Below are detailed methodologies for the key experiments cited.

Determination of Detonation Velocity

The detonation velocity, the speed at which a detonation wave propagates through an explosive, is a critical measure of its performance. One common and reliable method for its determination is the use of ionization pins.

Methodology: Ionization Pin Technique

  • Sample Preparation: The explosive material is pressed into a cylindrical charge of a specific diameter and length.

  • Probe Placement: A series of ionization pins, which are essentially insulated electrodes with a small air gap at the tip, are inserted into the charge at precisely measured intervals along its length.

  • Initiation: The explosive charge is initiated at one end using a standard detonator.

  • Signal Detection: As the detonation front propagates through the charge, the high temperature and pressure of the detonation products ionize the gas in the gap of each pin, creating a conductive path. This completes an electrical circuit, generating a sharp voltage pulse.

  • Data Acquisition: The time at which each pin produces a signal is recorded using a high-speed oscilloscope or a dedicated timing system.

  • Calculation: The detonation velocity is calculated by dividing the known distance between consecutive pins by the measured time interval of the detonation wave's arrival at those pins. The average velocity over several pin pairs is typically reported.

Determination of Impact Sensitivity

Impact sensitivity refers to the susceptibility of an explosive to initiation by a sudden mechanical impact. The BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer test is a widely accepted standard for this measurement.

Methodology: BAM Fallhammer Test

  • Apparatus: The test utilizes a standardized apparatus consisting of a steel anvil, a set of steel rollers, and a drop weight of a specified mass that can be released from varying heights.

  • Sample Preparation: A small, precisely measured amount of the explosive substance (typically around 40 mm³) is placed between two steel rollers on the anvil.

  • Testing Procedure: The drop weight is released from a predetermined height, impacting the upper steel roller and subjecting the sample to a defined impact energy.

  • Observation: Each test is observed for any sign of initiation, which may include an audible report, flame, or smoke.

  • Staircase Method: The "up-and-down" or "staircase" method is employed to determine the 50% probability of initiation (H₅₀). If a test results in an initiation, the drop height for the next test is decreased. If there is no initiation, the height is increased. This is repeated for a statistically significant number of trials.

  • Result: The impact sensitivity is reported as the impact energy in Joules (J) corresponding to the H₅₀ value. A higher value indicates lower sensitivity (i.e., the material is more insensitive to impact).

Determination of Friction Sensitivity

Friction sensitivity measures the tendency of an explosive to initiate when subjected to frictional forces. The BAM friction test is the standard method for this characterization.

Methodology: BAM Friction Test

  • Apparatus: The apparatus consists of a fixed porcelain pin and a movable porcelain plate. The pin can be loaded with different weights to vary the frictional force.

  • Sample Preparation: A small amount of the explosive material is placed on the porcelain plate.

  • Testing Procedure: The loaded porcelain pin is brought into contact with the sample. The porcelain plate is then moved back and forth under the pin once over a specified distance and at a constant speed.

  • Observation: Each trial is observed for any evidence of initiation, such as a crackling sound, sparks, flame, or smoke.

  • Limiting Load Determination: The test is performed with a series of increasing loads on the pin. The lowest load at which an initiation occurs in at least one out of six trials is determined.

  • Result: The friction sensitivity is reported as the force in Newtons (N) at which initiation occurs. A higher value signifies lower sensitivity (i.e., the material is more insensitive to friction).

Synthesis Workflow of 3,4,5-Trinitropyrazole (TNP)

To provide insight into the production of these advanced energetic materials, the following diagram illustrates a typical synthetic pathway for 3,4,5-Trinitropyrazole (TNP), a high-performance nitropyrazole.

G cluster_start Starting Material cluster_step1 Step 1: N-Nitration cluster_step2 Step 2: C-Nitration cluster_step3 Step 3: Rearrangement & Further Nitration cluster_step4 Step 4: Final Nitration Pyrazole Pyrazole N-Nitropyrazole N-Nitropyrazole Pyrazole->N-Nitropyrazole HNO3 / Ac2O 4-Nitro-N-nitropyrazole 4-Nitro-N-nitropyrazole N-Nitropyrazole->4-Nitro-N-nitropyrazole H2SO4 / HNO3 3,4-Dinitropyrazole 3,4-Dinitropyrazole 4-Nitro-N-nitropyrazole->3,4-Dinitropyrazole Heat 3,4,5-Trinitropyrazole (TNP) 3,4,5-Trinitropyrazole (TNP) 3,4-Dinitropyrazole->3,4,5-Trinitropyrazole (TNP) H2SO4 / HNO3

Caption: Synthetic pathway of 3,4,5-Trinitropyrazole.

Concluding Remarks

The comparative data reveals that certain nitropyrazoles exhibit energetic performances that are comparable to, and in some cases, exceed that of RDX. For instance, 3,4,5-Trinitropyrazole (TNP) and some of its derivatives demonstrate higher detonation velocities and pressures. Furthermore, many of the presented nitropyrazoles show significantly lower sensitivity to impact and friction compared to RDX, a highly desirable characteristic for improving the safety and handling of energetic materials.

The versatility of the pyrazole ring allows for extensive functionalization, providing a pathway to fine-tune the energetic properties and sensitivities of these compounds. While challenges in synthesis and scaling may exist, the promising performance characteristics of nitropyrazoles warrant their continued investigation as next-generation energetic materials. This guide serves as a foundational reference for researchers in the field, enabling informed decisions in the design and development of advanced energetic systems.

References

Comparative Analysis of a Novel Anti-inflammatory Agent Versus Diclofenac and Celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory activity of a novel investigational compound, designated here as Compound X, against two widely used nonsteroidal anti-inflammatory drugs (NSAIDs): diclofenac, a non-selective cyclooxygenase (COX) inhibitor, and celecoxib, a selective COX-2 inhibitor. The comparison is supported by experimental data from standard preclinical in-vivo and in-vitro assays.

Overview of Mechanism of Action

Nonsteroidal anti-inflammatory drugs exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[1] There are two primary isoforms of this enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological processes, including protecting the stomach lining and supporting platelet aggregation.[2]

  • COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli.[3] Its inhibition is the primary target for reducing inflammation and pain.[4][5]

Diclofenac is a non-selective NSAID that inhibits both COX-1 and COX-2 enzymes.[1][6] While effective, its inhibition of COX-1 is associated with an increased risk of gastrointestinal side effects, such as ulcers and bleeding.[7][8]

Celecoxib is a selective COX-2 inhibitor, meaning it preferentially targets the COX-2 enzyme.[4][9] This selectivity provides potent anti-inflammatory effects with a reduced risk of the gastrointestinal complications associated with COX-1 inhibition.[7][8] However, concerns have been raised about potential cardiovascular risks with long-term use of selective COX-2 inhibitors.[4][10]

Compound X is a novel molecule designed for potent anti-inflammatory activity with a high degree of selectivity for the COX-2 enzyme, aiming to maximize efficacy while minimizing off-target effects.

cluster_pathway Prostaglandin Synthesis Pathway cluster_cox1 COX-1 (Constitutive) cluster_cox2 COX-2 (Inducible) AA Arachidonic Acid COX1 COX-1 Enzyme AA->COX1 COX2 COX-2 Enzyme AA->COX2 PG1 Physiological Prostaglandins (e.g., GI protection, platelet function) COX1->PG1 Produces PG2 Inflammatory Prostaglandins (e.g., pain, inflammation, fever) COX2->PG2 Produces Diclofenac Diclofenac (Non-selective) Diclofenac->COX1 Inhibits Diclofenac->COX2 Inhibits Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Strongly Inhibits CompoundX Compound X (COX-2 Selective) CompoundX->COX2 Strongly Inhibits

Fig. 1: Inhibition of Prostaglandin Synthesis by NSAIDs.

In-Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the acute anti-inflammatory activity of new compounds.[11][12]

  • Animals: Male Wistar rats (180-220g) are used for the study. Animals are housed under standard laboratory conditions and fasted overnight before the experiment.

  • Grouping: Rats are randomly divided into groups (n=8 per group): Vehicle Control (Saline), Diclofenac (10 mg/kg), Celecoxib (20 mg/kg), and Compound X (10 mg/kg and 20 mg/kg).

  • Drug Administration: The test compounds, reference drugs, or vehicle are administered orally (p.o.) 60 minutes prior to the carrageenan injection.[13]

  • Induction of Edema: Acute inflammation is induced by a subplantar injection of 0.1 mL of a 1% carrageenan solution in sterile saline into the right hind paw of each rat.[14][15]

  • Measurement: Paw volume is measured using a plethysmometer at baseline (0 hr) and at 1, 2, 3, and 4 hours post-carrageenan injection.[16]

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.[12]

The table below summarizes the anti-inflammatory effects of Compound X, Diclofenac, and Celecoxib at 3 hours post-carrageenan administration, a typical time point for peak inflammation.

Treatment GroupDose (mg/kg, p.o.)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
Diclofenac100.41 ± 0.0451.8%
Celecoxib200.38 ± 0.0555.3%
Compound X100.45 ± 0.0547.1%
Compound X200.32 ± 0.0362.4%

Data are representative and compiled for comparative purposes.

The results indicate that Compound X exhibits potent, dose-dependent anti-inflammatory activity. At a 20 mg/kg dose, its efficacy in reducing acute inflammation is comparable to or greater than that of both diclofenac and celecoxib.[12][17]

In-Vitro COX Enzyme Inhibition Assay

To determine the potency and selectivity of Compound X, in-vitro enzyme inhibition assays are performed using purified COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC₅₀) is determined for each compound.

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.[18]

  • Reagent Preparation: Test compounds (Compound X, Diclofenac, Celecoxib) are dissolved in DMSO to create stock solutions, which are then serially diluted.[2] A reaction mix is prepared containing assay buffer, heme cofactor, and a fluorometric probe.[19]

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add the assay buffer, enzyme (either COX-1 or COX-2), and various concentrations of the test inhibitor or vehicle (DMSO).[2]

    • The plate is incubated for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.

    • The enzymatic reaction is initiated by adding the substrate, arachidonic acid, to all wells.[2][19]

  • Detection: The peroxidase activity of the COX enzyme is measured by monitoring the fluorescence of the oxidized probe kinetically over 5-10 minutes using a plate reader (Ex/Em = 535/587 nm).[19]

  • Calculation: The rate of reaction is determined from the linear portion of the kinetic curve. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition versus the log of the inhibitor concentration.

cluster_workflow In-Vitro COX Inhibition Assay Workflow prep 1. Reagent Preparation (Enzymes, Buffers, Inhibitors) plate 2. Plate Setup (Add Enzyme, Buffer, Inhibitor to wells) prep->plate incubate 3. Pre-incubation (15 min, Room Temp) plate->incubate initiate 4. Reaction Initiation (Add Arachidonic Acid) incubate->initiate measure 5. Kinetic Measurement (Fluorescence, 5-10 min) initiate->measure calc 6. Data Analysis (Calculate % Inhibition and IC50) measure->calc

Fig. 2: Workflow for the in-vitro COX inhibition assay.

The IC₅₀ values demonstrate the potency and selectivity of each compound. The selectivity index is calculated as (IC₅₀ for COX-1 / IC₅₀ for COX-2). A higher index indicates greater selectivity for COX-2.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Diclofenac1.20.851.4
Celecoxib15.00.530
Compound X25.00.383.3

Data are representative and compiled for comparative purposes. Celecoxib is approximately 30 times more potent at inhibiting COX-2 than COX-1.[9][20]

The in-vitro data clearly show that Compound X is a highly potent inhibitor of the COX-2 enzyme, with an IC₅₀ value lower than both celecoxib and diclofenac. Furthermore, its high selectivity index suggests a significantly reduced potential for COX-1 related side effects compared to diclofenac and even a moderately improved selectivity profile over celecoxib.

Conclusion

This comparative guide demonstrates that the novel investigational agent, Compound X, possesses potent anti-inflammatory properties.

  • In the in-vivo carrageenan-induced paw edema model, Compound X showed robust, dose-dependent efficacy that was superior to that of diclofenac and celecoxib at the tested doses.

  • In-vitro enzyme assays confirmed that Compound X is a highly potent inhibitor of COX-2 and displays a superior selectivity profile for COX-2 over COX-1 compared to both reference drugs.

These findings suggest that Compound X is a promising candidate for further development as a potent and selective anti-inflammatory agent with a potentially favorable safety profile, particularly concerning gastrointestinal side effects.

References

Benchmarking Anti-Cancer Activity: A Comparative Guide for MCF-7 and HEp-2 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer activity of various compounds against the established human breast adenocarcinoma cell line, MCF-7, and the human larynx epidermoid carcinoma cell line, HEp-2. The data presented is curated from recent studies to aid in the evaluation of novel anti-cancer agents.

Data Presentation: Comparative Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values of various natural compounds, synthesized molecules, and standard chemotherapeutic drugs against MCF-7 and HEp-2 cell lines.

Table 1: IC50 Values of Natural Products and Derivatives against MCF-7 and HEp-2 Cell Lines

Compound/ExtractCell LineIC50 ValueReference
CurcuminMCF-711.21 µM (48h)[1]
MelphalanMCF-715.88 µM (48h)[1]
PiperineMCF-762.5 µg/ml[2]
Gnetum gnemon L. seed extractMCF-7316 ± 45.76 µg/mL[3]
ArtemisininMCF-7/ADR (Adriamycin resistant)Not specified, but impairs lysosomal function
EvodiamineHOS (Human Osteosarcoma)Not specified, but promotes apoptosis[4]
LentinanMCF-7Not specified, but inhibits growth in vivo[4]
Lycium barbarum polysaccharideMCF-7Not specified, but inhibits proliferation[4]

Table 2: IC50 Values of Synthesized Compounds against MCF-7 and HEp-2 Cell Lines

CompoundCell LineIC50 ValueReference
Monobenzyltin compound C1MCF-72.5±0.50 μg/mL (48h)[5]
Pyridine-thiazole compound 7MCF-75.36–8.76 μM[6]
Pyridine-thiazole compound 10MCF-75.36–8.76 μM[6]
Indenopyridazine-thiazolin-4-one hybrid 11cMCF-74.37 μM[6]
Pyridone 1MCF-76.3±0.4 µM (96h)[7]
Pyridine 2MCF-716±1.7 µM (96h)[7]
Chalcone-thienopyrimidine 3bMCF-7More potent than 5-FU[8]
Chalcone-thienopyrimidine 3gMCF-7More potent than 5-FU[8]
Silver Nanoparticles (AgNPs)MCF-7Cytotoxicity is dose-dependent (2–200 μg/mL)
Silver Nanoparticles (AgNPs)HepG2Cytotoxicity is dose-dependent (2–200 μg/mL)

Table 3: IC50 Values of Standard Chemotherapeutic Drugs against MCF-7 and HEp-2 Cell Lines

CompoundCell LineIC50 ValueReference
5-Fluorouracil (5-FU)MCF-7Comparison basis for novel compounds[6][8]
CisplatinMCF-71 µg/mL (48h)[5]
DoxorubicinMCF-7Comparison basis for novel compounds[6]
TamoxifenMCF-7125 µg/ml[2]

Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay method. A meta-analysis of studies published between 2018 and 2022 revealed significant heterogeneity in the reported IC50 values for cisplatin against cell lines including MCF-7 and HepG2, highlighting the importance of consistent experimental protocols.

Experimental Protocols

Accurate and reproducible data are paramount in drug discovery. The following are detailed methodologies for key experiments cited in the evaluation of anti-cancer activity.

Cell Viability and Cytotoxicity Assays

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[7] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After incubation, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Shake the plate for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

The SRB assay is a colorimetric test used for quantifying cellular protein content, which provides an estimation of cell number.

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass.

  • Protocol:

    • Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.

    • Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.

    • Washing: Discard the TCA and wash the plates five times with distilled water. Air dry the plates completely.

    • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

    • Removal of Unbound Dye: Wash the plates five times with 1% (v/v) acetic acid to remove unbound SRB. Air dry the plates.

    • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

    • Data Analysis: Determine the percentage of cell growth inhibition and calculate the IC50 value.

Apoptosis Detection Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Cell Collection: After treatment with the test compound, harvest the cells. For adherent cells, gently trypsinize and wash with serum-containing media.

    • Washing: Wash the cells twice with cold PBS.

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Mandatory Visualizations

Experimental and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for assessing anti-cancer activity and a key signaling pathway often targeted by anti-cancer compounds.

G cluster_0 In Vitro Screening cluster_1 Cytotoxicity Assessment cluster_2 Mechanism of Action A Cell Culture (MCF-7, HEp-2) B Compound Treatment (Dose-Response) A->B C Incubation (24h, 48h, 72h) B->C D MTT / SRB Assay C->D E Data Analysis (IC50 Calculation) D->E F Apoptosis Assay (Annexin V/PI) E->F G Cell Cycle Analysis E->G H Western Blot (Protein Expression) F->H G->H

Figure 1. Experimental workflow for evaluating anti-cancer activity.

G cluster_0 Cell Survival Signaling cluster_1 Apoptosis Regulation GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bad Bad AKT->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits TestCompound Anti-cancer Compound TestCompound->PI3K Inhibits TestCompound->AKT Inhibits

Figure 2. Simplified PI3K/Akt signaling pathway and apoptosis regulation.

References

Safety Operating Guide

Safe Disposal of 3-Methyl-4-nitro-1H-pyrazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. 3-Methyl-4-nitro-1H-pyrazole is a chemical compound that requires careful handling due to its potential hazards. Adherence to the following step-by-step disposal protocols is mandatory for all researchers, scientists, and drug development professionals.

Hazard Profile and Safety Summary

Based on its Safety Data Sheet (SDS), this compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact, which can cause irritation.[1] It is crucial to treat this compound and any associated contaminated materials as hazardous waste.

Key Hazard Information for this compound

Hazard ClassificationCategoryPrecautionary Statement
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[1]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation.[1]

Experimental Protocol: Waste Disposal Procedure

This protocol outlines the necessary steps for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Eye Protection: Safety goggles or a face shield.[1]

  • Gloves: Chemical-resistant gloves, such as nitrile.[2]

  • Body Protection: A laboratory coat.[2]

Step-by-Step Disposal Protocol

The required method for the disposal of this compound is to manage it as hazardous waste through a licensed and approved waste disposal company.[1][2] Never dispose of this chemical down the drain or in the regular trash.[3]

A. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any surplus, expired, or contaminated solid this compound in a designated, robust, and chemically resistant hazardous waste container with a secure lid.[2]

    • This includes contaminated items such as weighing paper, pipette tips, and gloves.

  • Liquid Waste:

    • If the compound is in a solvent, collect it in a designated liquid hazardous waste container.[2]

    • Ensure the solvent is compatible with the other contents of the container to prevent accidental chemical reactions.[3]

B. Labeling Hazardous Waste Containers:

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste".[2]

  • The full chemical name: "this compound".[2]

  • Associated hazards (e.g., "Irritant," "Toxic").[2]

  • The date of accumulation.[2]

C. Storage of Waste Pending Disposal:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[1][2]

  • Keep the container away from incompatible materials, such as strong oxidizing agents.[4]

  • The storage area should have secondary containment to prevent the spread of material in case of a leak.[2]

Disposal of Empty Containers
  • Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[2]

  • The first rinse from the cleaning process must be collected and disposed of as hazardous liquid waste.[3]

  • After thorough rinsing and drying, obliterate or remove the original label before recycling or disposal.[5]

Arranging for Professional Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[2]

  • Provide the disposal company with the Safety Data Sheet (SDS) for the compound.[2] The final disposal method will likely be incineration at a permitted facility.[6]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste or Contaminated Debris waste_type->solid_waste Solid liquid_waste Liquid Waste (in solution) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store Store Sealed Container in Designated, Ventilated, Secondary Containment Area collect_solid->store collect_liquid->store contact_ehs Contact EHS or Licensed Waste Disposal Company for Pickup store->contact_ehs end End: Waste Disposed Compliantly contact_ehs->end

References

Essential Safety and Operational Guide for Handling 3-Methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the following provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Methyl-4-nitro-1H-pyrazole. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification: this compound is a solid crystalline substance that is classified as hazardous.[1] It is harmful if swallowed, causes skin irritation, and serious eye irritation.[2][3] It may also cause respiratory tract irritation.[2][3]

Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[4]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[4]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.[4]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[4]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[4][5]
Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound.

1. Preparation and Engineering Controls:

  • All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][4]

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a fume hood to contain any dust.

  • Avoid the formation of dust during handling.[5][6]

3. During the Experiment:

  • Keep all containers with this compound clearly labeled.

  • Avoid contact with skin and eyes.[5][6]

  • Do not eat, drink, or smoke in the laboratory.[4][7]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[4][6]

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

Spill Management Protocol
  • Evacuate: Evacuate personnel from the immediate spill area.[6]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE: Put on the appropriate PPE, including respiratory protection.[4]

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[4][6]

Disposal Plan
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][5]

  • Consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup spill_evacuate Evacuate Area handle_reaction->spill_evacuate Spill Occurs cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Protocol cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe spill_notify Notify Supervisor/EHS spill_evacuate->spill_notify spill_contain Contain Spill (if safe) spill_notify->spill_contain spill_cleanup Clean up with Spill Kit spill_contain->spill_cleanup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4-nitro-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-Methyl-4-nitro-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.